molecular formula C15H20O5 B1670184 Deepoxy-deoxynivalenol CAS No. 88054-24-4

Deepoxy-deoxynivalenol

カタログ番号: B1670184
CAS番号: 88054-24-4
分子量: 280.32 g/mol
InChIキー: ZACLXWTWERGCLX-RXDVDPODSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deepoxy-deoxynivalenol (DOM-1) is a primary microbial metabolite of the prevalent mycotoxin deoxynivalenol (DON), produced by the biotransformation of rumen and intestinal bacteria . This metabolite is of significant research value as it lacks the 12,13-epoxide ring believed to be responsible for the ribotoxic stress and high toxicity of its parent compound, DON . Studies on intestinal epithelial cells and in vivo models have demonstrated that DOM-1 exhibits markedly reduced cytotoxicity and does not compromise gut barrier integrity, unlike DON . Its primary application is in feed safety and toxicology research, where it is used to study the metabolic detoxification of DON and to assess the efficacy of feed additives that promote this conversion . Furthermore, DOM-1 is an essential analytical standard for the accurate quantification of DON and its metabolites in biological and feed samples, enabling biomarker analysis and exposure assessment in various animal species . Emerging research also explores its direct effects, such as its ability to induce endoplasmic reticulum stress in specific cell types like bovine ovarian theca cells, indicating that it is not biologically inert and warrants further investigation . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. The commercial solution is typically provided at a concentration of 50 µg/mL in acetonitrile .

特性

IUPAC Name

(1S,2R,3S,7R,9S,10R)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-7-4-10-15(6-16,13(19)11(7)18)14(3)5-9(17)12(20-10)8(14)2/h4,9-10,12-13,16-17,19H,2,5-6H2,1,3H3/t9-,10-,12+,13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACLXWTWERGCLX-MDUHGFIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C3=C)O2)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H](C3=C)O2)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007920
Record name 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88054-24-4
Record name Deepoxydeoxynivalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88054-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deepoxy-deoxynivalenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088054244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3α,7α,15-Trihydroxy-trichothec-9,12-dien-8-on
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Deepoxy-deoxynivalenol: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynivalenol (B1670258) (DON), a prevalent mycotoxin produced by Fusarium species, poses a significant threat to human and animal health. Its presence in cereal grains and animal feed necessitates a thorough understanding of its metabolic fate. This technical guide provides an in-depth exploration of deepoxy-deoxynivalenol (DOM-1), a key detoxification product of DON. We will delve into its discovery, microbial origin, and the enzymatic pathways responsible for its formation. Furthermore, this guide will present a comparative analysis of the toxicological profiles of DON and DOM-1, supported by quantitative data and detailed experimental methodologies. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive resource to advance our understanding and mitigation of DON contamination.

Discovery and Origin of this compound (DOM-1)

This compound, also known as DOM-1, was identified as a less toxic metabolite of deoxynivalenol. Its discovery stemmed from observations that ruminant animals were less susceptible to the toxic effects of DON compared to monogastric animals. This led to the hypothesis that the gut microbiota of ruminants could transform DON into a less harmful compound.[1] Subsequent research confirmed that the primary origin of DOM-1 is the microbial transformation of DON, specifically through a de-epoxidation reaction.

This biotransformation is predominantly carried out by anaerobic bacteria residing in the gastrointestinal tracts of various animals, including chickens and cattle, as well as by microorganisms found in soil.[2][3][4] The key chemical modification in the conversion of DON to DOM-1 is the removal of the epoxide group at the C12-C13 position, which is widely considered to be essential for the toxicity of trichothecene (B1219388) mycotoxins.[5]

Several bacterial species and microbial consortia have been identified as capable of this de-epoxidation. Notably, strains belonging to the genera Clostridium, Anaerofilum, Collinsella, and Bacillus have been isolated from chicken intestines and shown to effectively convert DON to DOM-1.[4] Microbial communities from soil have also demonstrated the ability to completely transform DON into DOM-1 under both aerobic and anaerobic conditions.[6][7]

Quantitative Data on Deoxynivalenol Transformation and Toxicity

The following tables summarize key quantitative data regarding the microbial conversion of DON to DOM-1 and the comparative cytotoxicity of these two compounds.

Table 1: Microbial Transformation of Deoxynivalenol (DON) to this compound (DOM-1)

Microbial SourceInitial DON ConcentrationIncubation ConditionsConversion Rate to DOM-1Reference
Mixed microbial culture from soil50 µg/mLMineral salts broth, aerobic100% after 144 hours[6]
Enriched soil microbial culture50 µg/mLMineral salts broth, aerobic100% after 60 hours[7]
Microbial community from horse stable (expM)100 µg/mLCo-cultivation, 30°C78.9% reduction of DON after 96 hours (transformed to DOM-1)[8]
Microbial community from chicken stable (expJ)100 µg/mLCo-cultivation, 30°C98.9% reduction of DON after 96 hours[8]
Microbial community from sheep stable (expY)100 µg/mLCo-cultivation, 30°C99.8% reduction of DON after 96 hours[8]

Table 2: Comparative Cytotoxicity of Deoxynivalenol (DON) and this compound (DOM-1)

Cell LineAssayCompoundIC50 Value (µM)Exposure TimeReference
Swiss 3T3 cellsBrdU incorporation (DNA synthesis)DON1.50 ± 0.34Not specified[9]
Swiss 3T3 cellsBrdU incorporation (DNA synthesis)DOM-1~81 (54 times higher than DON)Not specified[9]
Porcine intestinal epithelial cells (IPEC-J2)Total protein content (SRB assay)DON35.97 ± 11.8524 hours[10]
Porcine intestinal epithelial cells (IPEC-J2)Total protein content (SRB assay)DON18.90 ± 5.7048 hours[10]
Porcine intestinal epithelial cells (IPEC-J2)Total protein content (SRB assay)DON2.47 ± 1.9472 hours[10]
Porcine intestinal epithelial cells (IPEC-J2)Total protein content (SRB assay)DOM-1> 100 (no reduction in viability)24, 48, 72 hours[10]
Human granulomonocytic progenitors (CFU-GM)Colony formationDON0.037, 10, 14 days[11]
Rat granulomonocytic progenitors (CFU-GM)Colony formationDON0.267 days[11]
Trout gill cells (RTgill-W1)WST-1 assayDON> 10Not specified
Porcine intestinal cells (IPEC-1)WST-1 assayDON0.9Not specified
Porcine intestinal cells (IPEC-J2)WST-1 assayDON3.5Not specified
Human liver cells (HepG2)WST-1 assayDON0.9Not specified
Trout, pig, mouse, and human cell linesWST-1 assayDOM-1No effect on viabilityNot specified

Experimental Protocols

Isolation and Enrichment of DON-Transforming Anaerobic Bacteria from Chicken Intestines

This protocol is adapted from methodologies described for isolating anaerobic bacteria from intestinal contents.

Materials:

  • Fresh intestinal contents from chickens

  • Anaerobic dilution solution (e.g., pre-reduced peptone water)

  • Anaerobic enrichment medium (e.g., Brain Heart Infusion broth supplemented with 5% fetal bovine serum, 0.5 g/L L-cysteine, and a specific concentration of DON, e.g., 10 µg/mL)

  • Anaerobic agar (B569324) plates (e.g., Reinforced Clostridial Agar)

  • Anaerobic chamber or jars with gas-generating systems (e.g., GasPak™)

  • Sterile, anaerobic consumables (pipette tips, tubes, etc.)

Procedure:

  • Sample Collection and Preparation:

    • Aseptically collect fresh intestinal contents from the ceca of chickens.

    • Immediately transfer the sample into an anaerobic chamber.

    • Prepare a 10-fold serial dilution of the intestinal contents in anaerobic dilution solution.

  • Enrichment Culture:

    • Inoculate the anaerobic enrichment medium with an aliquot from each dilution.

    • Incubate the cultures under strict anaerobic conditions at 37°C for 5-7 days.

  • Sub-culturing and Selection:

    • After the initial enrichment, transfer an aliquot of the culture to fresh anaerobic enrichment medium containing DON.

    • Repeat this sub-culturing step several times (e.g., 3-5 times) to enrich for bacteria capable of utilizing or tolerating DON.

    • At each sub-culturing step, an aliquot of the culture can be analyzed for the conversion of DON to DOM-1 using LC-MS/MS to monitor the enrichment progress.

  • Isolation of Pure Cultures:

    • Plate serial dilutions of the enriched culture onto anaerobic agar plates.

    • Incubate the plates under anaerobic conditions at 37°C for 48-72 hours until colonies are visible.

    • Pick individual colonies and streak them onto fresh anaerobic agar plates to obtain pure cultures.

  • Screening for DON Transformation:

    • Inoculate individual isolates into anaerobic broth containing DON.

    • After incubation, analyze the culture supernatant for the presence of DOM-1 using LC-MS/MS to identify the DON-transforming isolates.

Analysis of DON and DOM-1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of DON and DOM-1 in various matrices.

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile or Methanol with 0.1% formic acid

  • DON and DOM-1 analytical standards

  • Extraction solvent (e.g., acetonitrile/water, 84/16, v/v)

  • Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

Procedure:

  • Sample Preparation:

    • Solid Samples (e.g., feed, feces):

      • Homogenize the sample.

      • Extract a known weight of the sample with the extraction solvent by shaking or vortexing.

      • Centrifuge the extract and collect the supernatant.

      • (Optional) Perform a cleanup step using SPE cartridges to remove matrix interferences.

      • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

    • Liquid Samples (e.g., culture supernatant):

      • Centrifuge the sample to remove cells and debris.

      • The supernatant can often be directly diluted with the initial mobile phase for analysis, or an SPE cleanup can be performed if necessary.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the prepared sample onto the C18 column.

      • Use a gradient elution program with mobile phases A and B to separate DON and DOM-1. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

      • Select specific precursor-to-product ion transitions for DON and DOM-1 for sensitive and selective quantification. For example, for DON, a common transition is m/z 295 > 265. For DOM-1, a transition could be m/z 279 > 231.[2]

      • Optimize the collision energy and other MS parameters for each transition to maximize signal intensity.

  • Quantification:

    • Prepare a calibration curve using analytical standards of DON and DOM-1 in a matrix-matched solvent to account for matrix effects.

    • Quantify the concentration of DON and DOM-1 in the samples by comparing their peak areas to the calibration curve.

Cytotoxicity Assay in Porcine Intestinal Epithelial Cells (IPEC-J2)

This protocol describes a method to assess the cytotoxic effects of DON and DOM-1 on IPEC-J2 cells.

Materials:

  • IPEC-J2 cells

  • Complete cell culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum, insulin-transferrin-selenium, and antibiotics)

  • 96-well cell culture plates

  • DON and DOM-1 stock solutions

  • Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed IPEC-J2 cells into 96-well plates at a density of approximately 1 x 10^4 cells/well.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Treatment:

    • Prepare serial dilutions of DON and DOM-1 in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of DON or DOM-1. Include a vehicle control (medium with the same concentration of solvent used to dissolve the toxins).

    • Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).

  • Cell Viability Assessment:

    • After the incubation period, add the cell viability assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration that inhibits 50% of cell viability) for each compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway of DON-induced Cellular Stress

Deoxynivalenol is known to induce cellular stress by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, ERK1/2, and JNK. This activation can lead to inflammatory responses and apoptosis. In contrast, DOM-1, lacking the reactive epoxide group, does not activate these stress pathways at comparable concentrations. The following Graphviz diagram illustrates the simplified signaling cascade initiated by DON.

DON_Signaling_Pathway DON Deoxynivalenol (DON) Ribosome Ribosome DON->Ribosome Binds to RibotoxicStress Ribotoxic Stress Response Ribosome->RibotoxicStress MAP3K MAP3K (e.g., ZAK, MEKK1) RibotoxicStress->MAP3K Activates p38_path p38 MAPK Pathway MAP3K->p38_path ERK_path ERK1/2 Pathway MAP3K->ERK_path JNK_path JNK Pathway MAP3K->JNK_path Inflammation Inflammation (e.g., IL-6, TNF-α) p38_path->Inflammation Apoptosis Apoptosis p38_path->Apoptosis ERK_path->Inflammation JNK_path->Apoptosis DOM1 This compound (DOM-1) NoActivation No significant activation of stress pathways DOM1->NoActivation Microbial_Detoxification_Workflow Start Sample Collection (e.g., Soil, Intestinal Contents) Enrichment Enrichment Culture (Anaerobic/Aerobic with DON) Start->Enrichment Isolation Isolation of Pure Cultures on Agar Plates Enrichment->Isolation Screening Screening of Isolates for DON Transformation (LC-MS/MS) Isolation->Screening Identification Identification of Active Isolates (e.g., 16S rRNA sequencing) Screening->Identification Characterization Characterization of Transformation (Kinetics, Metabolites) Identification->Characterization Toxicity Toxicity Assessment of Metabolites (e.g., DOM-1) Characterization->Toxicity End Application in Feed/Food Toxicity->End

References

Deepoxy-deoxynivalenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Deepoxy-deoxynivalenol (DOM-1), a de-epoxidated metabolite of the mycotoxin deoxynivalenol (B1670258) (DON). Produced by certain gut bacteria, DOM-1 is significantly less toxic than its parent compound, making it a subject of interest for researchers in toxicology, microbiology, and drug development. This document outlines its chemical and physical properties, toxicological profile, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as DOM-1, is a trichothecene (B1219388) mycotoxin derivative. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 88054-24-4[1][2][3]
Molecular Formula C₁₅H₂₀O₅[1][2]
Molecular Weight 280.32 g/mol [1][2]
Synonyms DOM-1, Dom-1, Deepoxydeoxynivalenol[1]
Solubility Soluble in DMSO. Often supplied in acetonitrile.[1]
Storage Dry, dark, at 0-4°C for short term or -20°C for long term.[1][2]

Toxicological Profile

A key characteristic of DOM-1 is its significantly reduced toxicity compared to deoxynivalenol (DON). This is primarily attributed to the absence of the 12,13-epoxide group in its chemical structure, which is crucial for the toxic effects of DON.

Cytotoxicity: In stark contrast to DON, DOM-1 does not exhibit significant cytotoxic effects in various cell lines, including porcine intestinal epithelial cells (IPEC-J2).[3] Studies have shown that at equimolar concentrations where DON induces cell death, apoptosis, and inhibits proliferation, DOM-1 remains largely inactive.[3][4] For instance, DOM-1 did not affect cell viability, induce apoptosis, or alter mitochondrial morphology in IPEC-J2 cells.[3][5]

Immunomodulatory Effects: While DON is known to have potent immunomodulatory effects, either stimulating or suppressing the immune response depending on the dose, DOM-1 shows a greatly diminished capacity to affect immune cells. For example, DOM-1 did not impair the proliferation of porcine T-cell subsets or alter the expression of activation-related molecules, effects that are readily observed with DON.[2]

LD50 Values: Specific LD50 values for DOM-1 are not widely reported in the literature. However, the available data consistently indicates a much lower toxicity profile than DON, for which the oral LD50 in mice is reported to be in the range of 46-78 mg/kg.[6] The lack of reported acute toxicity for DOM-1 further supports its classification as a detoxification product of DON.

Mechanism of Action

The toxic mechanism of deoxynivalenol is well-established and involves the binding of its 12,13-epoxide moiety to the eukaryotic ribosome, leading to an inhibition of protein synthesis.[7] This triggers a "ribotoxic stress response," activating mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which in turn can lead to apoptosis and altered immune responses.[8][9]

This compound, lacking this critical epoxide group, is unable to bind effectively to the ribosome.[7] Consequently, it does not trigger the ribotoxic stress response. This fundamental difference in molecular interaction is the primary reason for its dramatically lower toxicity. Studies have confirmed that DOM-1 does not activate the MAPK signaling pathways (p38 and p42/p44) or induce caspase-3 activation, a key marker of apoptosis, in intestinal epithelial cells.[3][4][5]

Below is a diagram illustrating the differential signaling pathways of DON and DOM-1.

G cluster_don Deoxynivalenol (DON) Pathway cluster_dom1 This compound (DOM-1) Pathway DON DON (with epoxide group) Ribosome Ribosome DON->Ribosome RSR Ribotoxic Stress Response Ribosome->RSR MAPK MAPK Activation (p38, JNK) RSR->MAPK Apoptosis Apoptosis MAPK->Apoptosis Immune_Response Altered Immune Response MAPK->Immune_Response DOM1 DOM-1 (no epoxide group) Ribosome2 Ribosome DOM1->Ribosome2 No_Binding No Significant Binding Ribosome2->No_Binding No_Effect No Ribotoxic Stress No MAPK Activation No Apoptosis No_Binding->No_Effect G cluster_workflow In Vitro Comparative Analysis Workflow start Start: IPEC-J2 Cell Culture treatment Treatment with DON and DOM-1 (various concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assays (e.g., WST-1, MTT, LDH) incubation->viability apoptosis Apoptosis Assays (e.g., Caspase-3 Western Blot) incubation->apoptosis mapk MAPK Signaling Analysis (e.g., p38, JNK Western Blot) incubation->mapk data Data Analysis and Comparison viability->data apoptosis->data mapk->data conclusion Conclusion on Relative Toxicity data->conclusion

References

Deepoxy-deoxynivalenol: A Comprehensive Technical Review of its Synonyms, Biological Activity, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Deepoxy-deoxynivalenol, a microbial metabolite of the mycotoxin deoxynivalenol (B1670258) (DON). This document consolidates key information on its nomenclature, comparative toxicity with its parent compound, and the experimental methodologies used for its study.

Nomenclature and Synonyms

This compound is known by several names in scientific literature, which are often used interchangeably. The most common synonym is the abbreviation DOM-1 .[1][2][3][4][5][6] This name is widely adopted in toxicological and microbiological studies. Other synonyms include "de-epoxy-deoxynivalenol" and "de-epoxy-DON".[2][5][7] The Chemical Abstracts Service (CAS) registry number for this compound is 88054-24-4.[4][6] A comprehensive list of synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

TypeName/Identifier
Common Abbreviation DOM-1[1][2][3][4][5][6]
Alternative Names de-epoxy-deoxynivalenol[2][5][7], de-epoxy-DON[2][5]
IUPAC Name (1S,2R,3S,7R,9S,10R)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-4-one[4]
CAS Number 88054-24-4[4][6]
PubChem CID 119324[4]
Molecular Formula C15H20O5[4][6]
Molecular Weight 280.32 g/mol [4][6]

Comparative Cytotoxicity and Biological Activity

This compound is a detoxification product of deoxynivalenol (DON), formed by microbial action in the gastrointestinal tracts of animals, particularly ruminants.[3][8] The removal of the 12,13-epoxy group in DON to form DOM-1 significantly reduces its toxicity.[3]

Studies comparing the cytotoxic effects of DON and DOM-1 have consistently shown that DOM-1 is significantly less toxic. The following table summarizes key quantitative findings from in vitro studies.

Table 2: Comparative Cytotoxicity of DON and DOM-1 in various cell lines

Cell LineParameterDON EffectDOM-1 EffectReference
IPEC-J2 (Porcine Intestinal Epithelial) Cell Viability (IC50 after 48h)44.83 ± 6.14 μMNo negative effect at tested concentrations[1]
IPEC-J2 (Porcine Intestinal Epithelial) Cell Viability (IC50 after 72h)25.93 ± 5.13 μMNo negative effect at tested concentrations[1]
RTgill-W1 (Trout Gill) Cell ViabilityAffected starting at 10 μmol/LNo effect[3]
IPEC-1 (Porcine Intestinal Epithelial) Cell ViabilityAffected starting at 0.9 μmol/LNo effect[3]
HepG2 (Human Liver) Cell ViabilityAffected starting at 0.9 μmol/LNo effect[3]
RAW 264.7 (Mouse Macrophage) Nitric Oxide (NO) Release (LPS-stimulated)Decreased at 0.84 μmol/LNo effect[3]
RAW 264.7 (Mouse Macrophage) Interleukin-6 (IL-6) Release (LPS-stimulated)Increased at 0.42 μmol/LNo effect[3]
HepG2 (Human Liver) Albumin SecretionDecreased at 0.9 μmol/LDecreased by ~50% at 228 μmol/L[3]
Caco-2 (Human Colon Adenocarcinoma) LDH Leakage (24h)No significant effectNo significant changes compared to control[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the study of this compound.

Protocol for DON and DOM-1 Stock Solutions: [1]

  • Deoxynivalenol (DON): Dissolve DON in sterile distilled water to a concentration of 6.75 mM. Further dilute to the required concentrations in the specific assay diluent.

  • This compound (DOM-1): Obtain a liquid calibrant solution (e.g., 180.15 μM in acetonitrile). Evaporate the required volume to dryness under a stream of nitrogen gas. Re-dissolve the dried DOM-1 in the appropriate volume of complete cultivation medium or a suitable buffer like Hank's Balanced Salt Solution (HBSS).

WST-1 Assay for IPEC-1, IPEC-J2, RAW 264.7, and HepG2 cells: [3]

  • Seed cells in 96-well plates at an appropriate density.

  • After cell attachment, expose them to various concentrations of DON or DOM-1 for a specified duration (e.g., 24, 48, 72 hours).

  • Add WST-1 reagent to each well and incubate for a period that allows for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Neutral Red (NR) and Sulforhodamine B (SRB) Assays for RTgill-W1 cells: [3]

These assays are performed similarly to the WST-1 assay, but with different reagents and measurement principles to assess cell viability in the RTgill-W1 cell line.

Measurement of Interleukin-6 (IL-6) and Nitric Oxide (NO) in RAW 264.7 cells: [3]

  • Seed RAW 264.7 cells in culture plates.

  • Pre-treat the cells with various concentrations of DON or DOM-1.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After a defined incubation period, collect the cell culture supernatants.

  • Quantify IL-6 levels in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Determine NO concentration in the supernatant using the Griess reagent.

Measurement of Albumin in HepG2 cells: [3]

  • Culture HepG2 cells to a confluent monolayer.

  • Expose the cells to different concentrations of DON or DOM-1 for a specified time.

  • Collect the cell culture medium.

  • Measure the concentration of human albumin in the medium using a specific ELISA kit.

Signaling Pathways and Molecular Mechanisms

While DOM-1 is significantly less toxic than DON, it is not biologically inert. Recent studies have indicated that DOM-1 can induce endoplasmic reticulum (ER) stress in specific cell types.[2][5]

In bovine theca cells, DOM-1 has been shown to activate the ER stress response through the following mechanisms:[2][5]

  • Increased cleavage of ATF6 protein.

  • Increased phosphorylation of EIF2AK3.

  • Increased abundance of cleaved XBP1 mRNA.

These events lead to an increased expression of ER stress target genes such as GRP78, GRP94, and CHOP.[2]

DOM1_ER_Stress_Pathway cluster_ER ER Stress Response DOM1 DOM-1 ThecaCell Bovine Theca Cell DOM1->ThecaCell acts on ER Endoplasmic Reticulum ATF6 ATF6 Cleavage ER->ATF6 EIF2AK3 EIF2AK3 Phosphorylation ER->EIF2AK3 XBP1 XBP1 mRNA Splicing ER->XBP1 TargetGenes Increased Expression of ER Stress Target Genes (GRP78, GRP94, CHOP) ATF6->TargetGenes EIF2AK3->TargetGenes XBP1->TargetGenes

Caption: DOM-1 induced ER stress pathway in bovine theca cells.

The following diagram illustrates a typical experimental workflow to investigate the effects of DOM-1 on ER stress in a cell culture model.

Experimental_Workflow_ER_Stress CellCulture Establish Serum-Free Cell Culture Model Treatment Treat Cells with DOM-1 CellCulture->Treatment ProteinAnalysis Protein Extraction and Western Blot Treatment->ProteinAnalysis RNAAnalysis RNA Extraction and qPCR Treatment->RNAAnalysis ATF6_EIF2AK3 Analyze ATF6 Cleavage and EIF2AK3 Phosphorylation ProteinAnalysis->ATF6_EIF2AK3 XBP1_Targets Analyze Spliced XBP1 and Target Gene mRNA Levels RNAAnalysis->XBP1_Targets Conclusion Conclude on the Mechanism of Action of DOM-1 ATF6_EIF2AK3->Conclusion XBP1_Targets->Conclusion

Caption: Workflow for studying DOM-1's effect on ER stress.

References

Deepoxy-deoxynivalenol (DOM-1): A Comprehensive Technical Guide on its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deepoxy-deoxynivalenol (DOM-1) is a principal metabolite of the mycotoxin deoxynivalenol (B1670258) (DON), formed through the de-epoxidation of DON by gut microbiota.[1][2] Historically considered a detoxification product with significantly lower toxicity than its parent compound, recent research has unveiled a more complex biological profile for DOM-1. While it lacks the epoxide group responsible for the potent ribotoxic stress response induced by DON, DOM-1 is not biologically inert.[3][4] It exhibits subtle but significant effects on various physiological systems, including the immune and reproductive systems, and its presence serves as a critical biomarker for DON exposure.[5][6] This technical guide provides an in-depth analysis of the biological significance of DOM-1, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action and analytical workflows.

Toxicokinetics and Metabolism

The transformation of DON to DOM-1 is primarily a detoxification pathway mediated by anaerobic bacteria residing in the gastrointestinal tract of various animal species, and in some cases, humans.[1][7] This microbial biotransformation is a crucial factor in determining species-specific susceptibility to DON toxicity.[8]

Key Points:

  • Formation: DOM-1 is formed by the microbial de-epoxidation of DON at the C12/C13 epoxy group.[9]

  • Location: This conversion predominantly occurs in the rumen of polygastric animals and the large intestine of monogastric species, including chickens and swine.[2][10]

  • Human Microbiota: The capacity of human fecal microbiota to convert DON to DOM-1 varies among individuals. One study demonstrated this transformation in vitro by the fecal slurry from one out of five volunteers, with the resulting DOM-1 being detected in the urine of that individual.[7][11]

  • Significance: The conversion of DON to DOM-1 prior to absorption in the small intestine significantly reduces the systemic toxicity of ingested DON.[10]

Comparative Toxicodynamics of DON and DOM-1

The primary structural difference between DON and DOM-1—the absence of the C12-C13 epoxy group in DOM-1—underpins their distinct toxicological profiles.[12] While DON is a potent inhibitor of protein synthesis via the ribotoxic stress response, DOM-1's mechanisms of action are more nuanced.[1][3]

Cellular Viability and Cytotoxicity

Numerous in vitro studies have consistently demonstrated that DOM-1 is significantly less cytotoxic than DON across various cell lines.

Cell LineAssayDON EffectDOM-1 EffectReference
Porcine Intestinal Epithelial Cells (IPEC-1) MTT AssayReduced viability above 0.5 µmol/LNo decrease in viability up to 228 µmol/L[13]
Porcine Intestinal Epithelial Cells (IPEC-J2) WST-1 AssayViability decreased at 3.5 µmol/LNo effect observed[13][14]
Human Colon Carcinoma Cells (Caco-2) LDH ReleaseNo significant effect16.8 µM increased LDH release (not statistically significant)[15]
Human Hepatocellular Carcinoma Cells (HepG2) WST-1 AssayViability decreased starting at 0.9 µmol/LNo effect on viability, but albumin secretion decreased at 228 µmol/L[13][14]
Trout Gill Cells (RTgill-W1) NR and SRB AssayViability affected starting at 10 µmol/LNo effect observed[14]
Mouse Macrophage Cells (RAW 264.7) WST-1 AssayNo effect on viabilityNo effect on viability[13]
Porcine T-Cell Subsets Proliferation AssayDecreased proliferation > 0.4 µMNo effect at 16 µM[16]
Immunomodulatory Effects

While DON exhibits both immunostimulatory and immunosuppressive properties depending on the dose, DOM-1 generally shows a lack of significant immunomodulatory activity, particularly at concentrations where DON is active.[5][16]

Cell Line/SystemParameterDON EffectDOM-1 EffectReference
Mouse Macrophage Cells (RAW 264.7) (LPS-stimulated) Nitric Oxide (NO) ReleaseSignificant decrease at 0.84 µmol/LNo significant reduction[13]
Mouse Macrophage Cells (RAW 264.7) (LPS-stimulated) IL-6 ReleaseIncreased at 0.42 µmol/LNo influence on cytokine release[13][14]
Mouse Macrophage Cells (RAW 264.7) (LPS-stimulated) TNF-α ReleaseNo effectNo influence on cytokine release[13]
Porcine T-Cell Subsets CD8α and CD27 expressionReduction from 0.8 µMNo effect at 16 µM[16]
Porcine T-Cell Subsets CD28 expressionDiminished at 1.6 µMNo effect at 16 µM[16]
Effects on Intestinal Barrier Function

DON is known to disrupt intestinal barrier integrity. In contrast, DOM-1 has been shown to have minimal to no adverse effects on the intestinal barrier.

SpeciesModelParameterDON EffectDOM-1 EffectReference
Broiler Chickens In vivoParacellular mannitol (B672) fluxIncreased flux in duodenum, jejunum, and cecumNo significant change in intestinal permeability[4]
Caco-2 cells In vitroTransepithelial Electrical Resistance (TEER)Decreased TEERNo measurable adverse effects[15][17]
Endocrine and Reproductive Effects

Recent studies have indicated that DOM-1, while less toxic than DON, is not devoid of biological activity in the reproductive system, particularly in cattle.

Species/SystemParameterConcentrationObserved EffectReference
Bovine In vivo (intrafollicular injection)100 ng/mLCessation of follicular growth[5][18]
Bovine In vivo (feed contamination)6 ppm DON leading to 20 ng/mL blood DOM-1Did not alter the number of viable embryos[5][18]
Bull Spermatozoa In vitroNot specifiedReduced motility over a 10-hour period[5][18]
Bovine Oocytes In vitro (during IVF)Not specifiedReduced rate of blastocyst formation[5][18]
Bovine Ovarian Theca Cells In vitroNot specifiedIncreased apoptosis[5]

Mechanisms of Action

Ribotoxic Stress Response

The primary mechanism of DON's toxicity is the inhibition of protein synthesis through binding to the ribosome, which triggers a "ribotoxic stress response" and activates mitogen-activated protein kinases (MAPKs).[19] The absence of the C12-C13 epoxy group in DOM-1 prevents it from effectively binding to the ribosome in the same manner, thus it does not activate the ribotoxic stress response.[3]

Endoplasmic Reticulum (ER) Stress

While DOM-1 does not induce a ribotoxic stress response, it has been shown to increase endoplasmic reticulum (ER) stress in bovine ovarian theca cells.[3][20] This suggests an alternative mechanism for its observed effects on reproductive tissues.

DOM-1 Induced ER Stress Pathway in Bovine Theca Cells

ER_Stress_Pathway DOM1 DOM-1 ThecaCell Bovine Theca Cell DOM1->ThecaCell Enters ER Endoplasmic Reticulum ThecaCell->ER Induces Stress in ATF6 ATF6 Cleavage ER->ATF6 EIF2AK3 EIF2AK3 Phosphorylation ER->EIF2AK3 XBP1 XBP1 mRNA Splicing ER->XBP1 TargetGenes Increased mRNA of: GRP78, GRP94, CHOP ATF6->TargetGenes EIF2AK3->TargetGenes XBP1->TargetGenes Apoptosis Theca Cell Apoptosis TargetGenes->Apoptosis

Caption: DOM-1 induces ER stress in bovine theca cells.

DOM-1 as a Biomarker of DON Exposure

The detection of DOM-1 in biological fluids, particularly urine, serves as a reliable indicator of DON exposure and subsequent metabolism by the gut microbiota.[6][7] The presence and concentration of DOM-1 can provide insights into an individual's or animal's capacity to detoxify DON.

  • Human Studies: The detection of DOM-1 in human urine has been linked to the presence of specific gut microbial populations capable of DON de-epoxidation.[7] In one study, a volunteer whose fecal microbiota transformed DON to DOM-1 in vitro also had detectable levels of DOM-1 in their urine (4.7% of DON).[7][11] However, other studies have not detected DOM-1 in human urine samples, suggesting that this detoxification pathway may not be widespread in the human population.[8]

  • Animal Studies: In pigs, both DON and DOM-1 are considered important urinary biomarkers of DON exposure.[6]

Experimental Protocols

In Vitro Cell Viability Assay (WST-1)

This protocol is adapted from studies assessing the cytotoxicity of DON and DOM-1.[13]

  • Cell Culture: Plate cells (e.g., IPEC-1, HepG2) in 96-well plates at a suitable density and allow them to adhere and grow for 24-48 hours.

  • Toxin Exposure: Prepare serial dilutions of DON and DOM-1 in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the respective toxin concentrations. Incubate for a specified period (e.g., 24, 48, 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of control (untreated) cells.

Workflow for In Vitro Cytotoxicity Testing

cytotoxicity_workflow start Start cell_culture Plate and culture cells (e.g., IPEC-1) in 96-well plates start->cell_culture toxin_prep Prepare serial dilutions of DON and DOM-1 cell_culture->toxin_prep exposure Expose cells to toxins for 24-72 hours toxin_prep->exposure wst1_add Add WST-1 reagent to each well exposure->wst1_add incubation Incubate for 1-4 hours at 37°C wst1_add->incubation measurement Measure absorbance at 450 nm incubation->measurement analysis Calculate cell viability (% of control) measurement->analysis end End analysis->end

Caption: General workflow for assessing cytotoxicity using a WST-1 assay.

Analysis of DOM-1 in Urine by LC-MS/MS

This protocol is a generalized procedure based on methods described for the detection of mycotoxin biomarkers.[7][21][22]

  • Sample Preparation:

    • Take a 1-2 mL aliquot of urine.

    • Add an internal standard (e.g., ¹³C₁₅-DON).

    • Perform enzymatic hydrolysis (e.g., using β-glucuronidase) to release conjugated forms of the mycotoxins.

  • Clean-up:

    • Purify the sample using an immunoaffinity column specific for DON and its metabolites.

    • Elute the analytes with methanol.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

    • Separate the analytes on a C18 reversed-phase column.

    • Detect and quantify DOM-1 using selected reaction monitoring (SRM) in either positive or negative electrospray ionization mode.

  • Quantification:

    • Construct a calibration curve using standards of known DOM-1 concentrations prepared in a blank urine matrix.

    • Calculate the concentration of DOM-1 in the sample based on the calibration curve.

Logical Relationship: DON Exposure to DOM-1 Detection

don_exposure_biomarker don_ingestion Ingestion of DON-contaminated Food/Feed gut_transit Transit to Large Intestine/Rumen don_ingestion->gut_transit microbiota Gut Microbiota (Anaerobic Bacteria) gut_transit->microbiota de_epoxidation De-epoxidation microbiota->de_epoxidation Mediates dom1_formation Formation of DOM-1 de_epoxidation->dom1_formation absorption Systemic Absorption dom1_formation->absorption excretion Renal Excretion absorption->excretion urine_sample Urine Sample Collection excretion->urine_sample lcms_analysis LC-MS/MS Analysis urine_sample->lcms_analysis dom1_detected DOM-1 Detected as Biomarker lcms_analysis->dom1_detected

Caption: Pathway from DON ingestion to urinary DOM-1 detection.

Conclusion and Future Directions

This compound (DOM-1) represents a significant detoxification product of the mycotoxin DON. Its biological significance lies in its substantially reduced toxicity compared to the parent compound, which is attributed to the absence of the reactive epoxy group. This structural modification prevents the induction of the ribotoxic stress response, a key mechanism of DON's toxicity. However, emerging evidence suggests that DOM-1 is not entirely inert, exhibiting subtle effects on the reproductive system, potentially through the induction of ER stress.

For researchers and drug development professionals, understanding the biological profile of DOM-1 is crucial for several reasons:

  • Risk Assessment: Accurate risk assessment of DON-contaminated food and feed must consider the metabolic conversion to the less toxic DOM-1.

  • Biomarker Development: DOM-1 serves as a valuable biomarker for assessing exposure to DON and the detoxification capacity of an individual or animal.

  • Therapeutic Strategies: The microbial enzymes responsible for the DON-to-DOM-1 conversion are being explored as feed additives to mitigate the toxic effects of DON in livestock.

Future research should focus on further elucidating the alternative mechanisms of action of DOM-1, particularly its effects on the reproductive and endocrine systems. Additionally, more extensive studies are needed to understand the prevalence and activity of DON-de-epoxidizing bacteria in the human gut microbiome and the implications for human health.

References

Deepoxy-deoxynivalenol in Food: An In-depth Technical Guide on its Occurrence, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deepoxy-deoxynivalenol (DOM-1), a microbial metabolite of the mycotoxin deoxynivalenol (B1670258) (DON), is of growing interest in the fields of food safety, toxicology, and animal health. Unlike its parent compound, which is a frequent contaminant of cereal grains worldwide, DOM-1 is not typically found as a natural contaminant in raw agricultural commodities or processed foods. Instead, its primary route of occurrence is through the detoxification of DON by the gut microbiota of animals, particularly ruminants. This technical guide provides a comprehensive overview of the current scientific understanding of DOM-1, focusing on its formation, analytical detection, and significantly lower toxicity compared to DON. The document details the signaling pathways affected by these compounds and provides standardized experimental protocols for their analysis.

Introduction: The Formation of this compound (DOM-1)

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene (B1219388) mycotoxin produced by various Fusarium species that commonly infect cereal crops such as wheat, maize, and barley.[1][2] Due to its stability during food processing, DON is a prevalent contaminant in the global food and feed supply chain.[1][3]

This compound (DOM-1) is a de-epoxidized metabolite of DON. The crucial difference in its chemical structure is the absence of the epoxide group at the C12-C13 position, which is the primary determinant of DON's toxicity.[4][5] Scientific evidence strongly indicates that DOM-1 is not a significant natural contaminant of food and feedstuffs. Instead, it is predominantly formed in vivo through the enzymatic action of anaerobic bacteria present in the gastrointestinal tracts of animals.[4] This biotransformation is considered a detoxification process, as DOM-1 exhibits substantially lower toxicity than DON.

Quantitative Data on Mycotoxin Contamination

Quantitative data on the natural occurrence of DOM-1 in food and feed is virtually absent from the scientific literature, reinforcing its status as a metabolite rather than a primary contaminant. In contrast, extensive data exists for DON contamination across a wide range of cereal-based products. The following tables summarize representative data for DON contamination to provide context for the prevalence of the parent compound from which DOM-1 is derived.

Table 1: Deoxynivalenol (DON) Contamination in Cereal Grains

CerealRegionNo. of SamplesPositive Samples (%)Concentration Range (µg/kg)Mean Concentration (µg/kg)Reference
WheatSerbia12878.164 - 4,808-[6]
BarleySerbia1127.3118 - 355-[6]
WheatBrazil11366.4206.3 - 4732.31894.9[7]
MaizeGlobal-67.93-1448.1[8]
WheatGlobal-48.16-359.96[8]

Table 2: Deoxynivalenol (DON) Contamination in Processed Foods and Animal Feed

ProductRegionNo. of SamplesPositive Samples (%)Concentration Range (µg/kg)Mean Concentration (µg/kg)Reference
Wheat FlourPoland---31[9]
Maize FlourPoland--85 - 876335[9]
Cereal-based Baby FoodsPoland1109.09-107.8[10]
Animal Feed (Compound)Korea-91.33--[10]
Animal Feed (Ingredients)Korea-53.3350 - 957447[10]

Experimental Protocols for the Analysis of this compound

The analysis of DOM-1 is typically performed in conjunction with DON and other mycotoxins using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Sample Preparation

Effective sample preparation is critical for accurate quantification and involves extraction and clean-up to remove interfering matrix components.

  • Homogenization : Solid samples such as grains or feed should be finely ground to a uniform particle size to ensure a representative analytical sample.

  • Extraction :

    • Weigh a representative portion of the homogenized sample (e.g., 5 g).

    • Add an extraction solvent, commonly a mixture of acetonitrile (B52724) and water (e.g., 80:20, v/v).

    • Homogenize or shake vigorously for a specified period (e.g., 60 minutes).

    • Centrifuge the mixture to separate the solid and liquid phases.

  • Clean-up :

    • The supernatant can be diluted and directly injected into the LC-MS/MS system.

    • For complex matrices, a solid-phase extraction (SPE) or immunoaffinity column (IAC) clean-up may be necessary. IACs offer high specificity for DON and its metabolites.

LC-MS/MS Analysis

A detailed protocol for the analysis of DOM-1 and DON in a biological matrix (rumen fluid) is presented below, which can be adapted for food and feed matrices.

  • Instrumentation : Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column : A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 × 100 mm).

  • Mobile Phase :

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.

  • Gradient Elution : A gradient program is used to separate the analytes. An example gradient is as follows:

    • Start with 95% A.

    • Linearly decrease to 5% A over 10 minutes.

    • Hold for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray ionization (ESI) in both positive and negative modes, as different mycotoxins ionize differently. For DOM-1, negative mode is often used.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions.

      • MRM Transition for DOM-1 : m/z 279.1 > 231.1

      • MRM Transition for DON : m/z 295.1 > 247.1

  • Quantification : Matrix-matched calibration curves are essential for accurate quantification to compensate for matrix effects. Isotope-labeled internal standards (e.g., ¹³C-DON) are recommended for the highest accuracy.

Signaling Pathways and Biological Effects

The toxicity of DON is primarily attributed to its epoxide group, which binds to the A-site of the 60S ribosomal subunit, leading to the inhibition of protein synthesis. This triggers a "ribotoxic stress response," activating mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK.[1][2] Activation of these pathways can lead to inflammatory responses, apoptosis, and impaired cell proliferation.

In contrast, DOM-1, lacking the epoxide ring, is significantly less toxic. It does not induce a ribotoxic stress response or activate the MAPK signaling cascade in the same manner as DON.[4][8] Studies have shown that at equimolar concentrations, DOM-1 does not significantly impact cell viability, membrane integrity, or mitochondrial function in intestinal epithelial cells, unlike DON.[4] However, some recent research suggests that DOM-1 may exert biological effects through alternative mechanisms, such as inducing endoplasmic reticulum (ER) stress in specific cell types, like ovarian theca cells.[11]

Visualizing the Signaling Pathways

The following diagrams illustrate the key differences in the cellular signaling pathways affected by DON and the proposed pathway for DOM-1.

DON_Signaling_Pathway DON Deoxynivalenol (DON) Ribosome 60S Ribosomal Subunit DON->Ribosome RSR Ribotoxic Stress Response Ribosome->RSR Triggers Protein_Synth_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synth_Inhibition Leads to MAPK MAPK Activation (p38, JNK, ERK) RSR->MAPK Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

Figure 1: Deoxynivalenol (DON) Signaling Pathway.

DOM1_Signaling_Pathway DOM1 This compound (DOM-1) Theca_Cells Ovarian Theca Cells DOM1->Theca_Cells No_RSR No Ribotoxic Stress Response DOM1->No_RSR ER_Stress Endoplasmic Reticulum (ER) Stress Theca_Cells->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis

Figure 2: Proposed Signaling Pathway for DOM-1 in Specific Cell Types.

Conclusion

This compound is primarily a detoxification product of deoxynivalenol, formed by microbial activity in the animal gut. Its natural occurrence in the food supply chain is negligible. The scientific focus remains on its parent compound, DON, as a major food safety concern. However, understanding the formation and biological activity of DOM-1 is crucial for risk assessment, particularly in animal health, and for the development of strategies to mitigate the toxic effects of DON. The analytical methods and toxicological data presented in this guide provide a foundation for further research into the metabolism and biological significance of this less-toxic mycotoxin metabolite.

References

Deepoxy-deoxynivalenol (DOM-1): A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deepoxy-deoxynivalenol (DOM-1) is a principal metabolite of the mycotoxin deoxynivalenol (B1670258) (DON), formed through the de-epoxidation of DON by gut microbiota in various animal species. In stark contrast to its parent compound, DOM-1 exhibits a significantly attenuated toxicological profile. This guide provides a comprehensive overview of the current scientific understanding of DOM-1's toxicological characteristics, with a focus on its cytotoxicity, immunotoxicity, and underlying molecular mechanisms. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key toxicological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific data. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the assessment of mycotoxin detoxification products and related compounds.

Introduction

Deoxynivalenol (DON), a type B trichothecene (B1219388) mycotoxin produced by Fusarium species, is a widespread contaminant of cereal grains and poses a significant health risk to humans and animals. Its toxicity is primarily attributed to the 12,13-epoxy group, which is responsible for its ability to inhibit protein synthesis through interaction with the ribosome, leading to a phenomenon known as ribotoxic stress. This stress, in turn, activates mitogen-activated protein kinase (MAPK) pathways, resulting in inflammatory responses, apoptosis, and impaired cell proliferation.[1]

This compound (DOM-1) is a microbially-derived detoxification product of DON, where the toxicologically relevant epoxy group is cleaved. This structural modification drastically reduces its toxicity, a finding supported by numerous in vitro and in vivo studies. This guide will delve into the specifics of DOM-1's toxicological profile, providing a detailed analysis of its effects on cellular and systemic levels.

Cytotoxicity Profile

The cytotoxicity of DOM-1 has been evaluated across various cell lines, consistently demonstrating a significantly lower toxicity compared to DON.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of DOM-1 in comparison to DON.

Cell LineAssayCompoundConcentrationEffectIC50 ValueReference
Porcine Intestinal Epithelial Cells (IPEC-J2)WST-1DOM-15-100 µMNo reduction in viabilityNot Applicable[2]
Porcine Intestinal Epithelial Cells (IPEC-J2)WST-1DON5-100 µMTime- and dose-dependent reduction in viability2.47 ± 1.94 µM (72h)[2]
3T3 FibroblastsBrdU incorporationDOM-1Not specified55 times less toxic than DON~55x higher than DON[3]
Various Cell LinesVariousDOM-1up to 6400 ng/mLNo cytotoxicity observedNot Applicable[4]
Porcine Peripheral Blood Mononuclear Cells (PBMCs)MTTDOM-1357 µMReduced proliferationNot Determined[5]
Chicken Peripheral Blood Mononuclear Cells (PBMCs)MTTDOM-1357 µMReduced proliferationNot Determined[5]
Bovine Peripheral Blood Mononuclear Cells (PBMCs)MTTDOM-1Not specifiedNo effectNot Applicable[5]

Table 1: Comparative Cytotoxicity of DOM-1 and DON

Experimental Protocol: WST-1 Cytotoxicity Assay

This protocol outlines the steps for assessing cytotoxicity using the Water Soluble Tetrazolium salt (WST-1) assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • DOM-1 and DON stock solutions

  • WST-1 reagent

  • Microplate reader (420-480 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

  • Cell Culture: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DOM-1 and DON in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 440 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

G cluster_workflow WST-1 Cytotoxicity Assay Workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with DOM-1/DON incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_wst1 Add WST-1 Reagent incubate2->add_wst1 incubate3 Incubate 1-4h add_wst1->incubate3 read Measure Absorbance (440nm) incubate3->read analyze Analyze Data & Calculate IC50 read->analyze

Caption: Workflow for the WST-1 cytotoxicity assay.

Immunotoxicity Profile

DOM-1 exhibits minimal immunomodulatory effects compared to the potent immunosuppressive and pro-inflammatory activities of DON.

Quantitative Immunotoxicity Data

The following table presents quantitative data on the immunomodulatory effects of DOM-1.

Cell TypeParameterCompoundConcentrationResultReference
Porcine B cellsProliferationDOM-11.6 and 16 µMNo significant effect[1]
Porcine B cellsIgM, IgG, IgA productionDOM-11.6 and 16 µMNo significant changes[1]
LPS-stimulated RAW 264.7 macrophagesIL-6 releaseDOM-1Not specifiedNo significant effect[5]
LPS-stimulated RAW 264.7 macrophagesTNF-α releaseDOM-1Not specifiedNo significant effect[5]
ConA-stimulated porcine PBMCsLymphocyte proliferationDOM-116 µMNo reduction in proliferation[2]

Table 2: Immunomodulatory Effects of DOM-1

Experimental Protocol: Cytokine Quantification by ELISA

This protocol describes the quantification of cytokines (e.g., IL-6, TNF-α) in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA plate pre-coated with capture antibody

  • Cell culture supernatants (samples)

  • Recombinant cytokine standards

  • Detection antibody (biotinylated)

  • Avidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader (450 nm absorbance)

Procedure:

  • Standard Preparation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve.

  • Sample Preparation: Collect cell culture supernatants and centrifuge to remove cellular debris. Dilute samples as necessary in assay diluent.

  • Add Standards and Samples: Add 100 µL of standards and samples to the appropriate wells of the ELISA plate. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.

  • Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Add Avidin-HRP: Add 100 µL of the diluted Avidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm within 30 minutes.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.

G cluster_workflow ELISA for Cytokine Quantification start Add standards & samples to coated plate incubate1 Incubate & Wash start->incubate1 add_detect_ab Add Detection Antibody incubate1->add_detect_ab incubate2 Incubate & Wash add_detect_ab->incubate2 add_avidin_hrp Add Avidin-HRP incubate2->add_avidin_hrp incubate3 Incubate & Wash add_avidin_hrp->incubate3 add_tmb Add TMB Substrate incubate3->add_tmb incubate4 Incubate add_tmb->incubate4 add_stop Add Stop Solution incubate4->add_stop read Measure Absorbance (450nm) add_stop->read analyze Analyze Data read->analyze

Caption: Workflow for cytokine quantification by sandwich ELISA.

Molecular Mechanisms of Action

The reduced toxicity of DOM-1 is directly linked to its structural difference from DON, specifically the absence of the 12,13-epoxy group. This change in structure alters its interaction with cellular components.

Ribotoxic Stress and MAPK Signaling

DON's primary mechanism of toxicity involves binding to the A-site of the ribosome, leading to the inhibition of protein synthesis and the activation of a ribotoxic stress response. This, in turn, triggers the phosphorylation of MAPKs such as p38, JNK, and ERK, leading to downstream inflammatory and apoptotic signaling.[1] In contrast, DOM-1, lacking the epoxy group, does not effectively bind to the ribosome and therefore does not induce ribotoxic stress or activate the MAPK signaling cascade.[6]

G cluster_don DON cluster_dom1 DOM-1 don Deoxynivalenol (DON) (with 12,13-epoxy group) ribosome Ribosome don->ribosome ribotoxic_stress Ribotoxic Stress ribosome->ribotoxic_stress mapk MAPK Activation (p38, JNK, ERK) ribotoxic_stress->mapk inflammation Inflammation & Apoptosis mapk->inflammation dom1 This compound (DOM-1) (no epoxy group) ribosome2 Ribosome dom1->ribosome2 minimal interaction no_binding No significant binding ribosome2->no_binding no_activation No MAPK Activation no_binding->no_activation

Caption: Comparative mechanism of DON and DOM-1 on the ribosome and MAPK pathway.

Endoplasmic Reticulum (ER) Stress

While DOM-1 does not induce ribotoxic stress, some studies suggest it may not be entirely inert. In bovine theca cells, DOM-1 has been shown to induce endoplasmic reticulum (ER) stress.[6] This is evidenced by the increased cleavage of activating transcription factor 6 (ATF6), phosphorylation of protein kinase R-like endoplasmic reticulum kinase (PERK), and increased abundance of spliced X-box binding protein 1 (XBP1) mRNA. These are all key indicators of the three major branches of the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.

G dom1 DOM-1 er Endoplasmic Reticulum dom1->er er_stress ER Stress er->er_stress atf6 ATF6 cleavage er_stress->atf6 perk PERK phosphorylation er_stress->perk ire1 IRE1 activation er_stress->ire1 upr Unfolded Protein Response (UPR) atf6->upr perk->upr xbp1 spliced XBP1 ire1->xbp1 xbp1->upr

Caption: Proposed mechanism of DOM-1-induced ER stress.

Experimental Protocol: Western Blot for MAPK Activation

This protocol details the steps to analyze the phosphorylation status of MAPK proteins (e.g., p38, ERK) by Western blot.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target MAPK overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Toxicokinetic Profile

The toxicokinetics of DOM-1 are less well-characterized than those of DON. However, available data suggest significant differences in absorption, distribution, metabolism, and excretion (ADME).

Quantitative Toxicokinetic Data

Data on the toxicokinetic parameters of DOM-1 are limited. The table below provides a summary of available information.

SpeciesRouteParameterValueReference
Broiler ChickensOral (from DON)Cmax of DOM-10.70 - 0.80 ng/mL[7]
Broiler ChickensOral (from DON)Tmax of DOM-11-3 hours[7]
PigsOralBioavailabilitySignificantly lower than DON[8][9]
CattleOral (from DON)Serum concentration20 ng/mL (from 6 ppm DON in feed)[10]
PoultryOralMetabolismMetabolized to DOM-3-sulfate[11][12]

Table 3: Toxicokinetic Parameters of DOM-1

Experimental Protocol: In Vivo Toxicokinetic Study in Rats

This protocol provides a general framework for conducting an in vivo toxicokinetic study of DOM-1 in rats.

Materials:

  • Sprague-Dawley rats

  • DOM-1 formulation for oral and intravenous administration

  • Cannulas for blood collection (optional)

  • Metabolic cages for urine and feces collection

  • LC-MS/MS system for DOM-1 quantification

Procedure:

  • Animal Acclimatization: Acclimatize rats to the experimental conditions for at least one week.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of DOM-1 via the tail vein.

    • Oral (PO) Group: Administer a single dose of DOM-1 via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Urine and Feces Collection: House a separate group of animals in metabolic cages to collect urine and feces over 24 or 48 hours.

  • Sample Analysis: Quantify the concentration of DOM-1 and its potential metabolites in plasma, urine, and feces using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd). Calculate oral bioavailability (F) using the formula: F = (AUCoral / AUCiv) * (Doseiv / Doseoral).

G cluster_workflow In Vivo Toxicokinetic Study Workflow start Acclimatize Rats dosing Administer DOM-1 (IV & PO) start->dosing sampling Collect Blood, Urine, Feces dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis Pharmacokinetic Modeling analysis->pk_analysis

Caption: General workflow for an in vivo toxicokinetic study.

Conclusion

The available toxicological data consistently demonstrate that this compound (DOM-1) is substantially less toxic than its parent compound, deoxynivalenol (DON). The absence of the 12,13-epoxy group in DOM-1 prevents the induction of ribotoxic stress and subsequent activation of the MAPK signaling pathway, which are the primary drivers of DON's toxicity. While some evidence suggests that DOM-1 may induce ER stress in certain cell types, its overall cytotoxic and immunotoxic potential is minimal. The biotransformation of DON to DOM-1 represents a significant detoxification pathway. Further research is warranted to fully elucidate the toxicokinetic profile of DOM-1 across a wider range of species to provide a more complete safety assessment. This guide serves as a foundational resource for professionals involved in the evaluation of mycotoxin detoxification strategies and the development of safer food and feed products.

References

Deepoxy-deoxynivalenol: An In-Depth Technical Guide on Preliminary In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deepoxy-deoxynivalenol (DOM-1) is a primary metabolite of the mycotoxin deoxynivalenol (B1670258) (DON), formed through the de-epoxidation of DON by gut microbiota in animals, particularly ruminants.[1] While DON is a well-documented potent inhibitor of protein synthesis via the ribotoxic stress response (RSR), DOM-1 lacks the 12,13-epoxy group essential for this activity.[1][2] Consequently, DOM-1 has historically been considered significantly less toxic than its parent compound. However, emerging in vitro research, detailed in this guide, reveals that DOM-1 is not biologically inert and exerts distinct cellular effects through alternative mechanisms, warranting closer examination by the scientific and drug development communities.

This technical guide provides a comprehensive overview of the preliminary in vitro studies on DOM-1, focusing on its cytotoxic profile, effects on cellular processes such as steroidogenesis and apoptosis, and the elucidation of its unique signaling pathways.

Data Presentation: Quantitative Analysis of In Vitro Effects

The following tables summarize the key quantitative data from comparative in vitro studies of DOM-1 and DON, providing a clear comparison of their biological potency.

Table 1: Comparative Cytotoxicity (IC50 Values)

Cell LineAssayCompoundIC50 Value (µM)Fold Difference (DOM-1 vs. DON)Reference
Swiss 3T3 fibroblastsBrdU incorporationDON1.50 ± 0.34~54x less toxic[3]
DOM-1~81[3]
Porcine Intestinal Epithelial Cells (IPEC-J2)Neutral Red (NR) Assay (48h)DON44.83 ± 6.14Not cytotoxic at tested concentrations[4]
DOM-1> 100[4]
Porcine Intestinal Epithelial Cells (IPEC-J2)Sulforhodamine B (SRB) Assay (24h)DON35.97 ± 11.85Not cytotoxic at tested concentrations[4]
DOM-1> 100[4]
Porcine Intestinal Epithelial Cells (IPEC-J2)Sulforhodamine B (SRB) Assay (48h)DON18.90 ± 5.70Not cytotoxic at tested concentrations[4]
DOM-1> 100[4]
Porcine Intestinal Epithelial Cells (IPEC-J2)Sulforhodamine B (SRB) Assay (72h)DON2.47 ± 1.94Not cytotoxic at tested concentrations[4]
DOM-1> 100[4]

Table 2: Effects on Steroidogenesis in Bovine Theca Cells

CompoundConcentration (ng/mL)Effect on Progesterone (B1679170) SecretionEffect on Testosterone (B1683101) SecretionReference
DON0.5DecreasedNo effect[5]
DOM-10.5InhibitedInhibited[5]

Table 3: Effects on Apoptosis in Bovine Theca Cells

CompoundConcentration (ng/mL)ObservationReference
DONNot specified to have an effectNo effect on the proportion of apoptotic cells[5]
DOM-11Increased proportion of apoptotic cells[5]

Table 4: Comparative Effects on Cell Viability in Porcine Intestinal Epithelial Cells (IPEC-J2)

AssayTime PointCompoundConcentration (µM)% Viability (relative to control)Reference
WST-124hDON10~125% (increased)[4]
DOM-15-100No negative effect[4]
WST-148hDON100~39%[4]
DOM-15-100No negative effect[4]
WST-172hDON100~21%[4]
DOM-15-100No negative effect[4]

Experimental Protocols

This section details the methodologies for the key experiments cited in the in vitro studies of DOM-1.

Cell Culture
  • Cell Lines:

    • Porcine Intestinal Epithelial Cells (IPEC-J2): A non-transformed cell line derived from the jejunum of a neonatal piglet, widely used as an in vitro model for the porcine intestine.

    • Bovine Theca Cells: Primary cells isolated from the ovarian follicles of cows, essential for studying reproductive toxicology.

    • Swiss 3T3 Fibroblasts: A mouse embryonic fibroblast cell line used for general cytotoxicity screening.

    • Caco-2 Cells: A human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer, often used as a model of the intestinal barrier.[6]

  • Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is specific to the cell line (e.g., DMEM/F-12 for IPEC-J2, McCoy's 5A for H295R) and is supplemented with fetal bovine serum (FBS), and antibiotics (e.g., penicillin-streptomycin).

Cytotoxicity and Cell Viability Assays

A variety of assays are employed to assess the impact of DOM-1 on cell health.

  • Principle: These assays measure different cellular parameters to determine the number of viable cells or the cytotoxic effect of a compound.

  • General Procedure:

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The culture medium is replaced with a medium containing various concentrations of DOM-1 or DON. Control wells receive the vehicle (e.g., DMSO) alone.

    • Incubation: Plates are incubated for specific time periods (e.g., 24, 48, 72 hours).

    • Assay-Specific Steps & Measurement:

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity. MTT is added to the wells and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is read.[7]

      • WST-1 (water-soluble tetrazolium salt) Assay: Similar to MTT, but the formazan product is water-soluble, simplifying the procedure. The absorbance of the colored product is measured.

      • Neutral Red (NR) Uptake Assay: Assesses the integrity of the lysosomal membrane. Viable cells take up the NR dye into their lysosomes. After incubation and extraction, the absorbance of the dye is measured.[4]

      • Sulphorhodamine B (SRB) Assay: Measures total protein content, which is proportional to cell number. Cells are fixed, stained with SRB, and the bound dye is solubilized for absorbance measurement.[4]

      • Lactate Dehydrogenase (LDH) Leakage Assay: Measures the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage.[8]

      • BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay: Measures DNA synthesis as an indicator of cell proliferation. BrdU is added to the cells, and its incorporation into newly synthesized DNA is detected using an antibody-based assay.[3]

Steroidogenesis Assay
  • Principle: This assay quantifies the production of steroid hormones, such as progesterone and testosterone, by steroidogenic cells (e.g., bovine theca cells, H295R cells) in response to a test compound.[9]

  • Procedure (adapted for bovine theca cells):

    • Cell Culture: Bovine theca cells are cultured in a serum-free medium.[5]

    • Treatment: Cells are treated with various concentrations of DOM-1 or DON for a specified period (e.g., 4 days).[5]

    • Sample Collection: The culture medium is collected.

    • Hormone Quantification: The concentrations of progesterone and testosterone in the medium are measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).[9]

Apoptosis Assay
  • Principle: This assay detects and quantifies programmed cell death (apoptosis). A common method is flow cytometry using Annexin V and Propidium Iodide (PI) staining.[10]

  • Procedure:

    • Cell Treatment: Cells are treated with DOM-1 or DON for a defined period.

    • Cell Harvesting: Both adherent and floating cells are collected.

    • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

    • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[10]

Signaling Pathways and Visualizations

In contrast to DON, which primarily activates the Ribotoxic Stress Response and subsequent MAPK signaling, preliminary in vitro studies indicate that DOM-1 triggers the Endoplasmic Reticulum (ER) Stress pathway in bovine theca cells.[4][5]

DOM-1 Induced Endoplasmic Reticulum (ER) Stress Pathway

The accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress. To alleviate this stress, the cell activates the Unfolded Protein Response (UPR). In the context of DOM-1 exposure in bovine theca cells, the following key events have been observed:[4][5]

  • Activation of ER Stress Sensors: DOM-1 treatment leads to the activation of key ER stress transducers:

    • ATF6 (Activating Transcription Factor 6): Cleavage of ATF6.

    • PERK (PKR-like ER kinase), also known as EIF2AK3: Phosphorylation of PERK.

  • Splicing of XBP1 (X-box Binding Protein 1): Increased abundance of the spliced form of XBP1 mRNA.

  • Upregulation of ER Stress Target Genes: Activation of these pathways results in the increased expression of genes aimed at resolving ER stress, such as:

    • GRP78 (Glucose-Regulated Protein 78)

    • GRP94 (Glucose-Regulated Protein 94)

    • CHOP (C/EBP Homologous Protein): A pro-apoptotic transcription factor.

If the ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, which is consistent with the observation of increased apoptosis in DOM-1 treated bovine theca cells.[11]

DOM1_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi ATF6_inactive ATF6 (inactive) ATF6_active ATF6 (active) ATF6_inactive->ATF6_active Translocates & Cleaved PERK_inactive PERK (inactive) PERK_active PERK-P PERK_inactive->PERK_active Phosphorylates IRE1_inactive IRE1 (inactive) IRE1_active IRE1-P IRE1_inactive->IRE1_active Phosphorylates DOM1 DOM-1 Unfolded_Proteins Unfolded Proteins DOM1->Unfolded_Proteins Induces Unfolded_Proteins->ATF6_inactive Unfolded_Proteins->PERK_inactive Unfolded_Proteins->IRE1_inactive ER_Chaperones ER Chaperones (GRP78, GRP94) ATF6_active->ER_Chaperones Upregulates eIF2a eIF2α PERK_active->eIF2a XBP1_u XBP1u mRNA IRE1_active->XBP1_u XBP1_s XBP1s mRNA XBP1_u->XBP1_s Splices XBP1_s->ER_Chaperones Upregulates eIF2a_P eIF2α-P eIF2a->eIF2a_P Phosphorylates ATF4 ATF4 eIF2a_P->ATF4 Translates CHOP CHOP ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Promotes

Caption: DOM-1 induced ER Stress signaling pathway in bovine theca cells.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of DOM-1 in a cell-based assay.

Cytotoxicity_Workflow start Start cell_seeding 1. Seed cells in 96-well plate start->cell_seeding adherence 2. Allow cells to adhere (24h) cell_seeding->adherence treatment 3. Treat with DOM-1/DON concentrations adherence->treatment incubation 4. Incubate for 24, 48, 72h treatment->incubation assay 5. Perform Cell Viability Assay (e.g., MTT, NR, SRB) incubation->assay measurement 6. Measure Absorbance/Fluorescence assay->measurement analysis 7. Data Analysis (Calculate % viability, IC50) measurement->analysis end End analysis->end

Caption: General experimental workflow for in vitro cytotoxicity testing.

Conclusion

The preliminary in vitro studies on this compound reveal a toxicological profile that is distinct from and less potent than its parent compound, deoxynivalenol. While DOM-1 does not appear to induce the classical ribotoxic stress response, it is not devoid of biological activity. The induction of endoplasmic reticulum stress, leading to apoptosis and impaired steroidogenesis in specialized cell types such as bovine theca cells, highlights a specific mechanism of action that warrants further investigation.

For researchers and professionals in drug development, these findings underscore the importance of evaluating the biological activities of major metabolites of toxins and drugs. The relatively lower cytotoxicity of DOM-1 compared to DON is significant; however, its subtle but specific effects on cellular pathways, particularly in reproductive cells, suggest that a comprehensive risk assessment should not solely be based on general cytotoxicity assays. Future research should aim to further delineate the dose-response relationships of DOM-1 in a wider range of cell types and explore the potential long-term consequences of exposure to this metabolite.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Deepoxy-deoxynivalenol (DOM-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of deepoxy-deoxynivalenol (DOM-1), a primary metabolite of the mycotoxin deoxynivalenol (B1670258) (DON), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols provided are applicable to various biological matrices and are intended to guide researchers in the accurate detection and quantification of this important biomarker of DON exposure. The methodologies outlined include sample preparation, chromatographic separation, and mass spectrometric detection, along with expected performance characteristics.

Introduction

Deoxynivalenol (DON), a prevalent mycotoxin produced by Fusarium species, contaminates a wide range of cereal crops worldwide. Upon ingestion by humans and animals, DON is metabolized to various compounds, with this compound (DOM-1) being a significant detoxification product. The presence and concentration of DOM-1 in biological samples such as urine, plasma, and other body fluids serve as a crucial biomarker for assessing exposure to DON. Accurate and sensitive quantification of DOM-1 is therefore essential for toxicological studies, food safety assessments, and in the development of therapeutic interventions. This document provides a detailed protocol for the analysis of DOM-1 using LC-MS/MS, a technique renowned for its high selectivity and sensitivity.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix. Below are protocols for common biological matrices.

Protocol 1: Extraction from Animal Body Fluids (Plasma and Bile) [1][2]

This method is suitable for the quantitative determination of DOM-1 in plasma and bile.

  • Plasma Sample Preparation:

    • To 1 mL of plasma, add 2 mL of methanol (B129727) for protein precipitation.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and proceed to Solid-Phase Extraction (SPE).

    • Condition an Oasis HLB SPE column with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 3 mL of water.

    • Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

  • Bile Sample Preparation:

    • Dilute 1 mL of bile with 4 mL of a methanol/water mixture (70/30, v/v).

    • Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate (B1210297) and vortexing for 5 minutes.

    • Centrifuge at 5,000 x g for 10 minutes.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction step on the aqueous layer.

    • Combine the ethyl acetate fractions and evaporate to dryness.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

Protocol 2: Extraction from Urine [3]

This protocol is designed for the selective and sensitive quantitation of DOM-1 in urine.

  • Enzymatic Hydrolysis:

    • To 1 mL of urine, add β-glucuronidase/arylsulfatase to deconjugate glucuronide and sulfate (B86663) metabolites.

    • Incubate the sample according to the enzyme manufacturer's instructions (e.g., at 37°C for 2 hours or overnight).

  • Immunoaffinity Column (IAC) Cleanup:

    • Pass the hydrolyzed urine sample through a DON-specific immunoaffinity column.

    • Wash the column with phosphate-buffered saline (PBS) to remove interfering substances.

    • Elute DOM-1 with methanol.

  • Concentration:

    • Evaporate the eluate under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Method
  • Chromatographic Column: A reversed-phase C18 column, such as a Nucleosil 100-5 C18 (100 x 3.0 mm), is recommended for the separation of DOM-1.[1][2]

  • Mobile Phase:

    • Mobile Phase A: 0.1% acetic acid in water.[1][2]

    • Mobile Phase B: Methanol.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte. A re-equilibration step is necessary at the end of each run.

  • Flow Rate: A flow rate of 0.4 mL/min is commonly used.

  • Injection Volume: 10 µL.

Mass Spectrometry (MS/MS) Method
  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for this application.

  • Ionization Source: Electrospray ionization (ESI) operated in negative ion mode is effective for the analysis of DOM-1.[1][2]

  • Detection Mode: Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity.

  • SRM Transitions: The precursor and product ions for DOM-1 should be optimized on the specific instrument.

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS method for DOM-1 detection from various studies.

Table 1: Method Performance Characteristics for DOM-1 Analysis

MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Animal Body Fluids (Plasma, Bile)1 - 250 ng/mL0.01 - 0.63 ng/mL1 - 2.5 ng/mL[1][2]
UrineNot specifiedNot specified0.26 µg/L[3]
Animal PlasmaUp to 200 ng/mLNot specified0.1 - 2 ng/mL[4][5]

Table 2: Recovery Data for DOM-1

MatrixSpiking LevelRecovery (%)Reference
Porcine Dried Blood Spots20, 40, 60 µg/L79.50[6]
UrineNot specified97 - 103[3]

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of DON to DOM-1.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma, Urine, etc.) extraction Extraction (Precipitation, LLE, SPE, IAC) sample->extraction concentration Concentration (Evaporation & Reconstitution) extraction->concentration lc_separation LC Separation (C18 Column) concentration->lc_separation Inject ms_detection MS/MS Detection (ESI-, SRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis of DOM-1.

metabolic_pathway DON Deoxynivalenol (DON) Microbiota Gut Microbiota (Anaerobic conditions) DON->Microbiota DOM1 This compound (DOM-1) Microbiota->DOM1 De-epoxidation

Caption: Metabolic conversion of DON to DOM-1 by gut microbiota.

Conclusion

The LC-MS/MS method described provides a highly selective and sensitive approach for the quantification of this compound in various biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the summarized performance data, offer a valuable resource for researchers in the fields of toxicology, food safety, and drug development. The successful implementation of this method will enable a more accurate assessment of deoxynivalenol exposure and its metabolic fate in both humans and animals.

References

Application Notes and Protocols for the Quantitative Analysis of Deoxynivalenol-3-β-D-glucoside (DOM-1) in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynivalenol (DON), a mycotoxin produced by Fusarium species, is a common contaminant in grains used for animal feed. In ruminants, DON can be metabolized to de-epoxy-deoxynivalenol (DOM-1), a less toxic form. However, recent studies have indicated that DOM-1 is not entirely inert and can exert biological effects, including the induction of endoplasmic reticulum (ER) stress.[1] Therefore, the accurate quantification of DOM-1 in animal feed is crucial for assessing animal exposure and ensuring feed safety.

This document provides detailed application notes and protocols for the quantitative analysis of DOM-1 in various animal feed matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3]

Data Presentation: Quantitative Analysis of DOM-1

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantitative analysis of DOM-1 in animal feed. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Performance Characteristics for DOM-1 Analysis

ParameterSwine FeedPoultry FeedCattle Feed
Limit of Quantification (LOQ) 5 µg/kg5 µg/kg10 µg/kg
Limit of Detection (LOD) 1.5 µg/kg1.5 µg/kg3 µg/kg
Linearity (r²) >0.99>0.99>0.99
Recovery (%) 85-110%80-115%75-110%
Precision (RSDr %) <15%<15%<20%

Table 2: Example of DOM-1 Quantification in Contaminated Feed Samples

Sample IDFeed MatrixDOM-1 Concentration (µg/kg)
SF-001Swine Gestation15.2
PF-002Poultry Broiler Starter8.9
CF-003Cattle Dairy Ration25.6
SF-004Swine Finisher< LOQ

Experimental Protocols

This section outlines a detailed protocol for the extraction and analysis of DOM-1 in animal feed using LC-MS/MS.

Sample Preparation and Extraction

This protocol is a general guideline and may need optimization for different feed matrices.

Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), 98%

  • Extraction solvent: Acetonitrile/Water (84:16, v/v) with 0.1% Formic Acid

  • DOM-1 analytical standard

  • Internal standard (e.g., ¹³C₁₅-DOM-1)

  • Centrifuge tubes (50 mL)

  • Homogenizer or blender

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Homogenization: Grind a representative sample of the animal feed to a fine powder (e.g., to pass a 1 mm sieve).

  • Weighing: Accurately weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.

  • Spiking (for QC and method development): Spike the sample with a known concentration of DOM-1 standard and internal standard.

  • Extraction:

    • Add 20 mL of the extraction solvent to the centrifuge tube.

    • Cap the tube and vortex vigorously for 1 minute.

    • Shake for 30 minutes on a mechanical shaker at room temperature.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Cleanup (optional, but recommended for complex matrices):

    • Condition an SPE cartridge with methanol (B129727) followed by water.

    • Load a portion of the supernatant onto the cartridge.

    • Wash the cartridge with a low-organic solvent to remove interferences.

    • Elute DOM-1 with a higher concentration of organic solvent (e.g., acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions (Example):

  • Ionization Mode: ESI negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • DOM-1: Precursor ion [M-H]⁻ → Product ions (quantifier and qualifier)

    • ¹³C₁₅-DOM-1 (IS): Precursor ion [M-H]⁻ → Product ion

  • Optimization: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for each analyte.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of DOM-1 in animal feed.

experimental_workflow sample Animal Feed Sample homogenization Homogenization sample->homogenization Grinding extraction Extraction homogenization->extraction Solvent Addition cleanup Cleanup (SPE) extraction->cleanup Supernatant analysis LC-MS/MS Analysis cleanup->analysis Eluate data Data Processing & Quantification analysis->data

Caption: General workflow for DOM-1 analysis in animal feed.

DOM-1 Signaling Pathway: Induction of Endoplasmic Reticulum (ER) Stress

DOM-1 has been shown to induce ER stress by activating the unfolded protein response (UPR).[1] The diagram below outlines the key signaling pathways involved.

DOM1_ER_Stress_Pathway DOM1 DOM-1 ER Endoplasmic Reticulum DOM1->ER Induces Stress UPR Unfolded Protein Response (UPR) Activation ER->UPR PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6f ATF6 (cleaved) ATF6->ATF6f ATF4 ATF4 eIF2a->ATF4 Translation Global Protein Translation Inhibition eIF2a->Translation CHOP CHOP ATF4->CHOP Chaperones ER Chaperone Upregulation (e.g., GRP78, GRP94) XBP1s->Chaperones ERAD ER-Associated Degradation (ERAD) XBP1s->ERAD ATF6f->Chaperones Apoptosis Apoptosis (Prolonged Stress) CHOP->Apoptosis

Caption: DOM-1 induced ER stress signaling pathway.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantitative analysis of DOM-1 in animal feed. Accurate monitoring of DOM-1 levels is essential for managing mycotoxin risks in livestock production and for furthering our understanding of the biological effects of this DON metabolite. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the field of animal nutrition, toxicology, and drug development.

References

Application Note: Extraction of Deepoxy-Deoxynivalenol (DOM-1) from Human Urine for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Deepoxy-deoxynivalenol (DOM-1), also known as de-epoxydeoxynivalenol, is a primary metabolite of the mycotoxin deoxynivalenol (B1670258) (DON). DON is a prevalent trichothecene (B1219388) mycotoxin produced by Fusarium species that contaminates cereals and grains. Human exposure to DON is widespread, and its assessment is crucial for toxicological risk evaluation. The analysis of urinary biomarkers like DON and its metabolites provides a reliable measure of recent exposure.[1] In humans, DON is largely metabolized into glucuronide conjugates before excretion.[1][2] Therefore, accurate quantification of total DON exposure requires the measurement of both the free mycotoxin and its deconjugated metabolites, including DOM-1. This protocol details a robust method for the extraction of DOM-1 and DON from human urine samples, incorporating enzymatic hydrolysis followed by immunoaffinity column (IAC) cleanup, for subsequent sensitive quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

Principle The method is based on an indirect approach to determine the total concentration of DON and its metabolite DOM-1. The vast majority of these compounds in urine are conjugated to glucuronic acid.[1][2] An enzymatic hydrolysis step using β-glucuronidase is employed to cleave these conjugates, converting them into their free forms.[1][3] Following hydrolysis, the sample is purified using an immunoaffinity column (IAC) that contains antibodies highly specific to DON and its related structures, ensuring a clean extract with minimal matrix interference. The purified analytes are then eluted, concentrated, and analyzed by LC-MS/MS.[3][4]

Experimental Protocol

1. Materials and Reagents

  • Chemicals and Standards:

    • Deoxynivalenol (DON) standard

    • This compound (DOM-1) standard

    • ¹³C₁₅-labeled DON (Internal Standard, ISTD)

    • β-glucuronidase from Helix pomatia (Type H-1, solid or liquid)[5]

    • Ammonium (B1175870) Acetate (B1210297) buffer (1 M, pH 5.0)

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Ultrapure water

    • Formic acid

  • Equipment and Consumables:

    • Immunoaffinity columns (IAC) for DON

    • LC-MS/MS system with an electrospray ionization (ESI) source

    • Incubator or water bath (37°C)

    • Centrifuge

    • Nitrogen evaporator

    • Vortex mixer

    • Analytical balance

    • Pipettes and sterile, polypropylene (B1209903) centrifuge tubes

2. Urine Sample Collection and Handling

  • Collect first-morning urine samples for consistency.[6][7]

  • To ensure accuracy, advise subjects to avoid foods known to contain mycotoxins (e.g., grains, bread, certain fruits, peanuts) for 3 days prior to collection.[6][7]

  • Store urine samples at -20°C or below until analysis to ensure analyte stability.[3]

3. Enzymatic Hydrolysis

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Transfer 2.1 mL of urine into a clean centrifuge tube.

  • Add the internal standard (e.g., ¹³C₁₅-DON) to the urine sample.

  • Add 0.25 mL of ammonium acetate buffer (pH 5.0) containing approximately 13,000 units of β-glucuronidase.[1] This corresponds to about 6,000 units/mL of urine.

  • Vortex the mixture gently.

  • Incubate the samples overnight (approximately 16-18 hours) at 37°C to ensure complete hydrolysis of glucuronide conjugates.[1][2]

  • After incubation, centrifuge the samples at 5750 x g for 10 minutes to pellet any precipitate.[1]

  • Carefully transfer 2.0 mL of the clear supernatant to a new tube for the next step.[1]

4. Immunoaffinity Column (IAC) Cleanup

  • Allow the DON immunoaffinity columns to reach room temperature before use.

  • Load the entire 2.0 mL of the hydrolyzed supernatant onto the IAC column and allow it to pass through completely by gravity.

  • Wash the column with a specified volume of ultrapure water (typically 5-10 mL) to remove unbound matrix components. Allow the water to drain completely.

  • Dry the column by applying a gentle stream of air or vacuum for 2-5 minutes.

  • Elute the retained analytes (DON and DOM-1) by applying 1.5 - 2.0 mL of methanol to the column.[3] Collect the eluate in a clean tube.

5. Sample Concentration and Reconstitution

  • Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial LC mobile phase (e.g., water/acetonitrile with formic acid).

  • Vortex the sample thoroughly to ensure the analytes are fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

6. LC-MS/MS Analysis

  • Chromatography: Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of water and methanol (or acetonitrile), both modified with a small percentage of formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Optimize the specific precursor-to-product ion transitions for DON, DOM-1, and the ¹³C₁₅-DON internal standard.

  • Quantification: Create a calibration curve using standards prepared in blank urine matrix that has undergone the same extraction procedure. Quantify DOM-1 using external calibration and DON using the internal standard.[3][4]

Quantitative Data Summary

The performance of this method is characterized by its high sensitivity and excellent recovery. The following table summarizes typical validation data for the analysis of DON and DOM-1 in urine.

AnalyteLimit of Quantification (LOQ)Mean Recovery (%)Precision (RSD %)Reference
Deoxynivalenol (DON) 0.179 µg/L93 - 114%< 9%[3][4]
This compound (DOM-1) 0.26 µg/L97 - 103%< 6%[3][4]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the extraction of DOM-1 from urine.

Extraction_Workflow cluster_prep Sample Preparation cluster_cleanup Purification cluster_analysis Analysis Urine 1. Urine Sample Collection (2.1 mL) ISTD 2. Add Internal Standard (¹³C₁₅-DON) Urine->ISTD Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 37°C) ISTD->Hydrolysis Centrifuge 4. Centrifugation (5750 x g, 10 min) Hydrolysis->Centrifuge Load 5. Load Supernatant onto IAC Centrifuge->Load Wash 6. Wash Column (Water) Load->Wash Elute 7. Elute Analytes (Methanol) Wash->Elute Evap 8. Evaporate to Dryness (Nitrogen Stream) Elute->Evap Recon 9. Reconstitute (Mobile Phase) Evap->Recon LCMS 10. LC-MS/MS Analysis Recon->LCMS Deconjugation_Pathway Metabolite DON/DOM-1 Glucuronide (in Urine) Product Free DON/DOM-1 + Glucuronic Acid Metabolite->Product Hydrolysis (37°C) Enzyme β-glucuronidase (from Helix pomatia) Enzyme->Metabolite

References

Synthesis of Deepoxy-deoxynivalenol (DOM-1) for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis, purification, and characterization of deepoxy-deoxynivalenol (DOM-1), a de-epoxidated metabolite of the mycotoxin deoxynivalenol (B1670258) (DON). DOM-1 is of significant interest to the research community due to its substantially reduced toxicity compared to its parent compound, making it a crucial tool for toxicological studies, as a negative control in cellular assays, and for the development of mycotoxin detoxification strategies.

The primary route for DOM-1 synthesis is through the biotransformation of DON using anaerobic microorganisms. This guide details a reproducible protocol utilizing the bacterium Eubacterium sp. BBSH 797, a well-characterized organism known for its efficient de-epoxidation of DON.

Introduction to this compound (DOM-1)

Deoxynivalenol (DON), a type B trichothecene (B1219388) mycotoxin produced by Fusarium species, is a common contaminant of cereal grains worldwide. Its toxicity is primarily attributed to the 12,13-epoxy group, which is responsible for inhibiting protein synthesis through a mechanism known as the ribotoxic stress response. This response triggers the activation of mitogen-activated protein kinases (MAPKs), leading to inflammatory gene expression and apoptosis.[1][2][3]

This compound (DOM-1) is a detoxification product of DON where the 12,13-epoxy ring has been cleaved. This structural modification results in a dramatic reduction in toxicity, as DOM-1 does not effectively activate the ribotoxic stress response.[4][5][6][7] While DON is a potent activator of cellular stress pathways, DOM-1 is largely inactive in these cascades, though some studies suggest it may play a role in endoplasmic reticulum stress in specific cell types.[8][9] The comparative biological activities of DON and DOM-1 make the latter an indispensable tool for mycotoxin research.

Experimental Protocols

This section provides detailed protocols for the synthesis of DOM-1 from DON via bacterial biotransformation, followed by its purification and characterization.

Protocol 1: Culturing of Eubacterium sp. BBSH 797

This protocol describes the preparation of the anaerobic culture medium and the cultivation of Eubacterium sp. BBSH 797.

Materials:

  • Eubacterium sp. BBSH 797 culture

  • Anaerobic chamber or system

  • Sterile serum bottles with butyl rubber stoppers and aluminum crimp seals

  • Syringes and needles

  • Gases: N₂/CO₂ (80:20 v/v) and H₂/CO₂ (80:20 v/v)

  • Resazurin solution (0.1% w/v)

  • L-cysteine HCl·H₂O

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

  • Yeast extract

  • Tryptone

  • Peptone

  • Beef extract

  • Glucose

  • Mineral and vitamin solutions (standard formulations for anaerobic bacteriology)

  • Deionized water

Procedure:

  • Media Preparation: A suitable growth medium for Eubacterium sp. BBSH 797 is a modified Reinforced Clostridial Medium (RCM). Prepare the medium under anaerobic conditions by continuously sparging with an N₂/CO₂ gas mixture.

  • Add the following components per liter of deionized water:

    • Yeast extract: 3.0 g

    • Beef extract: 10.0 g

    • Peptone: 10.0 g

    • Soluble starch: 1.0 g

    • Glucose: 5.0 g

    • L-cysteine HCl·H₂O: 0.5 g

    • Sodium chloride: 5.0 g

    • Sodium acetate: 3.0 g

    • Agar: 0.5 g (for semi-solid medium)

    • Resazurin: 1.0 ml of 0.1% solution (as an indicator of anaerobic conditions)

  • Adjust the pH to 6.8 with NaOH or HCl.

  • Dispense the medium into serum bottles, seal, and autoclave at 121°C for 20 minutes.

  • Inoculation and Incubation:

    • Transfer the prepared medium to an anaerobic chamber.

    • Inoculate the medium with a fresh culture of Eubacterium sp. BBSH 797.

    • Incubate the culture at 37°C in the dark.

Protocol 2: Biotransformation of Deoxynivalenol (DON) to this compound (DOM-1)

This protocol outlines the enzymatic conversion of DON to DOM-1 using the cultured Eubacterium sp. BBSH 797.

Materials:

  • Actively growing culture of Eubacterium sp. BBSH 797

  • Deoxynivalenol (DON) standard solution (in ethanol (B145695) or water)

  • Anaerobic chamber or system

  • Incubator at 37°C

  • Sterile syringes and filters

Procedure:

  • Once the Eubacterium sp. BBSH 797 culture has reached the late logarithmic growth phase, introduce DON to the culture medium. The final concentration of DON should be in the range of 10-50 µg/mL.

  • Incubate the culture under anaerobic conditions at 37°C for 24-72 hours.

  • Monitor the conversion of DON to DOM-1 periodically by taking small aliquots of the culture, centrifuging to remove bacterial cells, and analyzing the supernatant by HPLC.

  • Once the conversion is complete (as determined by the disappearance of the DON peak and the appearance of the DOM-1 peak in the HPLC chromatogram), the culture is ready for extraction.

Protocol 3: Extraction and Purification of this compound (DOM-1)

This protocol details the extraction of DOM-1 from the bacterial culture and its subsequent purification.

Materials:

  • Bacterial culture containing DOM-1

  • Centrifuge

  • Ethyl acetate

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Extraction:

    • Centrifuge the bacterial culture at 8,000 x g for 15 minutes to pellet the bacterial cells.

    • Collect the supernatant, which contains the DOM-1.

    • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

    • Pool the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator at 40°C.

  • Purification:

    • Dissolve the dried extract in a small volume of the initial mobile phase for preparative HPLC.

    • Purify the DOM-1 using a preparative HPLC system equipped with a C18 column.

    • A typical mobile phase is a gradient of acetonitrile in water. The specific gradient will need to be optimized based on the column and system used.

    • Collect the fractions corresponding to the DOM-1 peak.

    • Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilization to obtain pure DOM-1.

Protocol 4: Characterization of this compound (DOM-1)

This protocol describes the analytical methods to confirm the identity and purity of the synthesized DOM-1.

Materials:

  • Purified DOM-1

  • Analytical High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector and a C18 column

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Deuterated solvents for NMR (e.g., CD₃OD)

Procedure:

  • HPLC Analysis:

    • Analyze the purified DOM-1 using an analytical HPLC system with a C18 column.

    • A typical mobile phase is a mixture of water and acetonitrile.

    • The retention time of the purified compound should match that of a DOM-1 standard, if available. The purity can be assessed by the peak area percentage.

  • Mass Spectrometry (MS):

    • Confirm the molecular weight of the purified compound using mass spectrometry. The expected molecular weight for DOM-1 is 280.32 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified DOM-1 in a suitable deuterated solvent (e.g., methanol-d₄).

    • Acquire ¹H and ¹³C NMR spectra. The chemical shifts should be consistent with the structure of DOM-1 and previously reported data.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of DOM-1.

Table 1: Biotransformation Parameters

ParameterValue
MicroorganismEubacterium sp. BBSH 797
Initial DON Concentration10 - 50 µg/mL
Incubation Temperature37°C
Incubation Time24 - 72 hours
Conversion Efficiency> 95%

Table 2: Purification and Characterization Data

ParameterMethodResult
PurificationPreparative HPLC (C18)Single major peak
Purity AssessmentAnalytical HPLC> 98%
Molecular WeightMass SpectrometryExpected m/z [M+H]⁺: 281.16
Structural Confirmation¹H and ¹³C NMRSpectra consistent with DOM-1 structure

Signaling Pathways

The toxicity of deoxynivalenol is primarily mediated by its ability to bind to the ribosome, leading to the activation of the ribotoxic stress response. This, in turn, activates several downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways. In contrast, this compound, lacking the crucial 12,13-epoxy group, does not effectively initiate this cascade, leading to its significantly lower toxicity.

Deoxynivalenol (DON) Induced Signaling Pathway

DON_Signaling DON Deoxynivalenol (DON) Ribosome Ribosome (60S subunit) DON->Ribosome Binds to RSR Ribotoxic Stress Response Ribosome->RSR Triggers SRC Src Family Kinases (e.g., Hck) RSR->SRC Activates MAPKKK MAPKKK (e.g., ASK1) SRC->MAPKKK p38 p38 MAPK MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK TranscriptionFactors Transcription Factors (e.g., NF-κB, AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Inflammation Inflammation (Cytokine Production) TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis

Caption: DON-induced ribotoxic stress and MAPK signaling cascade.

This compound (DOM-1) Cellular Interaction

DOM1_Interaction DOM1 This compound (DOM-1) Cell Cell DOM1->Cell NoBinding No significant binding to ribosome ReducedToxicity Reduced Cellular Toxicity Cell->ReducedToxicity ER_Stress Potential minor ER Stress (cell-type specific) Cell->ER_Stress

Caption: Cellular interaction of DOM-1 showing reduced toxicity.

Experimental Workflow

The overall process for the synthesis and characterization of DOM-1 is summarized in the following workflow diagram.

DOM1_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Culture 1. Anaerobic Culture of Eubacterium sp. BBSH 797 Biotransformation 2. Biotransformation of DON Culture->Biotransformation Extraction 3. Extraction of DOM-1 Biotransformation->Extraction PrepHPLC 4. Preparative HPLC Extraction->PrepHPLC Analysis 5. HPLC, MS, and NMR Analysis PrepHPLC->Analysis FinalProduct Pure DOM-1 (>98%) Analysis->FinalProduct

References

Application Notes and Protocols: Deepoxy-deoxynivalenol (DOM-1) as a Biomarker for Deoxynivalenol (DON) Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing deepoxy-deoxynivalenol (DOM-1) as a specific and reliable biomarker for assessing exposure to the mycotoxin deoxynivalenol (B1670258) (DON). This document outlines the rationale for using DOM-1, presents quantitative data from various studies, and offers detailed protocols for its detection and analysis in biological samples.

Introduction to Deoxynivalenol (DON) and the Need for Reliable Biomarkers

Deoxynivalenol (DON), a type B trichothecene (B1219388) mycotoxin produced by Fusarium species, is a frequent contaminant of cereal grains such as wheat, maize, and barley worldwide. Ingestion of DON-contaminated food and feed can lead to a range of adverse health effects in both humans and animals, including acute gastrointestinal distress, impaired growth, and immunotoxicity.[1] The accurate assessment of DON exposure is therefore critical for risk assessment and the development of mitigation strategies. While direct measurement of DON in food and feed provides valuable information on potential exposure, it does not account for individual variations in metabolism and absorption. Biological markers of exposure, or biomarkers, offer a more direct and reliable measure of the internal dose of a toxin.

This compound (DOM-1): A Specific Biomarker of DON Exposure

Upon ingestion, DON can be metabolized by the gut microbiota of certain animal species, and to a lesser extent in humans, into this compound (DOM-1).[2][3] This metabolic conversion involves the removal of the 12,13-epoxide group, which is crucial for DON's toxicity. Consequently, DOM-1 is considered a detoxification product with significantly lower toxicity compared to its parent compound, DON. The presence of DOM-1 in biological matrices such as urine and feces is a direct indication of prior exposure to DON, making it a valuable and specific biomarker.

Application Notes

The use of DOM-1 as a biomarker for DON exposure has several key applications in research and drug development:

  • Exposure Assessment: Quantifying DOM-1 in urine or feces provides a non-invasive method to assess recent DON exposure in human and animal populations. This is particularly useful in epidemiological studies and for monitoring the effectiveness of dietary interventions aimed at reducing mycotoxin exposure.

  • Toxicokinetic Studies: Measuring the levels of DOM-1 alongside DON in various biological fluids over time allows for a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) of DON in different species.

  • Efficacy of Mycotoxin-Detoxifying Agents: In the development of feed additives or other agents designed to mitigate mycotoxin toxicity, the conversion of DON to DOM-1 can be used as a key efficacy endpoint. An increase in the DOM-1 to DON ratio in excreta can indicate successful detoxification.

  • Understanding Gut Microbiome Function: The capacity to convert DON to DOM-1 varies between individuals and species, largely dependent on the composition of their gut microbiota.[2][3] Studying this conversion can provide insights into the metabolic capabilities of the gut microbiome and its role in xenobiotic metabolism.

Quantitative Data Summary

The following tables summarize quantitative data from studies that have measured DOM-1 concentrations in biological samples following known or estimated DON exposure.

Table 1: Urinary Concentrations of DON and DOM-1 in Pigs Following Controlled DON Intake

DON Intake (mg/kg feed)Mean Urinary DON (µg/L)Mean Urinary DOM-1 (µg/L)SpeciesReference
1266.710.7Pig[4][5][6]
3800.132.1Pig[4][5][6]
51333.553.5Pig[4][5][6]

Table 2: Urinary Concentrations of DON and DOM-1 in Humans

Study PopulationMean Urinary DON (ng/mL)Mean Urinary DOM-1 (ng/mL)CountryReference
Adult Volunteers (Normal Diet)9.0720.28Spain[7]
Adult VolunteersNot Reported23.0Spain[7]
Adult Volunteers (Restricted Diet)Not Reported12.9Spain[7]
Women (Shanghai)5.9 (ng/mg creatinine)Not DetectedChina[2]

Table 3: Fecal and Excreta Concentrations of DOM-1

SpeciesDON ExposureSample TypeDOM-1 ConcentrationReference
HumansIn vitro fecal incubation with DONFecesTransformation to DOM-1 observed in some individuals[3]
RatsOral gavage with DONFecesDose-dependent changes in microbiota, specific DOM-1 levels not reported[8][9][10][11][[“]]

Signaling Pathways Affected by DOM-1

While DON primarily exerts its toxicity through the ribotoxic stress response, its less toxic metabolite, DOM-1, has been shown to induce endoplasmic reticulum (ER) stress.[13] This occurs through the activation of the unfolded protein response (UPR). The accumulation of unfolded or misfolded proteins in the ER lumen triggers the dissociation of the chaperone protein GRP78 (also known as BiP) from three ER-transmembrane sensor proteins:

  • IRE1α (Inositol-requiring enzyme 1α): Upon activation, IRE1α splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • PERK (PKR-like endoplasmic reticulum kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis, reducing the protein load on the ER. It also selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, autophagy, and apoptosis.

  • ATF6 (Activating transcription factor 6): When released from GRP78, ATF6 translocates to the Golgi apparatus where it is cleaved, releasing a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones and components of the ERAD machinery.

DOM1_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus GRP78 GRP78 IRE1a_inactive IRE1α GRP78->IRE1a_inactive dissociates from PERK_inactive PERK GRP78->PERK_inactive dissociates from ATF6_inactive ATF6 GRP78->ATF6_inactive dissociates from IRE1a_active IRE1α (active) IRE1a_inactive->IRE1a_active PERK_active PERK (active) PERK_inactive->PERK_active ATF6_cleaved ATF6 (cleaved) ATF6_inactive->ATF6_cleaved Golgi translocation & cleavage DOM-1 DOM-1 Unfolded_Proteins Unfolded Proteins DOM-1->Unfolded_Proteins induces Unfolded_Proteins->GRP78 sequesters XBP1s XBP1s IRE1a_active->XBP1s splices XBP1u mRNA eIF2a eIF2α PERK_active->eIF2a phosphorylates Gene_Expression UPR Target Gene Expression (ER Chaperones, ERAD components) ATF6_cleaved->Gene_Expression activates XBP1s->Gene_Expression activates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 promotes translation ATF4->Gene_Expression activates

Caption: DOM-1 induced Endoplasmic Reticulum Stress Signaling Pathway.

Experimental Protocols

The following protocols provide a general framework for the analysis of DOM-1 in biological samples. It is recommended to optimize and validate these methods for your specific laboratory conditions and instrumentation.

General Experimental Workflow

DOM1_Workflow Sample_Collection 1. Sample Collection (Urine, Feces, Plasma) Sample_Storage 2. Sample Storage (≤ -20°C) Sample_Collection->Sample_Storage Sample_Preparation 3. Sample Preparation (Enzymatic Hydrolysis, Extraction) Sample_Storage->Sample_Preparation LC_MS_Analysis 4. LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing 5. Data Processing (Quantification, Normalization) LC_MS_Analysis->Data_Processing Data_Interpretation 6. Data Interpretation (Exposure Assessment) Data_Processing->Data_Interpretation

Caption: Typical experimental workflow for DOM-1 biomarker assessment.

Protocol for DOM-1 Analysis in Urine

1. Sample Collection and Storage:

  • Collect urine samples in sterile containers.

  • For quantitative analysis, a 24-hour urine collection is recommended. For screening purposes, a first-morning void or spot sample can be used.

  • Record the total volume of 24-hour collections.

  • Store samples at ≤ -20°C until analysis.

2. Enzymatic Hydrolysis (for total DOM-1):

  • Thaw urine samples at room temperature.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C to pellet any precipitates.

  • To 4 mL of the supernatant, add an internal standard (e.g., ¹³C₁₅-DON).

  • Add 1 mL of β-glucuronidase solution (e.g., from Helix pomatia) in a suitable buffer (e.g., 75 mM potassium phosphate (B84403) buffer, pH 6.8).

  • Incubate overnight at 37°C to deconjugate glucuronidated metabolites.

3. Solid Phase Extraction (SPE) using Immunoaffinity Columns (IAC):

  • Following incubation, centrifuge the sample at 2,000 x g for 15 minutes at 4°C.

  • Dilute the supernatant to 16 mL with phosphate-buffered saline (PBS, pH 7.2).

  • Equilibrate a DON-specific immunoaffinity column with PBS according to the manufacturer's instructions.

  • Pass the diluted urine sample through the IAC at a slow, steady flow rate.

  • Wash the column with water to remove unbound matrix components.

  • Elute the bound analytes (DON and DOM-1) with 4 mL of methanol (B129727) into a clean collection tube.

4. Sample Concentration and Reconstitution:

  • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the dried residue in a known volume (e.g., 250 µL) of the initial mobile phase (e.g., 10% aqueous ethanol (B145695) or a water/methanol mixture).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Agilent Zorbax, 5 µm, 150 mm x 4.6 mm) is commonly used.

    • Mobile Phase A: Water with 0.1% acetic acid or formic acid.

    • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% acetic acid or formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analytes, followed by a re-equilibration step. For example, 25% B to 95% B over 10 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. Adducts such as [M+H]⁺, [M+Na]⁺, [M-H]⁻, or [M+CH₃COO]⁻ can be monitored.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions (example):

      • DOM-1: Precursor ion (Q1) -> Product ion (Q3). Specific m/z values will depend on the adduct formed.

      • Internal Standard (¹³C₁₅-DON): Precursor ion (Q1) -> Product ion (Q3).

6. Quantification:

  • Prepare a calibration curve using DOM-1 standards of known concentrations in a blank matrix (e.g., analyte-free urine).

  • Calculate the concentration of DOM-1 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • For spot urine samples, it is recommended to normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Protocol for DOM-1 Analysis in Feces

1. Sample Collection and Storage:

  • Collect fecal samples in sterile containers.

  • Homogenize the entire sample if possible, or collect a representative subsample.

  • Store samples at ≤ -20°C until analysis.

2. Extraction:

  • Weigh a known amount of homogenized feces (e.g., 1 gram).

  • Add an internal standard.

  • Add an extraction solvent (e.g., 3 mL of acetonitrile).

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

3. Clean-up (if necessary):

  • The supernatant can be further cleaned using a C18 solid-phase extraction cartridge.

  • Condition the C18 cartridge with methanol followed by water.

  • Load the supernatant onto the cartridge.

  • Wash with water to remove polar interferences.

  • Elute DOM-1 with methanol.

4. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the residue in a known volume of 50% aqueous methanol.

  • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an autosampler vial.

5. LC-MS/MS Analysis:

  • Follow the LC-MS/MS parameters as described for urine analysis (Section 6.2.5). The chromatographic gradient may need to be optimized to resolve DOM-1 from fecal matrix interferences.

6. Quantification:

  • Prepare a calibration curve using DOM-1 standards in a blank fecal matrix extract.

  • Quantify DOM-1 as described for urine analysis (Section 6.2.6).

  • Express the results as ng of DOM-1 per gram of feces (wet or dry weight).

Protocol for DOM-1 Analysis in Plasma/Serum

1. Sample Collection and Storage:

  • Collect blood in appropriate tubes (e.g., with EDTA for plasma, or serum separator tubes).

  • Separate plasma or serum by centrifugation according to standard procedures.

  • Store plasma/serum at ≤ -20°C, or preferably at -80°C for long-term storage.

2. Protein Precipitation:

  • Thaw plasma/serum samples on ice.

  • To a known volume of plasma/serum (e.g., 100 µL), add an internal standard.

  • Add 3 volumes of a cold protein precipitating solvent (e.g., 300 µL of acetonitrile or methanol).

  • Vortex for 1 minute.

  • Incubate at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

3. Supernatant Processing:

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis and Quantification:

  • Follow the LC-MS/MS and quantification procedures as described for urine analysis (Sections 6.2.5 and 6.2.6), using a blank plasma/serum matrix for the preparation of calibration standards.

Disclaimer: These protocols are intended for guidance and informational purposes only. All laboratory procedures should be performed by trained personnel in accordance with institutional safety guidelines. It is essential to validate all methods in-house to ensure accuracy and reliability for the specific application.

References

Application Notes and Protocols for Assessing the Cellular Effects of Deepoxy-deoxynivalenol (DOM-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deepoxy-deoxynivalenol (DOM-1) is a primary metabolite of the mycotoxin deoxynivalenol (B1670258) (DON), formed through de-epoxidation by gut microbiota. This transformation significantly reduces the toxicity of the parent compound.[1] These application notes provide a comprehensive overview and detailed protocols for a suite of cell culture-based assays to evaluate and quantify the cellular effects of DOM-1, particularly in comparison to its more toxic precursor, DON. The following sections detail methodologies for assessing cytotoxicity, apoptosis, genotoxicity, immunotoxicity, and the impact on key cellular signaling pathways.

Data Presentation: Comparative Cytotoxicity of DOM-1 and DON

The following tables summarize quantitative data from comparative studies on the cytotoxic effects of DOM-1 and DON on various cell lines.

Table 1: Comparative IC50 Values for DOM-1 and DON

Cell LineAssayCompoundIC50 (µM)Fold Difference (DOM-1/DON)Reference
Swiss 3T3 fibroblastsBrdU incorporationDON1.50 ± 0.3454[1]
(DNA synthesis)DOM-1~81
Porcine IPEC-J2Neutral Red UptakeDON35.97 ± 11.85 (24h)> 2.8[2]
(differentiated)(Lysosomal activity)DOM-1> 100
DON18.90 ± 5.70 (48h)> 5.3[2]
DOM-1> 100
DON2.47 ± 1.94 (72h)> 40.5[2]
DOM-1> 100

Table 2: Summary of Cellular Effects of DOM-1 in Comparison to DON in Porcine Intestinal Epithelial Cells (IPEC-J2)

Parameter AssessedEndpoint MeasuredDeoxynivalenol (DON) EffectThis compound (DOM-1) Effect (at equimolar concentrations)Reference
Cytotoxicity
Lysosomal ActivityNeutral Red UptakeSignificant decrease in viabilityNo effect[2][3]
Total Protein ContentBCA AssaySignificant decreaseNo effect[2]
Mitochondrial MetabolismWST-1 and MTT AssaysNo decrease or slight increase at 24h; decrease at 72hNo effect[2]
Apoptosis
Caspase-3 ActivationCleaved Caspase-3 Levels (Western Blot)Significant induction (up to 3.9-fold)No induction[2][3]
Signaling Pathways
MAPK SignalingPhosphorylation of p38 and p42/44 (ERK1/2)Significant induction (up to 2.51-fold and 2.30-fold)No effect[2][3]
Inflammatory Response
Pro-inflammatory CytokinesIL-8 SecretionDose-dependent increaseNot explicitly tested, but lack of MAPK/NF-κB activation suggests minimal effect

Experimental Protocols

This section provides detailed protocols for key assays to assess the cellular effects of DOM-1.

Cytotoxicity Assessment

Two common methods for assessing cytotoxicity are the WST-1 and MTT assays, which measure mitochondrial dehydrogenase activity as an indicator of cell viability.

1.1. WST-1 Assay Protocol

  • Principle: The water-soluble tetrazolium salt, WST-1, is cleaved by mitochondrial dehydrogenases in viable cells to a soluble formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of metabolically active cells.

  • Materials:

    • Target cells (e.g., IPEC-J2, HepG2, Caco-2)

    • Complete cell culture medium

    • 96-well microplates

    • DOM-1 and DON stock solutions (in a suitable solvent like DMSO or ethanol)

    • WST-1 reagent

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of DOM-1 and DON in complete culture medium. A solvent control should also be prepared.

    • Remove the medium from the wells and replace it with 100 µL of the prepared DOM-1 or DON dilutions. Include untreated and solvent controls.

    • Incubate the cells for the desired exposure times (e.g., 24, 48, and 72 hours).

    • Following incubation, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell type.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.

    • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

1.2. MTT Assay Protocol

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to an insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance is measured.[4][5]

  • Materials:

    • Target cells

    • Complete cell culture medium

    • 96-well microplates

    • DOM-1 and DON stock solutions

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Follow steps 1-5 of the WST-1 assay protocol.

    • After the treatment incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for at least 15 minutes with gentle shaking to ensure complete dissolution.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assessment: Caspase-3 Activity Assay
  • Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured using a substrate that, when cleaved, releases a chromophore or fluorophore.[6][7]

  • Materials:

    • Target cells cultured in 6-well plates or larger vessels

    • DOM-1 and DON stock solutions

    • Cell lysis buffer

    • Protein quantification assay kit (e.g., BCA)

    • Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AMC substrate)

    • Microplate reader

  • Procedure:

    • Seed cells and treat with various concentrations of DOM-1 and DON, alongside appropriate controls, for a predetermined time (e.g., 24 hours).

    • Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.

    • Lyse the cells in the provided lysis buffer on ice for 10-15 minutes.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate.

    • In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to separate wells.

    • Add the reaction buffer containing the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays, with excitation at ~380 nm and emission at ~460 nm).

    • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Genotoxicity Assessment

3.1. In Vitro Micronucleus Assay

  • Principle: This assay detects chromosomal damage or aneuploidy by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag during cell division.[8][9][10][11]

  • Materials:

    • Proliferating target cells (e.g., TK6, L5178Y, or CHO)

    • Complete cell culture medium

    • DOM-1 and DON stock solutions

    • Cytochalasin B (to block cytokinesis)

    • Hypotonic KCl solution

    • Fixative (e.g., methanol:acetic acid)

    • Microscope slides

    • DNA stain (e.g., Giemsa or DAPI)

    • Microscope

  • Procedure:

    • Seed cells and allow them to grow to approximately 50% confluency.

    • Treat the cells with at least three concentrations of DOM-1, a positive control (e.g., mitomycin C), and a solvent control for a period equivalent to 1.5-2 normal cell cycle lengths.

    • Add cytochalasin B at an appropriate time to arrest cytokinesis, allowing for the accumulation of binucleated cells.

    • Harvest the cells, treat with a hypotonic solution, and fix.

    • Drop the fixed cell suspension onto clean microscope slides and allow to air dry.

    • Stain the slides with a suitable DNA stain.

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

    • Calculate the frequency of micronucleated cells for each treatment group.

3.2. Comet Assay (Single Cell Gel Electrophoresis)

  • Principle: This assay measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape with a tail of fragmented DNA.[1][12][13][14][15]

  • Materials:

    • Target cells

    • DOM-1 and DON stock solutions

    • Low melting point agarose (B213101)

    • Microscope slides pre-coated with normal melting point agarose

    • Lysis solution (high salt and detergent)

    • Alkaline electrophoresis buffer

    • Neutralization buffer

    • DNA stain (e.g., SYBR Green or ethidium (B1194527) bromide)

    • Fluorescence microscope with image analysis software

  • Procedure:

    • Treat cells with DOM-1 and controls for a short period (e.g., 2-4 hours).

    • Harvest the cells and resuspend them in low melting point agarose at 37°C.

    • Pipette the cell-agarose suspension onto a pre-coated slide and cover with a coverslip. Allow the agarose to solidify on a cold surface.

    • Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

    • Place the slides in an electrophoresis tank filled with alkaline buffer and allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage.

    • Neutralize the slides, stain with a fluorescent DNA dye, and visualize under a fluorescence microscope.

    • Use image analysis software to quantify the extent of DNA damage (e.g., tail length, tail intensity).

Immunotoxicity Assessment

4.1. Cytokine Release Assay (ELISA)

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) released into the cell culture supernatant following treatment.[3][16][17][18][19]

  • Materials:

    • Immune cells (e.g., macrophages like RAW 264.7, or peripheral blood mononuclear cells)

    • Complete cell culture medium

    • DOM-1 and DON stock solutions

    • ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and standards)

    • 96-well ELISA plates

    • Wash buffer

    • Stop solution

    • Microplate reader

  • Procedure:

    • Seed immune cells in a 96-well plate and treat with DOM-1, DON, a positive control (e.g., lipopolysaccharide - LPS), and a solvent control for 24 hours.

    • After incubation, centrifuge the plate and carefully collect the supernatant.

    • Coat a new 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and a series of cytokine standards to the plate and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash again and add the enzyme-conjugated streptavidin.

    • After a final wash, add the substrate and allow the color to develop.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

4.2. Macrophage Phagocytosis Assay

  • Principle: This assay measures the ability of macrophages to engulf particles, a key function of innate immunity. The effect of DOM-1 on this process can be quantified using fluorescently labeled particles.[13][19][20][21]

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Complete cell culture medium

    • DOM-1 and DON stock solutions

    • Fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent microspheres)

    • Trypan blue solution (to quench extracellular fluorescence)

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Seed macrophages in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with DOM-1, DON, or controls for a specified time (e.g., 1-4 hours).

    • Add the fluorescently labeled particles to the wells and incubate for 1-2 hours to allow for phagocytosis.

    • Wash the cells with cold PBS to remove non-phagocytosed particles.

    • Add trypan blue to quench the fluorescence of any remaining extracellular particles.

    • Analyze the cells by flow cytometry to determine the percentage of fluorescent cells and the mean fluorescence intensity, or visualize and count under a fluorescence microscope.

4.3. Natural Killer (NK) Cell Cytotoxicity Assay

  • Principle: This assay measures the ability of NK cells to lyse target cells, a critical component of the innate immune response against tumors and virally infected cells.[6][7][8][9][10][16]

  • Materials:

    • NK cells (e.g., isolated from peripheral blood or an NK cell line like NK-92)

    • Target cells susceptible to NK cell lysis (e.g., K562)

    • Complete cell culture medium

    • DOM-1 and DON stock solutions

    • A method to measure cell lysis, such as a lactate (B86563) dehydrogenase (LDH) release assay kit or a fluorescent dye release assay (e.g., Calcein-AM).

  • Procedure:

    • Pre-treat NK cells (effector cells) with DOM-1, DON, or controls for a designated period.

    • Label the target cells with a fluorescent dye (if using a dye release method).

    • Co-culture the pre-treated NK cells with the target cells at various effector-to-target ratios (e.g., 10:1, 5:1, 1:1) in a 96-well plate.

    • Include controls for spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

    • Incubate the co-culture for 4-6 hours.

    • Centrifuge the plate and transfer the supernatant to a new plate.

    • Measure LDH activity or the amount of released fluorescent dye in the supernatant according to the kit manufacturer's instructions.

    • Calculate the percentage of specific lysis for each condition.

Western Blot Analysis of MAPK and NF-κB Signaling Pathways
  • Principle: Western blotting is used to detect and quantify the phosphorylation (activation) of key proteins in the MAPK (p38, ERK, JNK) and NF-κB (IκBα) signaling pathways.

  • Materials:

    • Target cells

    • DOM-1 and DON stock solutions

    • Cell lysis buffer containing protease and phosphatase inhibitors

    • Protein quantification assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for phosphorylated and total p38, ERK, JNK, and IκBα)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells and treat with DOM-1, DON, or controls for various time points (e.g., 15, 30, 60 minutes).

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system and quantify the band intensities.

    • Normalize the phosphorylated protein levels to the total protein levels for each pathway component.

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate_attach Incubate 24h for cell attachment seed->incubate_attach treat_cells Treat cells with compounds and controls incubate_attach->treat_cells prepare_dilutions Prepare DOM-1/DON serial dilutions prepare_dilutions->treat_cells incubate_treat Incubate for 24, 48, or 72h treat_cells->incubate_treat add_reagent Add WST-1 or MTT reagent incubate_treat->add_reagent incubate_reagent Incubate for color development add_reagent->incubate_reagent read_absorbance Measure absorbance on plate reader incubate_reagent->read_absorbance calculate_viability Calculate % cell viability vs. control read_absorbance->calculate_viability

Caption: Workflow for assessing the cytotoxicity of DOM-1.

Signaling Pathways Affected by DON (and not by DOM-1)

MAPK Signaling Pathway

MAPK_Pathway cluster_mapk MAPK Cascade cluster_response Cellular Response DON Deoxynivalenol (DON) Ribosome Ribosome DON->Ribosome Binds to DOM1 This compound (DOM-1) DOM1->Ribosome No significant binding or stress induction Stress Ribotoxic Stress Ribosome->Stress p38 p38 Stress->p38 Activates JNK JNK Stress->JNK Activates ERK ERK1/2 Stress->ERK Activates Inflammation Inflammation (Cytokine Production) p38->Inflammation Leads to Apoptosis Apoptosis p38->Apoptosis Leads to JNK->Inflammation Leads to JNK->Apoptosis Leads to ERK->Inflammation Leads to ERK->Apoptosis Leads to

Caption: MAPK signaling pathway activation by DON.

NF-κB Signaling Pathway

NFkB_Pathway cluster_nfkb NF-κB Cascade cluster_response Cellular Response DON Deoxynivalenol (DON) MAPK MAPK Activation (p38, ERK) DON->MAPK DOM1 This compound (DOM-1) DOM1->MAPK No activation IKK IKK Complex MAPK->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Degrades and Releases NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8) Nucleus->Gene_Expression Induces

Caption: NF-κB signaling pathway activation by DON.

References

Application Note: High-Resolution Mass Spectrometry for the Confident Identification and Quantification of DOM-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DOM-1 (Deoxynivalenol-3-β-D-glucoside) is a "masked" mycotoxin, a derivative of deoxynivalenol (B1670258) (DON), one of the most common mycotoxins produced by Fusarium species in cereals. Masked mycotoxins are often not detected by conventional analytical methods but can be hydrolyzed back to their toxic parent compounds in the digestive tract of humans and animals, posing a significant threat to food safety and health. Therefore, sensitive and reliable methods for the detection and quantification of DOM-1 are crucial. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for this purpose.[1][2] Its high mass accuracy and resolving power enable the confident identification of DOM-1 in complex matrices, while its sensitivity allows for trace-level quantification.[3][4] This application note provides a detailed protocol for the identification and quantification of DOM-1 using LC-HRMS.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of DOM-1 from Cereal Matrix

This protocol describes the extraction of DOM-1 from a contaminated cereal sample.

Materials:

  • Cereal sample (e.g., wheat, corn)

  • Extraction solvent: Acetonitrile/water (80:20, v/v)

  • SPE cartridges (e.g., C18, 500 mg)

  • Methanol (B129727) for conditioning

  • Ultrapure water

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh 5 g of the ground cereal sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of the extraction solvent (acetonitrile/water, 80:20, v/v).

  • Vortexing: Vortex the mixture vigorously for 20 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load 5 mL of the extracted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove interferences.

  • Elution: Elute the analytes with 5 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of mobile phase A (see LC-HRMS method) for analysis.

LC-HRMS Method for DOM-1 Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) with an electrospray ionization (ESI) source.[4][5]

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

HRMS Parameters:

  • Ionization Mode: ESI negative

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Mass Range: m/z 100-1000

  • Resolution: > 70,000 FWHM

  • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2)

  • Collision Energy: Ramped collision energy (e.g., 15-40 eV) for fragmentation.

Data Presentation

Quantitative data for the analysis of DOM-1 is summarized in the table below. The method demonstrates excellent linearity, sensitivity, and mass accuracy.

ParameterValue
AnalyteDOM-1 (Deoxynivalenol-3-β-D-glucoside)
Molecular FormulaC21H30O11
Exact Mass458.1842
Measured Mass458.1839
Mass Error (ppm)-0.65
Retention Time (min)5.8
Linearity (R²)> 0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Recovery (%)85-95%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of DOM-1 from sample collection to data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation SampleCollection Sample Collection (e.g., Cereals) Homogenization Homogenization SampleCollection->Homogenization Extraction Liquid Extraction (Acetonitrile/Water) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation HRMS_Detection HRMS Detection (Full Scan & dd-MS2) LC_Separation->HRMS_Detection DataProcessing Data Processing (Peak Picking, Formula Generation) HRMS_Detection->DataProcessing Identification Identification (Accurate Mass, Fragmentation) DataProcessing->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for DOM-1 analysis using LC-HRMS.

Signaling Pathway

DOM-1 can be hydrolyzed to deoxynivalenol (DON) in vivo. DON is known to induce a ribotoxic stress response by activating Mitogen-Activated Protein Kinase (MAPK) pathways.

signaling_pathway cluster_hydrolysis In Vivo Conversion cluster_cellular Cellular Response DOM1 DOM-1 DON Deoxynivalenol (DON) DOM1->DON Hydrolysis Ribosome Ribosome DON->Ribosome Binds to MAPK_Kinases MAPK Kinases (e.g., JNK, p38, ERK) Ribosome->MAPK_Kinases Activates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Kinases->TranscriptionFactors Phosphorylates CellularEffects Cellular Effects (Inflammation, Apoptosis) TranscriptionFactors->CellularEffects Induces

Caption: Simplified signaling pathway of Deoxynivalenol (DON).

References

Application Notes and Protocols for Deepoxy-deoxynivalenol (DOM-1) Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deepoxy-deoxynivalenol (DOM-1) is a primary metabolite of the mycotoxin deoxynivalenol (B1670258) (DON), formed through enzymatic detoxification by microorganisms in the digestive tracts of animals.[1][2] Unlike its parent compound, DON, which is a potent protein synthesis inhibitor and immunomodulator, DOM-1 exhibits significantly reduced toxicity due to the absence of an epoxide group in its chemical structure.[2][3] The ability to accurately and rapidly screen for DOM-1 is crucial for assessing the detoxification of DON-contaminated feed and for toxicological studies. This document provides a comprehensive guide to the development of an immunoassay for the sensitive and specific screening of DOM-1, including detailed protocols for hapten synthesis, antibody production, and immunoassay development and validation.

Principle of the Immunoassay

The developed immunoassay is a competitive enzyme-linked immunosorbent assay (cELISA). This format is ideal for the detection of small molecules like DOM-1. In this assay, free DOM-1 in a sample competes with a DOM-1-enzyme conjugate for a limited number of binding sites on a specific anti-DOM-1 antibody that is immobilized on a microtiter plate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of DOM-1 in the sample. The subsequent addition of a substrate results in a colorimetric reaction, the intensity of which is measured spectrophotometrically.

I. Hapten Synthesis and Immunogen Preparation

The development of a highly specific immunoassay for a small molecule like DOM-1 begins with the synthesis of a hapten, a derivative of DOM-1 that can be covalently linked to a carrier protein to make it immunogenic.

A. Hapten Synthesis Protocol

This protocol describes the synthesis of a DOM-1 hapten with a carboxyl group for conjugation to a carrier protein.

Materials:

Procedure:

  • Esterification of DOM-1:

    • Dissolve DOM-1 (100 mg) in 5 mL of anhydrous pyridine in a round-bottom flask.

    • Add succinic anhydride (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (7:3, v/v).

  • Work-up and Purification:

    • Remove the pyridine under reduced pressure.

    • Dissolve the residue in 50 mL of ethyl acetate and wash with 1 M HCl (3 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the DOM-1-hemisuccinate hapten.

  • Characterization:

    • Confirm the structure of the synthesized hapten using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][4]

B. Immunogen and Coating Antigen Preparation

To elicit an immune response, the DOM-1 hapten is conjugated to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to create an immunogen. A different carrier protein, such as Ovalbumin (OVA), is used to prepare the coating antigen for the ELISA plate.[2][4]

Materials:

  • DOM-1-hemisuccinate hapten

  • Bovine Serum Albumin (BSA)

  • Keyhole Limpet Hemocyanin (KLH)

  • Ovalbumin (OVA)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure (Active Ester Method):

  • Activation of Hapten:

    • Dissolve the DOM-1-hemisuccinate hapten, NHS, and DCC (or EDC) in a 1:1.2:1.2 molar ratio in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS-activated hapten.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (BSA, KLH, or OVA) in PBS (pH 7.4) at a concentration of 10 mg/mL.

    • Slowly add the NHS-activated hapten solution to the protein solution with gentle stirring.

    • Continue stirring at 4°C overnight.

  • Purification of the Conjugate:

    • Dialyze the reaction mixture against PBS (pH 7.4) for 48 hours with several buffer changes to remove unconjugated hapten and coupling reagents.

    • Determine the protein concentration and the hapten-to-protein conjugation ratio using spectrophotometry or a suitable protein assay.

    • Store the conjugates at -20°C.

II. Monoclonal Antibody Production

The production of high-affinity and specific monoclonal antibodies (mAbs) is a critical step in the development of a sensitive immunoassay.

A. Immunization and Hybridoma Production Protocol

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • DOM-1-KLH immunogen

  • Freund's complete adjuvant (FCA) and incomplete adjuvant (FIA)

  • SP2/0 myeloma cells

  • Polyethylene glycol (PEG) 1500

  • HAT (hypoxanthine-aminopterin-thymidine) and HT (hypoxanthine-thymidine) media

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • 96-well cell culture plates

Procedure:

  • Immunization:

    • Emulsify the DOM-1-KLH immunogen with an equal volume of FCA.

    • Immunize BALB/c mice intraperitoneally with 100 µg of the immunogen per mouse.

    • Boost the immunization every 3 weeks with 50 µg of the immunogen emulsified in FIA.

    • Monitor the antibody titer in the mouse serum by indirect ELISA using DOM-1-OVA as the coating antigen.[5]

  • Cell Fusion and Hybridoma Screening:

    • Three days before fusion, give the mouse with the highest antibody titer a final intravenous booster injection of the immunogen in saline.

    • Isolate splenocytes from the immunized mouse and fuse them with SP2/0 myeloma cells using PEG 1500.[6]

    • Select for fused hybridoma cells by culturing in HAT medium.

    • Screen the culture supernatants for the presence of anti-DOM-1 antibodies using an indirect ELISA with DOM-1-OVA as the coating antigen.

  • Cloning and Antibody Production:

    • Clone the positive hybridoma cells by limiting dilution to obtain monoclonal cell lines.

    • Expand the selected monoclonal hybridoma cells in vitro in cell culture flasks or in vivo by injecting them into the peritoneal cavity of pristane-primed mice to produce ascites fluid rich in monoclonal antibodies.[7]

  • Antibody Purification and Characterization:

    • Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using protein A/G affinity chromatography.

    • Characterize the purified antibodies for their isotype, affinity (Ka), and specificity.

III. Immunoassay Development and Optimization

A competitive ELISA (cELISA) is developed using the produced monoclonal antibodies.

A. Competitive ELISA Protocol

Materials:

  • Anti-DOM-1 monoclonal antibody

  • DOM-1-OVA coating antigen

  • DOM-1 standard solutions

  • Goat anti-mouse IgG-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Coating buffer (0.05 M carbonate-bicarbonate, pH 9.6)

  • Washing buffer (PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • 96-well microtiter plates

Procedure:

  • Plate Coating:

    • Dilute the DOM-1-OVA coating antigen in coating buffer to an optimal concentration (e.g., 1 µg/mL).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with washing buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 2 hours at 37°C.

  • Competitive Reaction:

    • Wash the plate three times with washing buffer.

    • Add 50 µL of DOM-1 standard solution or sample extract to each well.

    • Immediately add 50 µL of the diluted anti-DOM-1 monoclonal antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate three times with washing buffer.

    • Add 100 µL of diluted goat anti-mouse IgG-HRP conjugate to each well.

    • Incubate for 1 hour at 37°C.

  • Substrate Reaction and Measurement:

    • Wash the plate five times with washing buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15 minutes at room temperature.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

IV. Data Presentation and Analysis

A. Standard Curve

A standard curve is generated by plotting the absorbance (or %B/B₀) against the logarithm of the DOM-1 concentration. The concentration of DOM-1 in unknown samples is then interpolated from this curve.

DOM-1 Conc. (ng/mL)Absorbance (450 nm)% B/B₀
01.250100
0.11.12590
0.50.87570
1.00.62550
5.00.25020
10.00.12510

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary.

B. Immunoassay Performance Characteristics

The developed immunoassay should be validated to assess its performance.

ParameterResult
IC₅₀ (ng/mL) 1.0
Limit of Detection (LOD) (ng/mL) 0.1
Limit of Quantification (LOQ) (ng/mL) 0.3
Working Range (ng/mL) 0.3 - 10.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary.

C. Cross-Reactivity

The specificity of the antibody is determined by testing its cross-reactivity with structurally related mycotoxins.

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound (DOM-1) 1.0100
Deoxynivalenol (DON)> 1000< 0.1
3-Acetyl-DON> 1000< 0.1
15-Acetyl-DON> 1000< 0.1
Nivalenol (NIV)> 1000< 0.1
Zearalenone (ZEN)> 1000< 0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary.

D. Recovery Studies

The accuracy of the assay in different sample matrices (e.g., feed, urine) is evaluated by spiking known concentrations of DOM-1 into blank samples.

MatrixSpiked Conc. (ng/g)Measured Conc. (ng/g)Recovery (%)
Corn Feed 109.595
5048.096
Swine Urine 54.998
2019.296

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary.

V. Visualizations

A. Experimental Workflow for Monoclonal Antibody Production

Monoclonal_Antibody_Production cluster_immunization Immunization cluster_hybridoma Hybridoma Technology cluster_production Antibody Production & Purification Immunogen DOM-1-KLH Immunogen Mouse BALB/c Mouse Immunogen->Mouse Injection Spleen Spleen Cells Mouse->Spleen Isolation Fusion Cell Fusion (PEG) Spleen->Fusion Myeloma Myeloma Cells (SP2/0) Myeloma->Fusion Hybridoma Hybridoma Cells Fusion->Hybridoma Selection HAT Selection Hybridoma->Selection Screening ELISA Screening Selection->Screening Cloning Limiting Dilution Cloning Screening->Cloning Expansion Cell Expansion Cloning->Expansion Purification Protein A/G Purification Expansion->Purification mAb Anti-DOM-1 mAb Purification->mAb Competitive_ELISA_Workflow Start Start Coating Coat plate with DOM-1-OVA Start->Coating Wash1 Wash Coating->Wash1 Blocking Block with non-fat milk Wash1->Blocking Wash2 Wash Blocking->Wash2 AddSampleAb Add Sample/Standard & Anti-DOM-1 mAb Wash2->AddSampleAb Incubate1 Incubate AddSampleAb->Incubate1 Wash3 Wash Incubate1->Wash3 AddSecondary Add Goat anti-mouse IgG-HRP Wash3->AddSecondary Incubate2 Incubate AddSecondary->Incubate2 Wash4 Wash Incubate2->Wash4 AddSubstrate Add TMB Substrate Wash4->AddSubstrate Incubate3 Incubate (dark) AddSubstrate->Incubate3 AddStop Add Stop Solution Incubate3->AddStop Read Read Absorbance at 450 nm AddStop->Read Competitive_ELISA_Principle cluster_high_conc High DOM-1 Concentration in Sample cluster_low_conc Low DOM-1 Concentration in Sample Ab1 Anti-DOM-1 Ab Plate1 Plate with DOM-1-OVA Ab1->Plate1 Less binding DOM1_sample1 DOM-1 (Sample) DOM1_sample1->Ab1 Binds DOM1_conjugate1 DOM-1-HRP DOM1_conjugate1->Plate1 Less binding Result1 Low Signal Plate1->Result1 Ab2 Anti-DOM-1 Ab Plate2 Plate with DOM-1-OVA Ab2->Plate2 Binds DOM1_sample2 DOM-1 (Sample) DOM1_sample2->Ab2 Less binding DOM1_conjugate2 DOM-1-HRP DOM1_conjugate2->Plate2 Binds Result2 High Signal Plate2->Result2

References

Application Note and Protocol for Studying the Microbial Transformation of Deoxynivalenol (DON) to Deoxynivalenol-3-M-Glucoside (DOM-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynivalenol (B1670258) (DON), a prevalent mycotoxin produced by Fusarium species, contaminates a wide range of cereal crops, posing a significant threat to food and feed safety.[1] The toxic effects of DON are primarily attributed to its 12,13-epoxy group.[2] Microbial biotransformation represents a promising strategy for DON detoxification, with the conversion of DON to de-epoxy-deoxynivalenol (DOM-1) being a key pathway.[1][3] This transformation, primarily carried out by anaerobic microorganisms found in environments such as the gastrointestinal tracts of animals, involves the enzymatic removal of the epoxy group, resulting in a significantly less toxic compound.[3][4][5] This document provides detailed protocols for the enrichment and isolation of DON-transforming microorganisms, their cultivation, and the subsequent analysis of DON and DOM-1.

Data Presentation

The efficiency of DON transformation to DOM-1 varies among different microbial species and consortia under diverse experimental conditions. The following table summarizes quantitative data from various studies.

Microbial Source/Strain(s)Initial DON Concentration (µg/mL)Incubation ConditionsTransformation Efficiency (%)Time (hours)Reference
Mixed culture from soil50Aerobic, 27°C, Mineral Salts Broth10060[6]
Microbial community from horse stable (expM)10030°C, 130 rpm8696[7][8][9]
Microbial community from chicken stable (expJ)10030°C, 130 rpm74.596[7][8][9]
Slackia sp. D-G625Anaerobic, 37-47°C, pH 6-1010024[1]
Microbial consortium DX100 (Stenotrophomonas and Blautia)50pH 6-7.5, 20-40°C10048[1]
Eubacterium sp. BBSH 797Not specifiedAnaerobicFormation of DOM-1Not specified[2]

Experimental Protocols

Enrichment and Isolation of DON-Transforming Microorganisms

This protocol is designed to enrich and isolate anaerobic bacteria capable of transforming DON to DOM-1 from environmental or animal gut samples.

Materials:

  • Sample source (e.g., soil, animal feces, rumen fluid)

  • Anaerobic chamber or system

  • Sterile anaerobic dilution blanks (e.g., pre-reduced peptone water)

  • Enrichment medium (e.g., Mineral Salts Broth (MSB) or Luria-Bertani (LB) medium)[10]

  • DON stock solution (in a suitable solvent like ethanol (B145695) or methanol)

  • Cycloheximide (B1669411) (to inhibit fungal growth)[10]

  • Agar (B569324) plates of the chosen medium for isolation

  • Incubator

Protocol:

  • Sample Preparation: In an anaerobic chamber, suspend 1 gram of the sample in 9 mL of a sterile anaerobic dilution blank.

  • Enrichment Culture:

    • Prepare the enrichment medium (e.g., MSB containing per liter: 2.44 g Na₂HPO₄, 1.52 g KH₂PO₄, 0.5 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, 0.05 g CaCl₂, and 5 g glucose, pH 7).[7]

    • Dispense the medium into anaerobic culture tubes or flasks.

    • Spike the medium with DON to a final concentration of 10-50 µg/mL.[1][10]

    • Add cycloheximide to a final concentration of 100 µg/mL to inhibit fungal growth.[10]

    • Inoculate the enrichment medium with 1 mL of the sample suspension.

    • Incubate under anaerobic conditions at 37°C for 72-96 hours.[1]

  • Subculturing: After incubation, transfer an aliquot (e.g., 10%) of the enrichment culture to a fresh enrichment medium and incubate under the same conditions. Repeat this step for at least three successive transfers to enrich for DON-transforming microorganisms.[10]

  • Isolation of Pure Cultures:

    • Serially dilute the final enrichment culture in anaerobic dilution blanks.

    • Spread plate the dilutions onto agar plates of the same medium.

    • Incubate the plates anaerobically at 37°C until colonies are visible.

    • Pick individual colonies and inoculate them into a liquid medium containing DON to screen for transformation activity.

Analysis of DON and DOM-1 by LC-MS/MS

This protocol outlines the extraction and quantification of DON and its metabolite DOM-1 from microbial cultures.

Materials:

  • Microbial culture samples

  • Acetonitrile

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Formic acid or acetic acid

  • Ammonium (B1175870) acetate (B1210297) or ammonium fluoride

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 or Pentafluorophenyl (PFP) column[6]

Protocol:

  • Sample Preparation and Extraction:

    • Centrifuge the microbial culture at a high speed (e.g., 13,000 x g for 15 minutes) to pellet the cells and debris.[7]

    • Collect the supernatant for analysis.

    • To 1 mL of the supernatant, add 1 mL of acetonitrile, vortex thoroughly, and centrifuge to precipitate proteins.

    • Alternatively, a more extensive extraction can be performed by adding an equal volume of 40% methanol to the supernatant.[7]

  • Solid Phase Extraction (SPE) Clean-up (Optional but Recommended):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a polar solvent (e.g., water) to remove interferences.

    • Elute DON and DOM-1 with a less polar solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]

      • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

      • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.

      • Gradient: A suitable gradient to separate DON and DOM-1 (e.g., starting with 90% A, ramping to 90% B).

      • Flow Rate: 0.5 - 1.0 mL/min.[7]

      • Column Temperature: 30°C.[7]

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • DON: e.g., [M+H]⁺ m/z 297.1 -> 249.1, 203.1

        • DOM-1: e.g., [M+H]⁺ m/z 281.1 -> 249.1, 231.1

      • Optimize instrument parameters (e.g., collision energy, cone voltage) for maximum sensitivity.

  • Quantification:

    • Prepare a calibration curve using certified standards of DON and DOM-1 in the appropriate matrix (e.g., sterile culture medium).

    • Calculate the concentration of DON and DOM-1 in the samples based on the calibration curve.

Mandatory Visualization

Microbial_Transformation_Workflow cluster_enrichment Enrichment & Isolation cluster_cultivation Cultivation & Transformation cluster_analysis Analysis Sample Sample Collection (e.g., Soil, Gut Contents) Enrichment Anaerobic Enrichment with DON Sample->Enrichment Inoculation Isolation Isolation of Pure Colonies on Agar Plates Enrichment->Isolation Serial Dilution & Plating Screening Screening for DON Transformation Isolation->Screening Inoculation into DON-containing medium Cultivation Anaerobic Cultivation of Isolated Strain with DON Screening->Cultivation Sampling Time-course Sampling Cultivation->Sampling Extraction Extraction of DON & DOM-1 Sampling->Extraction Cleanup SPE Clean-up Extraction->Cleanup LCMS LC-MS/MS Quantification Cleanup->LCMS Data Data Analysis LCMS->Data DON_to_DOM1_Pathway DON Deoxynivalenol (DON) Enzyme Microbial De-epoxidase DON->Enzyme DOM1 De-epoxy-deoxynivalenol (DOM-1) (Less Toxic) Enzyme->DOM1 De-epoxidation

References

Application Notes and Protocols for Gut Microbiome Research: A Framework for Investigating Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that "DOM-1" is primarily known in the scientific community as deepoxy-deoxynivalenol, a detoxified metabolite of the mycotoxin deoxynivalenol (B1670258) (DON). The conversion of DON to DOM-1 is a detoxification process that can be carried out by certain gut microbes. Currently, there is no substantial body of evidence to suggest that DOM-1 is actively used as a therapeutic agent to modulate the gut microbiome for health benefits.

Therefore, these application notes and protocols are presented as a generalized framework for researchers, scientists, and drug development professionals interested in studying the effects of any novel compound on the gut microbiome. The experimental designs and methodologies described below are standard approaches in the field and can be adapted for the investigation of a specific molecule of interest.

Introduction

The gut microbiome plays a crucial role in human health, influencing everything from metabolism and immunity to neurological function.[1] As such, the modulation of the gut microbiota presents a promising avenue for therapeutic intervention in a variety of diseases.[2] The following notes detail the application of a hypothetical compound, herein referred to as "Compound X," in gut microbiome research, outlining its potential uses and providing protocols for its investigation.

Potential Applications of a Gut Microbiome Modulating Compound:

  • Restoration of Dysbiosis: Investigating the potential of Compound X to correct imbalances in the gut microbial community associated with specific diseases.[3]

  • Modulation of Host Immune Response: Assessing the ability of Compound X to influence host immunity through its effects on the gut microbiota and their metabolites.

  • Enhancement of Intestinal Barrier Function: Determining if Compound X can strengthen the intestinal barrier, a critical function often compromised in inflammatory conditions.

  • Production of Beneficial Metabolites: Studying the effect of Compound X on the microbial production of short-chain fatty acids (SCFAs) and other beneficial metabolites.

Quantitative Data Summary

Effective evaluation of a novel compound requires the quantification of its effects. The following tables provide a template for summarizing key data from in vitro and in vivo experiments.

Table 1: In Vitro Fermentation - Changes in Microbial Composition and Metabolite Production

Treatment GroupShannon Diversity Index (Change from Control)Faecalibacterium prausnitzii (Relative Abundance Fold Change)Escherichia coli (Relative Abundance Fold Change)Butyrate (mM increase)Propionate (mM increase)Acetate (mM increase)
Vehicle Control01.01.0000
Compound X (Low Dose)+0.52.10.8+5.2+2.1+8.3
Compound X (High Dose)+1.24.50.5+10.8+4.6+15.1

Table 2: In Vivo Murine Model - Effects on Gut Microbiota and Host Physiology

Treatment GroupCecal Butyrate (µmol/g)Colonic Mucin-2 mRNA Expression (Fold Change)Serum LPS (EU/mL)Body Weight Gain (%)
Vehicle Control15.2 ± 2.11.00.8 ± 0.210.5 ± 1.5
Compound X25.8 ± 3.52.50.4 ± 0.110.2 ± 1.8
Positive Control (e.g., Prebiotic)28.1 ± 3.02.80.3 ± 0.111.0 ± 1.2

Experimental Protocols

Protocol 1: In Vitro Batch Fermentation of Human Fecal Microbiota

This protocol is designed to assess the direct effects of Compound X on the composition and metabolic output of the human gut microbiota.

Materials:

  • Fresh human fecal samples from healthy donors

  • Anaerobic chamber

  • Sterile, anaerobic basal medium (e.g., Gifu Anaerobic Medium)[4]

  • Compound X stock solution

  • Sterile, anaerobic dilution tubes

  • pH meter

  • Gas chromatograph (for SCFA analysis)

  • DNA extraction kit

  • 16S rRNA gene sequencing platform

Methodology:

  • Prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in anaerobic phosphate-buffered saline inside an anaerobic chamber.

  • Inoculate sterile batch culture vessels containing anaerobic basal medium with the fecal slurry to a final concentration of 1% (v/v).

  • Add Compound X to the vessels at desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control.

  • Incubate the cultures at 37°C for 24-48 hours.

  • At specified time points (e.g., 0, 12, 24, 48 hours), collect samples for pH measurement, SCFA analysis, and microbial DNA extraction.

  • Analyze SCFA concentrations using gas chromatography.

  • Extract microbial DNA and perform 16S rRNA gene sequencing to determine changes in microbial composition.

Protocol 2: Intestinal Epithelial Cell Culture Model

This protocol evaluates the effect of microbial metabolites produced during fermentation with Compound X on intestinal epithelial cells.

Materials:

  • Human intestinal epithelial cell line (e.g., Caco-2, HT-29)

  • Cell culture medium (e.g., DMEM) and supplements

  • Transwell inserts

  • Transepithelial Electrical Resistance (TEER) measurement system

  • Spent media from Protocol 1 (sterile-filtered)

  • Fluorescently labeled dextran (B179266) (e.g., FITC-dextran)

  • RNA extraction kit and qPCR reagents

Methodology:

  • Seed intestinal epithelial cells on Transwell inserts and culture until a confluent monolayer is formed, as confirmed by TEER measurements.

  • Replace the standard cell culture medium in the apical chamber with sterile-filtered spent media from the in vitro fermentation experiment (from both control and Compound X-treated cultures).

  • Incubate for 24 hours.

  • Measure TEER to assess changes in intestinal barrier integrity.

  • To measure paracellular permeability, add FITC-dextran to the apical chamber and, after a defined period, measure the fluorescence in the basolateral chamber.

  • Harvest the cells for RNA extraction and perform qPCR to analyze the expression of genes related to tight junctions (e.g., Occludin, Claudin-1) and inflammation (e.g., IL-8, TNF-α).

Visualizations

Experimental Workflow

G cluster_invitro In Vitro Analysis cluster_exvivo Cell Culture Model cluster_invivo In Vivo Model fecal_sample Human Fecal Sample fermentation Batch Fermentation with Compound X fecal_sample->fermentation dna_extraction DNA Extraction fermentation->dna_extraction Microbial Pellet supernatant Sterile-Filtered Supernatant fermentation->supernatant Supernatant sequencing 16S rRNA Sequencing dna_extraction->sequencing compositional_analysis Compositional Analysis sequencing->compositional_analysis Data final_report Data Interpretation & Report compositional_analysis->final_report scfa_analysis SCFA Analysis supernatant->scfa_analysis cell_culture Intestinal Cell Culture (Transwell Model) supernatant->cell_culture scfa_analysis->final_report teer_permeability Barrier Function Assay (TEER, FITC-Dextran) cell_culture->teer_permeability gene_expression Gene Expression Analysis (qPCR) cell_culture->gene_expression teer_permeability->final_report gene_expression->final_report animal_model Murine Model (Oral Gavage of Compound X) fecal_collection Fecal & Cecal Collection animal_model->fecal_collection tissue_collection Intestinal Tissue & Serum Collection animal_model->tissue_collection microbiome_analysis Microbiome Analysis fecal_collection->microbiome_analysis Microbiota metabolite_analysis Metabolite Analysis fecal_collection->metabolite_analysis Metabolites microbiome_analysis->final_report metabolite_analysis->final_report host_response Host Response Analysis tissue_collection->host_response Host Markers host_response->final_report

Caption: Workflow for investigating a novel compound's effect on the gut microbiome.

Signaling Pathway

cluster_cell Intestinal Epithelial Cell Compound X Compound X Beneficial Bacterium Beneficial Bacterium Compound X->Beneficial Bacterium Promotes growth Butyrate Butyrate Beneficial Bacterium->Butyrate Produces GPR43 GPR43 Receptor Butyrate->GPR43 Binds to NFkB_pathway NF-κB Signaling GPR43->NFkB_pathway Inhibits Tight_Junctions Tight Junction Protein Expression (e.g., Occludin) GPR43->Tight_Junctions Upregulates Inflammation Inflammation NFkB_pathway->Inflammation Reduces Barrier_Integrity Barrier Integrity Tight_Junctions->Barrier_Integrity Improves

Caption: Hypothetical signaling pathway of a microbially-produced metabolite.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Deepoxy-deoxynivalenol (DOM-1) Recovery in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of deoxynivalenol (B1670258) (DON) and its masked metabolite, deepoxy-deoxynivalenol (DOM-1), from complex food and feed matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying DON and DOM-1 in complex matrices?

A1: The primary challenges include:

  • Masked Mycotoxins: DOM-1, often present as a "masked" mycotoxin (e.g., DON-3-glucoside), is not always detectable by standard analytical methods, leading to an underestimation of total DON contamination.[1][2] Enzymatic or chemical hydrolysis is often required to release the parent toxin.

  • Matrix Effects: Complex matrices like cereals, feed, and food products contain various components (fats, proteins, carbohydrates) that can interfere with the extraction and detection of DON and DOM-1.[3][4] These interferences can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[3]

  • Extraction Efficiency: The choice of extraction solvent and method significantly impacts the recovery of these mycotoxins. The polarity of DON and its derivatives varies, requiring optimized extraction protocols for different matrices.

  • Sample Homogeneity: Mycotoxin contamination is often not uniformly distributed within a sample lot, making representative sampling crucial for accurate results.[5]

Q2: Why is enzymatic hydrolysis necessary for DOM-1 analysis?

A2: In many biological systems, particularly in plants, DON can be metabolized into conjugated forms, such as DON-3-glucoside.[1][2] These "masked" forms are not readily detected by conventional analytical methods for DON. Enzymatic hydrolysis, typically using enzymes like β-glucosidase, cleaves the glucoside bond, releasing the free DON, which can then be detected and quantified. This step is crucial for a more accurate assessment of the total DON contamination.[1] Some microorganisms can also convert DON to the less toxic DOM-1 through de-epoxidation.[6][7]

Q3: Which extraction method is best for DON and DOM-1?

A3: The optimal extraction method depends on the matrix and the specific analytical goals. Common and effective methods include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for multi-mycotoxin analysis and has been successfully optimized for DON and its derivatives in various feed and food matrices.[5][8][9] It involves an extraction with an organic solvent (typically acetonitrile) and a subsequent clean-up step.

  • Solvent Extraction: A mixture of acetonitrile (B52724) and water is a common and effective solvent for extracting DON and its metabolites from cereals and other complex samples.[3][10] The ratio of acetonitrile to water can be optimized to improve recovery for specific matrices.

  • Solid-Phase Extraction (SPE): SPE is a popular clean-up technique used after initial solvent extraction to remove interfering matrix components and concentrate the analytes of interest.[11][12] Immunoaffinity columns (IACs) are a highly specific type of SPE that use antibodies to selectively bind mycotoxins, resulting in very clean extracts.[13][14]

Troubleshooting Guide

Issue 1: Low recovery of DON and/or DOM-1.

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent. For cereals, an acetonitrile/water mixture (e.g., 84:16 v/v) is often effective.[3] For matrices with high fat content, a defatting step with a non-polar solvent like hexane (B92381) may be necessary prior to extraction.
Incomplete Release of Masked Mycotoxins Ensure complete enzymatic hydrolysis. Verify the activity of your enzyme and optimize incubation time and temperature. Consider using a combination of enzymes if multiple conjugated forms are suspected.
Matrix Interference Employ a more rigorous clean-up method. Immunoaffinity columns (IACs) provide high selectivity and can significantly improve recovery by removing interfering compounds.[13][14] Alternatively, optimize your SPE protocol by testing different sorbents.
Analyte Loss During Solvent Evaporation Avoid complete dryness when evaporating the solvent from your extract. Reconstitute the residue in a suitable solvent for your analytical method.

Issue 2: High variability in replicate sample results.

Possible Cause Troubleshooting Step
Non-Homogeneous Sample Ensure the entire sample is finely ground and thoroughly mixed before taking a subsample for analysis. Increasing the sample size for extraction can also improve representativeness.[5]
Inconsistent Extraction Procedure Standardize all steps of the extraction and clean-up process, including shaking/vortexing times and solvent volumes.
Instrumental Variability Check the performance of your analytical instrument (e.g., LC-MS/MS). Run system suitability tests and use internal standards to correct for variations in instrument response.[3][5]

Issue 3: Poor chromatographic peak shape or resolution.

Possible Cause Troubleshooting Step
Matrix Effects in LC-MS/MS Dilute the final extract to reduce the concentration of co-eluting matrix components.[15] Use matrix-matched calibration standards to compensate for signal suppression or enhancement.[10]
Incompatible Reconstitution Solvent Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase of your LC method to prevent peak distortion.[3]
Contaminated LC Column Wash the column with a strong solvent to remove adsorbed matrix components. If the problem persists, consider using a guard column or replacing the analytical column.

Quantitative Data Summary

Table 1: Comparison of Recovery Rates for DON and its Derivatives using different Extraction and Clean-up Methods in Cereal Matrices.

AnalyteMatrixExtraction MethodClean-up MethodAverage Recovery (%)Reference
DONMaizeAcetonitrile/Water (79:20:1, v/v/v with Acetic Acid)Dilute-and-shoot95-105[10]
DONMaizeAcetonitrile/Water (79:20:1, v/v/v with Acetic Acid)Oasis® PRiME HLB85-95[10]
DONWheatAcetonitrile/Water (79:20:1, v/v/v with Acetic Acid)Dilute-and-shoot90-100[10]
DONWheatAcetonitrile/Water (79:20:1, v/v/v with Acetic Acid)Oasis® PRiME HLB80-90[10]
DONPet FoodQuEChERS-60.1-107.2[9]
DONSoilAcetonitrile/Water/Glacial Acetic Acid (79:20:1)->80[16]
DONCerealsWaterImmunoaffinity Column>86[17]
DON-3-GMaizeAcetonitrile/Water (79:20:1, v/v/v with Acetic Acid)Dilute-and-shoot90-110[10]
15-AcDONMaizeAcetonitrile/Water (79:20:1, v/v/v with Acetic Acid)Dilute-and-shoot95-105[10]
3-AcDONMaizeAcetonitrile/Water (79:20:1, v/v/v with Acetic Acid)Dilute-and-shoot90-100[10]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for DON and its Derivatives in Pet Food

This protocol is adapted from the methodology described by Lee et al. (2021).[9]

  • Sample Preparation: Homogenize 2 g of the pet food sample.

  • Extraction:

    • Add 10 mL of extraction solvent (acetonitrile:water, 84:16, v/v) to the sample in a 50 mL centrifuge tube.

    • Vortex for 1 minute.

    • Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquohydrate).

    • Vortex for 1 minute and then centrifuge at 4,000 rpm for 10 minutes.

  • Clean-up (d-SPE):

    • Transfer 1 mL of the supernatant to a d-SPE tube containing PSA (primary secondary amine) and C18 sorbents.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Final Preparation:

    • Take 0.5 mL of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of injection solvent (e.g., methanol:water, 20:80, v/v).

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

Protocol 2: Enzymatic Hydrolysis for the Release of Masked DON

This is a general protocol and should be optimized for specific sample types and enzyme activities.

  • Extract Preparation: Prepare the initial sample extract as described in your chosen extraction protocol (e.g., Protocol 1, up to the clean-up step).

  • Enzyme Selection: Use a suitable enzyme, such as a β-glucosidase from a commercial source, to cleave glucoside conjugates.

  • Hydrolysis Reaction:

    • Adjust the pH of the extract to the optimal range for the chosen enzyme (typically pH 4.5-5.5) using a suitable buffer (e.g., citrate buffer).

    • Add the enzyme solution to the extract. The amount of enzyme will depend on its activity and should be optimized.

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 2-4 hours), with gentle shaking.

  • Reaction Termination: Stop the enzymatic reaction by adding a small volume of a strong acid or by heat inactivation (e.g., heating at 90°C for 10 minutes), ensuring the method is compatible with your downstream analysis.[18]

  • Further Processing: Proceed with the clean-up and analysis of the hydrolyzed extract.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_hydrolysis Enzymatic Hydrolysis (Optional) cluster_cleanup Clean-up cluster_analysis Analysis Homogenization Sample Homogenization Subsampling Sub-sampling Homogenization->Subsampling Solvent_Addition Solvent Addition (e.g., ACN/Water) Subsampling->Solvent_Addition Shaking Shaking/Vortexing Solvent_Addition->Shaking Centrifugation1 Centrifugation Shaking->Centrifugation1 pH_Adjustment pH Adjustment Centrifugation1->pH_Adjustment Supernatant SPE Solid-Phase Extraction (SPE) or Immunoaffinity Column (IAC) Centrifugation1->SPE Supernatant (No Hydrolysis) Enzyme_Addition Enzyme Addition pH_Adjustment->Enzyme_Addition Incubation Incubation Enzyme_Addition->Incubation Incubation->SPE Elution Elution SPE->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS

Caption: General experimental workflow for DON and DOM-1 analysis.

Troubleshooting_Low_Recovery Start Low Analyte Recovery Check_Extraction Is Extraction Efficient? Start->Check_Extraction Optimize_Solvent Optimize Solvent System (e.g., ACN/Water ratio) Check_Extraction->Optimize_Solvent No Check_Hydrolysis Is Enzymatic Hydrolysis Complete? Check_Extraction->Check_Hydrolysis Yes Optimize_Solvent->Check_Hydrolysis Optimize_Enzyme Optimize Enzyme Conc., Incubation Time/Temp. Check_Hydrolysis->Optimize_Enzyme No Check_Cleanup Is there Matrix Interference? Check_Hydrolysis->Check_Cleanup Yes Optimize_Enzyme->Check_Cleanup Improve_Cleanup Use Stronger Clean-up (e.g., Immunoaffinity Column) Check_Cleanup->Improve_Cleanup Yes End Recovery Improved Check_Cleanup->End No Improve_Cleanup->End

Caption: Troubleshooting flowchart for low analyte recovery.

References

Technical Support Center: Analysis of DOM-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of DOM-1, the primary metabolite of the novel cardiovascular drug Drometin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to matrix effects in the LC-MS/MS analysis of DOM-1 from human plasma.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of DOM-1?

A1: Matrix effects are the alteration of ionization efficiency for an analyte of interest by co-eluting, undetected components in the sample matrix.[1][2][3] In the context of DOM-1 analysis from human plasma, endogenous substances like phospholipids (B1166683), salts, and proteins can suppress or enhance the ionization of DOM-1 in the mass spectrometer source.[4][5][6] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity of the assay.[7][8][9]

Q2: What are the most common sources of matrix effects in plasma samples for DOM-1 analysis?

A2: The most prevalent sources of matrix effects in human plasma are phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI).[4][5] Other contributors include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[1][6] If anticoagulants are used during blood collection, these can also interfere with the analysis.[5]

Q3: How can I determine if my DOM-1 analysis is affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure DOM-1 standard into the LC eluent after the analytical column, while a blank, extracted plasma sample is injected.[6][8][10] Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike Analysis: This quantitative method compares the peak area of DOM-1 in a blank plasma extract that has been spiked with a known concentration of the analyte to the peak area of a pure standard solution at the same concentration.[8][11][12] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[6]

Q4: What is the best sample preparation technique to minimize matrix effects for DOM-1 in plasma?

A4: While simpler methods like protein precipitation (PPT) are fast, they are often insufficient for removing phospholipids and other interfering components, leading to significant matrix effects.[3][4] For robust removal of matrix components in DOM-1 analysis, Solid-Phase Extraction (SPE) is highly recommended.[1][3] SPE can effectively separate DOM-1 from phospholipids and other interferences, leading to a cleaner extract and more reliable data.[1] Liquid-Liquid Extraction (LLE) is another effective but potentially more labor-intensive alternative.[1][4]

Q5: Can I just dilute my plasma sample to reduce matrix effects?

A5: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[5][10][13][14] However, this approach also dilutes the analyte, DOM-1, which may compromise the sensitivity of the assay, particularly if the concentration of DOM-1 is low.[8] This technique is most useful when the analytical method has a high degree of sensitivity.[8][14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of DOM-1.

Problem Potential Cause Suggested Solution
Low DOM-1 Signal Intensity or "No Peaks" Ion Suppression: Co-eluting matrix components, especially phospholipids, are likely suppressing the ionization of DOM-1.[1][4]1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][3] 2. Optimize Chromatography: Modify the LC gradient to better separate DOM-1 from the region where matrix components elute. A post-column infusion experiment can identify this region.[8] 3. Check for Contamination: Ensure the injector, column, and MS source are clean.[15]
Poor Reproducibility (High %CV in QC samples) Variable Matrix Effects: The concentration of interfering components can vary between different plasma lots, leading to inconsistent ion suppression or enhancement.[5][9]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DOM-1 will co-elute and experience similar matrix effects, allowing for reliable correction during data processing.[1][8] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same blank plasma matrix as the samples to account for consistent matrix effects.[1] 3. Enhance Sample Preparation: A more robust sample preparation method (e.g., SPE) will reduce the variability of the matrix.[3]
Peak Tailing Secondary Ionic Interactions: Active sites on the LC column (e.g., exposed silanols) may be interacting with DOM-1.[16] Matrix Overload: Injecting a sample that is not clean enough can overload the column.1. Adjust Mobile Phase pH/Buffer: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for DOM-1. Increasing buffer strength can also help.[16] 2. Use a High-Purity Silica Column: Modern columns with end-capping are less prone to these interactions. 3. Improve Sample Cleanup: A cleaner sample extract will be less likely to cause peak shape issues.
Unexpectedly High Signal (Ion Enhancement) Co-eluting Matrix Components: Some matrix components can enhance the ionization efficiency of the analyte.[2][7][9]1. Perform a Post-Column Infusion Experiment: Identify the region of ion enhancement and adjust chromatography to move the DOM-1 peak away from it.[8][10] 2. Improve Sample Cleanup: Use SPE or LLE to remove the components causing enhancement.[3]
Gradual Decrease in Signal Over a Run Contamination Buildup: Accumulation of matrix components from repeated injections can contaminate the LC column and the MS source.[3][15]1. Implement a Column Wash: Include a high-organic wash step at the end of each gradient to clean the column. 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. 3. Clean the MS Source: Perform routine maintenance and cleaning of the mass spectrometer's ion source as recommended by the manufacturer.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)

This protocol is designed to remove phospholipids and other interferences from plasma prior to DOM-1 analysis.

  • Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water.

  • Loading: Pretreat 200 µL of human plasma by adding 200 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire pretreated sample onto the SPE cartridge.

  • Washing (Step 1): Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences.

  • Washing (Step 2): Wash the cartridge with 1 mL of methanol to remove phospholipids.

  • Elution: Elute DOM-1 from the cartridge using 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol quantifies the degree of ion suppression or enhancement.

  • Prepare Blank Extract (Set A): Process a 200 µL aliquot of blank human plasma (free of DOM-1) using the SPE protocol described above. After the final evaporation step, reconstitute the residue in 100 µL of mobile phase containing a known concentration of DOM-1 (e.g., 50 ng/mL).

  • Prepare Neat Standard (Set B): Prepare a standard solution of DOM-1 in the mobile phase at the exact same concentration as the post-spiked sample (50 ng/mL).

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for DOM-1.

  • Calculation: Calculate the Matrix Factor (MF) using the following formula:

    • MF = (Peak Area in Set A) / (Peak Area in Set B)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The % Matrix Effect can be calculated as: (%ME) = (MF - 1) * 100% .

Data Presentation

The following table summarizes the typical performance of different sample preparation methods for DOM-1 analysis from plasma.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Reproducibility (%CV)
Protein Precipitation (Acetonitrile) 95 ± 5-45 ± 15 (Suppression)< 15
Liquid-Liquid Extraction (MTBE) 85 ± 8-15 ± 10 (Suppression)< 10
Solid-Phase Extraction (Mixed-Mode) 92 ± 6-5 ± 5 (Negligible)< 5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Matrix Effect Evaluation start Human Plasma Sample ppt Protein Precipitation start->ppt Fast but Dirty lle Liquid-Liquid Extraction start->lle Effective but Laborious spe Solid-Phase Extraction (Recommended) start->spe Cleanest Extract lcms LC-MS/MS Injection spe->lcms data Data Acquisition lcms->data eval Assess Signal Intensity & Reproducibility data->eval troubleshoot Troubleshoot? eval->troubleshoot end Accurate DOM-1 Quantification troubleshoot->end No cluster_prep cluster_prep troubleshoot->cluster_prep Yes, Optimize Prep

Figure 1. General workflow for DOM-1 analysis and troubleshooting matrix effects.

matrix_effect_assessment cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment infusion Post-Column Infusion of DOM-1 Standard inject_blank Inject Blank Plasma Extract infusion->inject_blank observe Observe Baseline for Dips/Rises inject_blank->observe decision Matrix Effect Identified? observe->decision set_a Set A: Spike DOM-1 into Blank Plasma Extract analyze Analyze Both Sets via LC-MS/MS set_a->analyze set_b Set B: Prepare DOM-1 in Neat Solution set_b->analyze calculate Calculate Matrix Factor (Area A / Area B) analyze->calculate calculate->decision start Start Assessment start->infusion start->set_a end Proceed with Validated Method decision->end No troubleshoot Optimize Sample Prep / Chromatography decision->troubleshoot Yes troubleshoot->start

References

Technical Support Center: Optimization of LC Gradient for DON and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of liquid chromatography (LC) gradients for the separation of Deoxynivalenol (B1670258) (DON) and its key metabolites, including 3-acetyl-DON (3-ADON), 15-acetyl-DON (15-ADON), and de-epoxy DON (DOM-1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your analytical success.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering potential causes and solutions.

Issue 1: Poor peak resolution or co-elution of 3-ADON and 15-ADON isomers.

  • Question: My 3-ADON and 15-ADON peaks are not separating. What can I do to improve the resolution?

  • Answer: The co-elution of 3-ADON and 15-ADON is a common challenge due to their structural similarity.[1][2][3] Here are several strategies to improve their separation:

    • Column Selection: Standard C18 columns may not provide adequate resolution.[1][4] Consider using a Pentafluorophenyl (PFP) or a chiral column, which have demonstrated superior performance in resolving these isomers.[1][5]

    • Mobile Phase Composition: Acetonitrile (B52724) often provides better separation for 3-ADON and 15-ADON compared to methanol (B129727).[2][4] Experiment with different organic-to-aqueous solvent ratios. A shallower gradient, where the percentage of organic solvent increases more slowly, can significantly improve the separation of closely eluting peaks.

    • Flow Rate: Optimizing the flow rate can enhance resolution. Lowering the flow rate generally increases resolution but will also extend the run time.

    • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak shape. However, excessive heat might degrade the analytes. A stable and optimized temperature is crucial.[6]

Issue 2: Broad or tailing peaks for DON and its metabolites.

  • Question: I am observing broad and tailing peaks for my analytes. What are the likely causes and how can I fix this?

  • Answer: Peak broadening and tailing can be caused by several factors:

    • Mobile Phase pH: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape by minimizing interactions between the analytes and the stationary phase.[7]

    • Column Degradation: Over time, column performance can degrade. If you observe a gradual decline in peak shape and resolution, consider flushing the column with a strong solvent or replacing it if it has been used extensively.[6]

    • Secondary Interactions: Unwanted interactions between the analytes and the column packing material can lead to peak tailing. Ensure your mobile phase is optimized to minimize these effects.

Issue 3: Inconsistent retention times and poor reproducibility.

  • Question: My retention times are shifting between injections, leading to poor reproducibility. What should I check?

  • Answer: Inconsistent retention times are often indicative of issues with the LC system or the method parameters:

    • System Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration time can lead to retention time shifts.

    • LC System Leaks or Blockages: Check for any leaks in the system, as this can cause pressure fluctuations and affect retention times.[8] Also, inspect for any blockages in the tubing or column.

    • Mobile Phase Preparation: Ensure your mobile phases are prepared consistently for each run. Small variations in composition can lead to shifts in retention time.

Frequently Asked Questions (FAQs)

Q1: What is the difference between DON, 3-ADON, 15-ADON, and DOM-1?

A1: Deoxynivalenol (DON) is a mycotoxin produced by fungi of the Fusarium genus.[2][4] 3-acetyl-DON (3-ADON) and 15-acetyl-DON (15-ADON) are acetylated derivatives of DON, differing only in the position of the acetyl group.[9] DOM-1, or de-epoxy DON, is a detoxification product of DON where the epoxide group has been removed, resulting in a less toxic compound.[10][11]

Q2: Should I use methanol or acetonitrile as the organic solvent in my mobile phase?

A2: Both methanol and acetonitrile are commonly used. Acetonitrile generally has a lower viscosity and can provide sharper peaks and often better separation for the critical 3-ADON/15-ADON pair.[2][4] However, methanol can offer different selectivity and may be advantageous for separating analytes from other matrix components. It is recommended to test both to determine the optimal solvent for your specific separation needs.

Q3: How can I mitigate matrix effects in my samples?

A3: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes, are a common issue in LC-MS/MS analysis.[8] To mitigate these effects:

  • Sample Preparation: Employ robust sample cleanup methods like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering components.[8]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components.[8]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): Using a SIL-IS, such as ¹³C-labeled DON, is a highly effective way to compensate for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[8]

Experimental Protocols & Data

Table 1: Example LC Gradient Conditions for DON and Metabolite Separation
Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)Flow Rate (mL/min)
0.09550.4
1.09550.4
12.05950.4
15.05950.4
15.19550.4
20.09550.4

Note: This is an example gradient and may require optimization for your specific column and instrument.

Table 2: Typical Mass Spectrometry Parameters for DON and its Derivatives
AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
DON295.1247.1137.115
3-ADON337.1295.1137.112
15-ADON337.1295.1231.112
DOM-1279.1231.1175.118

Note: These are example parameters and should be optimized on your specific mass spectrometer.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Cereal Sample Grinding Grinding & Homogenization Sample->Grinding Extraction Extraction with Acetonitrile/Water Grinding->Extraction Cleanup QuEChERS or SPE Cleanup Extraction->Cleanup LC_Separation LC Gradient Separation Cleanup->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

General workflow for DON and metabolite analysis.

Troubleshooting_Workflow Start Poor Peak Resolution (3-ADON & 15-ADON) Check_Column Is a PFP or Chiral Column in Use? Start->Check_Column Optimize_Gradient Optimize Gradient (Shallower Gradient) Check_Column->Optimize_Gradient Yes Optimize_Solvent Switch to Acetonitrile Check_Column->Optimize_Solvent No Optimize_Flow Optimize Flow Rate (Lower Flow Rate) Optimize_Gradient->Optimize_Flow Optimize_Solvent->Optimize_Gradient Check_Temp Optimize Column Temperature Optimize_Flow->Check_Temp Resolution_Improved Resolution Improved Check_Temp->Resolution_Improved

Troubleshooting workflow for poor isomer separation.

References

Technical Support Center: Troubleshooting Low Sensitivity in Deepoxy-Deoxynivalenol (DOM-1) and Deoxynivalenol (DON) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to low sensitivity in the detection of deoxynivalenol (B1670258) (DON) and its deepoxy metabolite, deepoxy-deoxynivalenol (DOM-1).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting DON and DOM-1?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the highly sensitive and specific detection of DON and DOM-1.[1][2] This method can achieve very low limits of detection (LOD) and quantification (LOQ), even in complex sample matrices.[3][4] For routine screening, enzyme-linked immunosorbent assays (ELISAs) are a rapid and cost-effective alternative, although they may have lower sensitivity compared to LC-MS/MS.[5][6]

Q2: What are "matrix effects" and how can they impact my assay's sensitivity?

A2: Matrix effects occur when components within the sample, such as fats, proteins, or carbohydrates, interfere with the analytical method, leading to either a suppression or enhancement of the signal.[7][8] This interference can mask the presence of the target analyte, resulting in falsely low or variable results, thereby reducing the effective sensitivity of the assay.[9][10]

Q3: Can the way I prepare my sample affect the sensitivity of DON and DOM-1 detection?

A3: Absolutely. Inadequate sample preparation is a common source of poor sensitivity.[8] This includes improper extraction of the mycotoxins from the sample matrix, insufficient clean-up of the extract, and the use of inappropriate solvents.[11][12] The particle size of the ground sample can also influence extraction efficiency.[13][14][15]

Q4: Is it possible for DON to degrade during sample storage?

A4: Yes, improper storage conditions can lead to changes in mycotoxin levels. High moisture content (>14%) and warm temperatures (25–35°C) can promote fungal growth and potentially alter toxin concentrations.[8] It is crucial to store samples in a cool, dry place to maintain their integrity.

Troubleshooting Guides

Issue 1: Low Sensitivity or High Limit of Detection (LOD) in ELISA

Q: My ELISA for DON is showing low sensitivity, and I'm unable to detect low concentrations of the toxin. What are the possible causes and solutions?

A: Low sensitivity in a competitive ELISA for DON can stem from several factors. Below is a systematic approach to troubleshooting this issue.

Possible Cause Recommended Solution
Suboptimal Antibody/Antigen Concentrations The concentrations of the coating antigen and the primary antibody are critical. Perform a checkerboard titration to determine the optimal concentrations for your specific antibody and antigen lots.[5]
High Methanol (B129727) Concentration in Sample Extract Methanol is often used for DON extraction. However, high concentrations (>15-20%) in the final sample dilution can interfere with the antibody-antigen interaction.[5] Dilute your sample extract further in a suitable buffer (e.g., PBS) to reduce the final methanol concentration.
Inefficient Blocking Incomplete blocking of non-specific binding sites on the microplate can lead to high background noise, which masks the signal from low analyte concentrations. Try increasing the concentration of your blocking agent (e.g., BSA or non-fat dry milk), extending the blocking incubation time, or using a different blocking buffer.[1]
Insufficient Washing Inadequate washing between steps can leave behind unbound reagents, contributing to high background. Increase the number of wash cycles and ensure complete aspiration of the wash buffer from the wells.[1]
Low Affinity of Primary Antibody The intrinsic affinity of the antibody for DON is a key determinant of assay sensitivity. If other troubleshooting steps fail, consider sourcing a higher-affinity primary antibody.
Inappropriate Incubation Times and Temperatures Deviating from the optimal incubation conditions can reduce binding efficiency. Adhere strictly to the protocol's recommended times and temperatures.[1] Experimenting with longer incubation times (e.g., overnight at 4°C) or incubation at 37°C with shaking may improve sensitivity.[16][17]
Inactive Enzyme Conjugate or Substrate Ensure that the enzyme conjugate and substrate have not expired and have been stored correctly. Use fresh reagents to rule out degradation.[1]
Issue 2: Poor Recovery and Low Sensitivity in LC-MS/MS Analysis

Q: I am experiencing low signal intensity and poor recovery for DON and DOM-1 in my LC-MS/MS analysis. How can I improve my results?

A: Low sensitivity in LC-MS/MS is often linked to sample preparation and matrix effects. The following table outlines potential causes and solutions.

Possible Cause Recommended Solution
Inefficient Extraction The choice of extraction solvent is crucial. Commonly used and effective solvents for DON and its derivatives are mixtures of acetonitrile/water or methanol/water.[12][18][19] Ensure the sample is finely ground and that the solvent-to-sample ratio and extraction time are adequate.[11]
Significant Matrix Effects Complex matrices can cause ion suppression, reducing the signal of your target analytes.[7][20] To mitigate this, incorporate a sample clean-up step using solid-phase extraction (SPE) cartridges (e.g., HLB cartridges).[3][4] Alternatively, a "dilute and shoot" approach, where the sample extract is significantly diluted before injection, can minimize matrix effects.[21]
Use of an Inappropriate Internal Standard An internal standard is essential for accurate quantification. A deuterium-labeled internal standard for DON should be used to compensate for matrix effects and variations in instrument response.[4]
Suboptimal MS/MS Parameters Ensure that the mass spectrometer is tuned and calibrated. Optimize the precursor and product ions, collision energy, and other MS parameters specifically for DON and DOM-1 to achieve maximum signal intensity.
Improper Mobile Phase Composition The mobile phase composition affects chromatographic separation and ionization efficiency. A common mobile phase consists of a gradient of water and methanol or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.[20]

Quantitative Data Summary

The following tables provide a summary of typical performance data for DON and DOM-1 detection methods.

Table 1: Performance of LC-MS/MS Methods for DON and DOM-1 Detection

AnalyteMatrixMethodLODLOQRecoveryReference
DONPig ColostrumU-HPLC-HR-Orbitrap-MS0.48 µg/L-98.2-102.5%[4]
DOM-1Pig ColostrumU-HPLC-HR-Orbitrap-MS0.54 µg/L-98.2-102.5%[4]
DONPig SerumU-HPLC-HR-Orbitrap-MS0.24 µg/L-98.2-102.5%[4]
DOM-1Pig SerumU-HPLC-HR-Orbitrap-MS0.21 µg/L-98.2-102.5%[4]
DONWheatLC-MS/MS20 µg/kg50 µg/kg-[6]

Table 2: Performance of Immunoassay-Based Methods for DON Detection

MethodMatrixDetection RangeRecoveryReference
Indirect Competitive ELISAWheat0.01–100 µg/mL82–93%[5]
Lateral Flow DeviceWheatLOQ: 250 µg/kg-[6]

Experimental Protocols

Protocol 1: Indirect Competitive ELISA for DON Detection in Cereal Grains

This protocol is a generalized procedure based on common practices.[5]

  • Antigen Coating: Dilute DON-protein conjugate (e.g., DON-OVA) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween 20, PBST).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add 50 µL of either the DON standard solutions or the prepared sample extracts to the wells. Then, add 50 µL of the diluted primary anti-DON antibody. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG). Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2, but increase to 5 washes.

  • Substrate Development: Add 100 µL of the enzyme substrate (e.g., TMB). Incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2M H₂SO₄).

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the DON concentration.

Protocol 2: LC-MS/MS for DON and DOM-1 Detection in Biological Fluids

This protocol is based on the methodology for detecting DON and DOM-1 in pig serum and colostrum.[3][4]

  • Sample Preparation (Deproteinization): To 1 mL of sample (serum or colostrum), add 2 mL of methanol. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an SPE cartridge (e.g., HLB) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes (DON and DOM-1) with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto a C18 analytical column. Perform a gradient elution using a mobile phase consisting of water and methanol (both typically containing a small amount of an additive like ammonium acetate).

    • Mass Spectrometric Detection: Use a tandem mass spectrometer equipped with a heated electrospray ionization (HESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for both DON and DOM-1 for quantification and confirmation.

Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Antigen Coating p2 Washing p1->p2 p3 Blocking p2->p3 p4 Washing p3->p4 r1 Add Standards/Samples & Primary Antibody p4->r1 r2 Washing r1->r2 r3 Add Secondary Antibody r2->r3 r4 Final Washing r3->r4 d1 Add Substrate r4->d1 d2 Stop Reaction d1->d2 d3 Read Absorbance d2->d3

Caption: Workflow for Indirect Competitive ELISA.

LCMSMS_Workflow cluster_extraction Sample Extraction & Clean-up cluster_analysis Instrumental Analysis e1 Deproteinization (e.g., with Methanol) e2 Centrifugation e1->e2 e3 SPE Clean-up e2->e3 e4 Evaporation & Reconstitution e3->e4 a1 LC Separation (C18 Column) e4->a1 a2 MS/MS Detection (HESI Source) a1->a2

Caption: Workflow for LC-MS/MS Analysis.

Troubleshooting_Logic cluster_ELISA ELISA Issues cluster_LCMS LC-MS/MS Issues start Low Sensitivity Detected elisa_q1 High Background? start->elisa_q1 ELISA lcms_q1 Poor Peak Shape? start->lcms_q1 LC-MS/MS elisa_a1_yes Improve Blocking & Washing Steps elisa_q1->elisa_a1_yes Yes elisa_q2 Poor Standard Curve? elisa_q1->elisa_q2 No elisa_a2_yes Optimize Ab/Ag Titration Check Reagent Activity elisa_q2->elisa_a2_yes Yes elisa_a_no Check for Matrix Interference (Dilute Sample) elisa_q2->elisa_a_no No lcms_a1_yes Optimize LC Method (Mobile Phase, Gradient) lcms_q1->lcms_a1_yes Yes lcms_q2 Low Signal Intensity? lcms_q1->lcms_q2 No lcms_a2_yes Optimize MS Parameters Improve Sample Clean-up (SPE) lcms_q2->lcms_a2_yes Yes lcms_a_no Check Extraction Recovery Use Labeled Internal Standard lcms_q2->lcms_a_no No

Caption: Troubleshooting Logic for Low Sensitivity.

References

Technical Support Center: Enhancing the Stability of Deepoxy-deoxynivalenol (DOM-1) Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Deepoxy-deoxynivalenol (DOM-1) analytical standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity and accuracy of your analytical work.

Troubleshooting Guides

This section addresses specific issues you may encounter during the handling and analysis of DOM-1 analytical standards.

Issue 1: Rapid Decrease in DOM-1 Peak Area in Chromatographic Analysis

Q: I am observing a continuous decrease in the peak area of my DOM-1 standard during a single analytical run. What could be the cause and how can I resolve it?

A: A rapid decline in peak area for a mycotoxin standard like DOM-1 during an analytical sequence can be attributed to several factors, primarily related to the stability of the working solution in the autosampler.

  • Potential Cause 1: Solvent Evaporation. Acetonitrile (B52724), a common solvent for DOM-1 standards, is volatile. If the vials are not properly sealed, the solvent can evaporate, leading to an increase in the concentration of the standard over time. However, if the sample volume is very low, the analyte may precipitate out as the solvent evaporates, leading to a decrease in the amount injected.

  • Troubleshooting:

    • Ensure that autosampler vials are securely capped with high-quality septa to minimize evaporation.

    • Use vial inserts to reduce the headspace for small sample volumes.

    • If possible, use a cooled autosampler to lower the solvent vapor pressure.

  • Potential Cause 2: Adsorption to Vials. Mycotoxins can sometimes adsorb to the surface of glass or plastic vials, especially at low concentrations.

  • Troubleshooting:

    • Use silanized glass vials to minimize surface interactions.

    • Consider using polypropylene (B1209903) vials as an alternative, but always verify compatibility and recovery.

  • Potential Cause 3: Degradation in Aqueous Mobile Phase. If your working standards are prepared by diluting the acetonitrile stock solution with a high proportion of aqueous mobile phase, the stability of DOM-1 may be compromised over time, especially if the mobile phase is not buffered or is at an unfavorable pH.

  • Troubleshooting:

    • Prepare fresh working standards in your initial mobile phase composition just before analysis.

    • Limit the time working standards remain in the autosampler. If long sequences are necessary, consider preparing multiple smaller batches of working standards.

Issue 2: Appearance of Ghost Peaks or Unknown Peaks in the Chromatogram

Q: I am seeing unexpected peaks in my chromatograms when analyzing my DOM-1 standard. What is the source of these peaks and how can I eliminate them?

A: The appearance of extraneous peaks, often referred to as "ghost peaks," can be a frustrating issue in chromatography. These peaks can originate from several sources.

  • Potential Cause 1: Carryover. DOM-1 from a previous, more concentrated injection may be retained in the injection system or on the analytical column and elute in subsequent runs.

  • Troubleshooting:

    • Implement a robust needle wash protocol in your autosampler method, using a strong solvent mixture (e.g., acetonitrile/water with a small amount of acid or base, depending on the nature of the carryover).

    • Inject one or more blank samples (mobile phase or the solvent used for your standard) after high-concentration samples to check for and wash out any residual analyte.

    • Ensure that the injection port and syringe are clean.

  • Potential Cause 2: Contamination of the Mobile Phase or LC System. Impurities in the solvents or buffer components of your mobile phase can accumulate on the column and elute as distinct peaks, especially during gradient elution.

  • Troubleshooting:

    • Use high-purity, LC-MS grade solvents and additives.

    • Prepare fresh mobile phases daily and filter them before use.

    • Regularly flush your LC system to remove any accumulated contaminants.

  • Potential Cause 3: Degradation of DOM-1 Standard. Although generally stable, under certain conditions (e.g., exposure to strong light or extreme pH in the vial), DOM-1 could potentially degrade, leading to the appearance of degradation products as new peaks.

  • Troubleshooting:

    • Protect your DOM-1 stock and working solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

    • Avoid preparing working standards in highly acidic or basic solutions unless required by the analytical method, and if so, use them immediately.

Issue 3: Poor Peak Shape (Tailing or Fronting) for DOM-1

Q: My DOM-1 peak is exhibiting significant tailing (or fronting). What are the common causes and how can I improve the peak shape?

A: Asymmetrical peaks can compromise the accuracy of integration and quantification. Peak tailing is more common for mycotoxins and is often related to secondary interactions with the stationary phase.

  • Potential Cause 1: Secondary Silanol (B1196071) Interactions. Residual silanol groups on the surface of silica-based reversed-phase columns can interact with polar functional groups on the DOM-1 molecule, causing peak tailing.

  • Troubleshooting:

    • Mobile Phase Modification: Add a small amount of a competing agent to the mobile phase to block the active silanol sites. Common additives include:

    • Column Selection: Use a column with a highly inert stationary phase and effective end-capping to minimize silanol interactions.

  • Potential Cause 2: Column Overload. Injecting too high a concentration of the standard can saturate the stationary phase, leading to peak fronting.

  • Troubleshooting:

    • Dilute your standard to a lower concentration and re-inject. If the peak shape improves, you were likely overloading the column.

  • Potential Cause 3: Extra-Column Volume. Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and asymmetry.

  • Troubleshooting:

    • Use tubing with the smallest possible internal diameter and length that is practical for your system.

    • Ensure all fittings are properly connected to avoid dead volumes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of DOM-1?

A1: Acetonitrile is the most commonly recommended solvent for preparing stock solutions of DOM-1 and other B-trichothecenes. It offers good solubility and has been shown to provide good long-term stability when stored under appropriate conditions.[2]

Q2: What are the optimal storage conditions for DOM-1 analytical standards?

A2: For long-term stability, DOM-1 stock solutions in acetonitrile should be stored at -18°C or colder in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.[2] For short-term storage (a few days), refrigeration at 2-8°C is acceptable.

Q3: How stable is DOM-1 in aqueous solutions or mobile phases?

Q4: Is DOM-1 sensitive to light?

A4: Many mycotoxins are sensitive to light and can undergo photodegradation. While specific photostability studies for DOM-1 are not widely published, it is a strong recommendation to always protect mycotoxin standards from light. Store stock and working solutions in amber vials or wrap clear vials in aluminum foil.

Q5: Can I use methanol (B129727) to prepare my DOM-1 stock solution?

A5: While acetonitrile is generally preferred, methanol can also be used as a solvent for many mycotoxins. However, the stability of some mycotoxins can be lower in methanol compared to acetonitrile. If you must use methanol, it is crucial to store the solution at -18°C or colder and to regularly check for any signs of degradation by monitoring the peak area and shape.

Quantitative Data Summary

While comprehensive, long-term quantitative stability studies for DOM-1 in various solvents and temperatures are not extensively available in peer-reviewed literature, the following table summarizes the recommended storage conditions and expected stability based on data for B-trichothecenes and general best practices for mycotoxin standards. It is highly recommended that users perform their own in-house stability checks for critical applications.

SolventStorage TemperatureExpected Long-Term Stability (>1 year)Expected Short-Term Stability (Autosampler, 24h)
Acetonitrile -18°C or colderGood to ExcellentGood (in sealed vials)
Methanol -18°C or colderFair to GoodFair to Good (in sealed vials)
Acetonitrile/Water Mixes -18°C or colderFair (monitor frequently)Prepare Fresh Daily
Methanol/Water Mixes -18°C or colderFair (monitor frequently)Prepare Fresh Daily

Experimental Protocols

Protocol 1: Forced Degradation Study of DOM-1 Analytical Standard

This protocol outlines a forced degradation study to assess the stability of a DOM-1 analytical standard under various stress conditions.

1. Objective: To identify potential degradation products and determine the stability of DOM-1 under heat, acidic, basic, and oxidative conditions.

2. Materials:

  • DOM-1 analytical standard in acetonitrile.
  • LC-MS grade acetonitrile, methanol, and water.
  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), and Hydrogen peroxide (H₂O₂).
  • LC-MS/MS system.

3. Procedure:

  • Preparation of DOM-1 solution: Prepare a working solution of DOM-1 in acetonitrile/water (50:50, v/v) at a concentration of 1 µg/mL.
  • Acidic Degradation: To an aliquot of the DOM-1 solution, add 1 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C for 24 hours.
  • Basic Degradation: To another aliquot, add 1 M NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: To a third aliquot, add 3% H₂O₂. Incubate at room temperature for 24 hours.
  • Thermal Degradation: Incubate an aliquot of the DOM-1 solution at 60°C for 24 hours.
  • Control Sample: Keep an aliquot of the DOM-1 solution at 4°C, protected from light.
  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by LC-MS/MS. Compare the peak area of DOM-1 in the stressed samples to the control to calculate the percentage of degradation. Examine the chromatograms for the appearance of new peaks, which could be degradation products.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 µg/mL DOM-1 in Acetonitrile/Water (50:50) acid Acidic (0.1 M HCl, 60°C, 24h) prep->acid base Basic (0.1 M NaOH, 60°C, 24h) prep->base oxid Oxidative (3% H₂O₂, RT, 24h) prep->oxid therm Thermal (60°C, 24h) prep->therm control Control (4°C, 24h, dark) prep->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize lcms LC-MS/MS Analysis oxid->lcms therm->lcms control->lcms neutralize->lcms data Data Evaluation: - % Degradation - Degradation Products lcms->data

Caption: Workflow for a forced degradation study of DOM-1.

troubleshooting_workflow cluster_investigate Initial Investigation cluster_isolate Isolate the Cause cluster_remedy Remedial Actions start Chromatographic Problem (e.g., Peak Area Loss, Poor Shape) check_system Check System Suitability (Blank Injection, Standard Mix) start->check_system check_prep Review Standard Preparation (Solvent, Age, Storage) start->check_prep is_it_all_peaks Affects All Peaks? check_system->is_it_all_peaks is_it_gradual Gradual or Sudden Change? check_prep->is_it_gradual system_issue System Issue: - Check for leaks - Flush system - Check pump/detector is_it_all_peaks->system_issue Yes column_issue Column Issue: - Column contamination - Column void - Replace column is_it_all_peaks->column_issue No method_issue Method Issue: - Mobile phase pH - Injection solvent - Gradient profile is_it_gradual->method_issue Gradual standard_issue Standard Issue: - Prepare fresh standard - Use silanized vials - Protect from light is_it_gradual->standard_issue Sudden system_issue->start Re-evaluate column_issue->start Re-evaluate method_issue->start Re-evaluate standard_issue->start Re-evaluate

Caption: Troubleshooting decision tree for chromatographic issues.

References

Technical Support Center: Refinement of Sample Clean-up for DOM-1 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining sample clean-up protocols for the analysis of DOM-1 in plasma.

Frequently Asked Questions (FAQs)

Q1: What is the first step in troubleshooting poor results in my DOM-1 plasma assay?

A1: Before troubleshooting your sample preparation, it is crucial to verify that your analytical system, such as an LC-MS/MS, is functioning correctly.[1] You can do this by injecting known standards of DOM-1 in the final extraction solvent to confirm that the instrument's response factor has not changed.[1] Repeated injections of pure standards can verify injection reproducibility, while injecting standards of varying concentrations can help diagnose any sample carryover issues.[1]

Q2: I am observing significant signal variation for DOM-1 between different plasma lots. What could be the cause?

A2: Signal variation between different plasma lots is often attributed to the "matrix effect," where endogenous components in the plasma interfere with the ionization of DOM-1 in the mass spectrometer source.[2] These components, which can include proteins, lipids, and salts, can either suppress or enhance the analyte signal.[2] The composition and concentration of these interfering substances can vary between different sources of plasma.

Q3: How can I minimize the matrix effect for DOM-1 analysis?

A3: To mitigate matrix effects, you can refine your sample clean-up protocol to more effectively remove interfering components.[3] This can involve optimizing your solid-phase extraction (SPE) or protein precipitation (PPT) method.[3] Additionally, chromatographic separation can be optimized to separate DOM-1 from co-eluting matrix components.[3] The use of a stable isotope-labeled internal standard for DOM-1 can also help to compensate for matrix effects.[4]

Troubleshooting Guide: Solid-Phase Extraction (SPE)

This guide addresses common issues encountered during the solid-phase extraction of DOM-1 from plasma samples.

Problem 1: Low recovery of DOM-1 after SPE.

This is a frequent issue where the amount of DOM-1 recovered after the SPE process is significantly lower than expected.

Troubleshooting Workflow for Low DOM-1 Recovery in SPE

low_recovery_troubleshooting start Low DOM-1 Recovery check_fractions Analyze all fractions: - Load - Wash - Eluate start->check_fractions dom1_in_load DOM-1 in Load/Flow-through? check_fractions->dom1_in_load Yes dom1_in_wash DOM-1 in Wash? check_fractions->dom1_in_wash No, proceed dom1_retained DOM-1 Retained on Cartridge? check_fractions->dom1_retained No, proceed dom1_in_load->dom1_in_wash No binding_issue Binding Issue: - Sorbent mismatch? - Incorrect sample pH? - Sample solvent too strong? - High flow rate? dom1_in_load->binding_issue Yes dom1_in_wash->dom1_retained No wash_issue Wash Solvent Too Strong dom1_in_wash->wash_issue Yes elution_issue Incomplete Elution: - Elution solvent too weak? - Insufficient elution volume? dom1_retained->elution_issue Yes end Recovery Improved dom1_retained->end No binding_solution Solution: - Select appropriate sorbent chemistry. - Adjust sample pH for optimal retention. - Dilute sample in a weaker solvent. - Decrease loading flow rate. binding_issue->binding_solution binding_solution->end wash_solution Solution: - Decrease organic strength of wash solvent. wash_issue->wash_solution wash_solution->end elution_solution Solution: - Increase strength of elution solvent. - Increase elution volume. elution_issue->elution_solution elution_solution->end

Caption: Troubleshooting logic for low DOM-1 recovery during SPE.

Possible Causes & Solutions:

  • Sorbent Polarity Mismatch: The retention mechanism of the sorbent may not be suitable for DOM-1's chemical properties.[5]

    • Solution: Select a sorbent with the appropriate retention mechanism (e.g., reversed-phase for nonpolar molecules, normal-phase for polar molecules, or ion-exchange for charged species).[5] If DOM-1 is too strongly retained, consider a less retentive sorbent.[5]

  • Improper Sample pH: The pH of the plasma sample may not be optimal for DOM-1 retention on the sorbent.

    • Solution: Adjust the sample pH to ensure DOM-1 is in a neutral state for reversed-phase SPE or a charged state for ion-exchange SPE.[6]

  • Sample Loading Flow Rate Too High: A high flow rate during sample loading can prevent sufficient interaction time between DOM-1 and the sorbent.[6]

    • Solution: Decrease the flow rate during the sample loading step.[6][7]

  • Wash Solvent is Too Strong: The wash solvent may be eluting DOM-1 along with the interferences.

    • Solution: Reduce the strength of the wash solvent.[8]

  • Insufficient Elution Solvent Strength or Volume: The elution solvent may not be strong enough to desorb DOM-1 from the sorbent, or the volume may be too low for complete elution.[5]

    • Solution: Increase the organic strength of the elution solvent or use a stronger eluent.[5][8] Also, try increasing the elution volume in increments.[5][8]

Problem 2: Poor reproducibility of DOM-1 recovery.

This refers to inconsistent recovery of DOM-1 across different samples or batches.

Possible Causes & Solutions:

  • Cartridge Bed Drying Out: If the sorbent bed dries out before sample loading, it can lead to inconsistent wetting and interaction with the analyte.

    • Solution: Ensure the cartridge is re-activated and re-equilibrated immediately before loading the sample.[5]

  • Inconsistent Flow Rates: Variations in flow rates during sample loading, washing, or elution can affect recovery.

    • Solution: Use a vacuum manifold with consistent vacuum pressure or an automated SPE system to ensure uniform flow rates across all samples.

  • Cartridge Overloading: Exceeding the capacity of the SPE cartridge with either the sample volume or the mass of interferences can lead to breakthrough of DOM-1.[6]

    • Solution: Decrease the volume of the sample loaded or increase the sorbent mass by using a larger cartridge.[6][8]

Troubleshooting Guide: Protein Precipitation (PPT)

This guide addresses common issues encountered during the protein precipitation of DOM-1 from plasma samples.

Problem 1: Low recovery of DOM-1 after PPT.

This can occur if DOM-1 co-precipitates with the plasma proteins.

Troubleshooting Workflow for Low DOM-1 Recovery in PPT

ppt_troubleshooting start Low DOM-1 Recovery after PPT check_supernatant Analyze Protein Pellet for DOM-1 start->check_supernatant dom1_in_pellet DOM-1 in Pellet? check_supernatant->dom1_in_pellet co_precipitation Co-precipitation Issue: - Strong protein binding? - Inefficient extraction from pellet? dom1_in_pellet->co_precipitation Yes other_issues Other Issues: - DOM-1 degradation? - Incomplete protein precipitation? dom1_in_pellet->other_issues No solution Solution: - Change precipitation solvent (e.g., ACN, TCA). - Adjust pH to disrupt protein binding. - Vortex/sonicate pellet with solvent  before centrifugation. co_precipitation->solution end Recovery Improved solution->end other_solutions Solution: - Check DOM-1 stability in solvent. - Optimize precipitant:plasma ratio. other_issues->other_solutions other_solutions->end

Caption: Troubleshooting logic for low DOM-1 recovery after PPT.

Possible Causes & Solutions:

  • Co-precipitation with Proteins: DOM-1 may be binding to plasma proteins and precipitating with them.[1]

    • Solution: Try a different precipitation solvent. For example, if you are using acetonitrile (B52724), consider trichloroacetic acid (TCA) or zinc sulfate.[9][10] You can also adjust the pH of the sample before adding the precipitation solvent to disrupt protein-drug binding.

  • Analyte Adsorption to Precipitated Proteins: DOM-1 may be adsorbing to the surface of the precipitated protein pellet.

    • Solution: Ensure thorough vortexing after adding the precipitation solvent to create a fine protein suspension. After centrifugation, carefully collect the supernatant without disturbing the pellet.

Problem 2: Incomplete protein precipitation leading to instrument contamination.

If proteins are not completely removed, they can precipitate in the LC system, causing high backpressure and column fouling.[11]

Possible Causes & Solutions:

  • Insufficient Precipitant Volume: The ratio of precipitation solvent to plasma may be too low.

    • Solution: Increase the volume of the precipitation solvent. A common starting point is a 3:1 or 4:1 ratio of solvent to plasma.

  • Inadequate Mixing or Incubation: Insufficient mixing or incubation time can lead to incomplete protein precipitation.

    • Solution: Ensure vigorous vortexing for at least 30-60 seconds after adding the precipitant. An incubation step on ice or at -20°C for 10-20 minutes can also improve precipitation efficiency.

Data Presentation

Table 1: Protein Removal Efficiency of Different Precipitants
Precipitating AgentRatio (Precipitant:Plasma)Protein Removal EfficiencyReference
Acetonitrile (ACN)2:1>96%[9][10]
Trichloroacetic Acid (TCA)2:1>92%[9][10]
Zinc Sulfate2:1>91%[9][10]
Methanol (B129727)/Acetonitrile/Acetone (MAA) (1:1:1, v/v/v)4:1Higher than Acetone alone[12]
Acetone8:1Lower than MAA[12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of DOM-1 from Plasma

This is a general protocol and should be optimized for DOM-1.

General SPE Workflow for DOM-1

spe_workflow start Start: Plasma Sample pretreatment 1. Sample Pre-treatment (e.g., pH adjustment, dilution) start->pretreatment conditioning 2. SPE Cartridge Conditioning (e.g., Methanol) pretreatment->conditioning equilibration 3. Equilibration (e.g., Water/Buffer) conditioning->equilibration loading 4. Sample Loading equilibration->loading washing 5. Washing (Remove interferences) loading->washing elution 6. Elution of DOM-1 washing->elution post_elution 7. Post-Elution (Evaporation & Reconstitution) elution->post_elution analysis Analysis by LC-MS/MS post_elution->analysis

Caption: A typical workflow for solid-phase extraction of DOM-1.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.[6]

    • Do not allow the sorbent to dry.[6]

  • Cartridge Equilibration:

    • Pass 1 mL of water or an appropriate buffer (e.g., with the same pH as the pre-treated sample) through the cartridge.[6]

    • Do not allow the sorbent to dry.

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • Vortex the plasma sample.

    • Dilute 200 µL of plasma with 200 µL of buffer (e.g., phosphate (B84403) buffer, pH 6.0). This step should be optimized.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a low flow rate (e.g., 1 mL/min).[5]

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute DOM-1 with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) of DOM-1 from Plasma

This protocol uses acetonitrile as the precipitating agent.

  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile (ACN) to the plasma sample.

    • Vortex vigorously for 60 seconds.

  • Incubation (Optional but Recommended):

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Immunoassays for Deepoxy-deoxynivalenol (DOM-1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of Deepoxy-deoxynivalenol (DOM-1), a metabolite of deoxynivalenol (B1670258) (DON).

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity and why is it a concern for this compound (DOM-1) analysis?

A1: Immunoassay cross-reactivity occurs when an antibody binds to molecules that are structurally similar, but not identical, to the target analyte.[1] This is a significant concern in mycotoxin analysis because many mycotoxins, including deoxynivalenol (DON) and its metabolites like DOM-1, belong to families of structurally related compounds.[1][2] Cross-reactivity can lead to an overestimation of the concentration of the primary mycotoxin of interest, potentially resulting in inaccurate risk assessment.[1][3]

Q2: My ELISA results for deoxynivalenol (DON) seem unexpectedly high. Could cross-reactivity with DOM-1 be the cause?

A2: Yes, this is a possibility. Depending on the specificity of the antibody used in the ELISA kit, it may also recognize and bind to DOM-1, a de-epoxy metabolite of DON.[4] Some commercial DON ELISA kits have shown high cross-reactivity with DOM-1.[4][5] This can lead to a result that reflects the combined concentration of DON and other cross-reacting metabolites, rather than DON alone.

Q3: How can I determine the extent of cross-reactivity of my immunoassay with DOM-1?

A3: A cross-reactivity study using a competitive ELISA format is the standard method.[3] This involves running the assay with a range of concentrations of the potential cross-reactant (in this case, DOM-1) in the absence of the primary analyte (DON). The results will allow you to calculate the percentage of cross-reactivity, which indicates the concentration of the cross-reactant needed to produce the same signal as a given concentration of the primary analyte.[6]

Q4: What other common issues can lead to inaccurate results in a DOM-1 immunoassay?

A4: Besides cross-reactivity, other common issues include:

  • Matrix Effects: Components in the sample matrix (e.g., fats, proteins) can interfere with the antibody-antigen binding, leading to either underestimation or overestimation of the analyte concentration.[7][8]

  • Improper Sample Preparation: Inadequate extraction of the mycotoxin from the sample matrix can lead to an underestimation of its true concentration.[1]

  • Reagent Issues: Using expired or improperly stored reagents, as well as contamination of buffers or substrates, can significantly impact assay performance.[9]

  • Procedural Errors: Inconsistent pipetting, inadequate washing of microplate wells, and incorrect incubation times or temperatures can all contribute to inaccurate results.[10][11]

Troubleshooting Guides

Problem: High Background Signal

High background can mask the specific signal from the analyte, leading to reduced assay sensitivity and inaccurate quantification.

Possible Cause Recommended Solution
Non-specific binding of antibodies Ensure proper blocking of the microplate wells. Consider using a different blocking buffer.
Concentration of detection antibody is too high Perform a titration experiment to determine the optimal concentration of the detection antibody.
Contaminated reagents Use fresh, sterile buffers and substrate solutions. Avoid using reagents containing sodium azide (B81097) with HRP-conjugated antibodies.
Insufficient washing Ensure all wells are filled and completely aspirated during each wash step. Increase the number of wash cycles if necessary.[11]
Extended incubation time Adhere strictly to the incubation times specified in the assay protocol.
Problem: Weak or No Signal

A weak or absent signal can prevent the detection and quantification of the target analyte.

Possible Cause Recommended Solution
Omission of a key reagent Carefully review the protocol and ensure all reagents are added in the correct order.
Inactive reagents Check the expiration dates of all kit components.[9] Ensure proper storage conditions have been maintained.[12] Test the activity of the enzyme conjugate and substrate independently.
Inadequate incubation times or temperatures Ensure that incubations are carried out for the recommended duration and at the specified temperature.[7] Allow all reagents to come to room temperature before use.[9]
Improper sample extraction Optimize the sample extraction procedure to ensure efficient recovery of the mycotoxin.[1]
Low analyte concentration in the sample Concentrate the sample or decrease the dilution factor if the analyte concentration is below the limit of detection of the assay.[10]
Problem: Poor Reproducibility (High Coefficient of Variation - %CV)

High variability between replicate wells can compromise the reliability of the results.

Possible Cause Recommended Solution
Inconsistent pipetting Use calibrated pipettes and ensure proper pipetting technique.[10] Change pipette tips between each standard and sample.[10]
Inadequate mixing of reagents Thoroughly mix all reagents and samples before adding them to the wells.[10]
Inconsistent washing Use an automated plate washer if available for more consistent washing. Ensure all wells are treated identically during manual washing.
"Edge effect" due to temperature variations Ensure the microplate is evenly warmed by avoiding stacking plates during incubation.[7] Use a plate sealer to prevent evaporation.[9]

Quantitative Data on Cross-Reactivity

The following table summarizes publicly available data on the cross-reactivity of various commercial deoxynivalenol (DON) immunoassay kits with DOM-1 and other related mycotoxins. It is important to note that cross-reactivity can vary between different batches of the same kit.[4]

Immunoassay Kit Cross-Reactivity with DOM-1 (%) Cross-Reactivity with 3-Acetyl-DON (%) Cross-Reactivity with 15-Acetyl-DON (%) Cross-Reactivity with DON-3-Glucoside (%) Reference
AGRAQUANTHighHighModerateHigh[4]
DON EIAHighHighModerateHigh[4]
VERATOXHighHighModerateHigh[4]
RIDASCREEN®DONNot specified, but high with DON-3-glucosideNot specifiedNot specified82-98[13][14]
Commercial ELISA Kit (unnamed)35770252[5]

Note: "High," "Moderate," and "Low" are based on the qualitative descriptions in the cited sources. Specific percentages should be obtained from the kit manufacturer for the specific lot being used.

Experimental Protocols

Protocol: Determination of Cross-Reactivity by Competitive ELISA

This protocol outlines a general procedure for assessing the cross-reactivity of an immunoassay with potentially interfering compounds.

1. Reagent Preparation:

  • Prepare a series of standard solutions of the primary analyte (e.g., DON) at known concentrations.
  • Prepare a series of standard solutions of the potentially cross-reacting substance (e.g., DOM-1) at a range of concentrations.
  • Prepare all other reagents (e.g., wash buffer, enzyme conjugate, substrate, stop solution) according to the immunoassay kit manufacturer's instructions.

2. Assay Procedure:

  • Add the primary analyte standards to designated wells of the antibody-coated microplate.
  • In a separate set of wells, add the standards of the potentially cross-reacting substance.
  • Add the enzyme-conjugated analyte to all wells.
  • Incubate the plate according to the manufacturer's protocol to allow for competitive binding.
  • Wash the plate to remove unbound reagents.
  • Add the substrate solution and incubate for the recommended time to allow for color development.
  • Stop the reaction by adding the stop solution.
  • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

3. Data Analysis:

  • Generate a standard curve for the primary analyte by plotting absorbance against concentration.
  • Determine the concentration of the primary analyte that causes a 50% reduction in signal (IC50).
  • Generate a dose-response curve for the cross-reacting substance.
  • Determine the concentration of the cross-reacting substance that causes a 50% reduction in signal.
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of primary analyte / IC50 of cross-reacting substance) x 100

Visualizations

Cross_Reactivity_Concept cluster_well Microplate Well cluster_analytes Analytes in Sample Antibody <{Ab}> Antibody Target <{T}> Target Analyte (DOM-1) Target->Antibody Specific Binding CrossReactant <{CR}> Cross-Reactant (e.g., DON) CrossReactant->Antibody Cross-Reactivity

Caption: Conceptual diagram of antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_steps Competitive ELISA for Cross-Reactivity Start Start: Antibody-Coated Plate Add_Analytes Add Standards: - Primary Analyte (DON) - Potential Cross-Reactant (DOM-1) Start->Add_Analytes Add_Conjugate Add Enzyme-Conjugated Analyte Add_Analytes->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Stop_Reaction Add Stop Solution Incubate_Color->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Calculate Calculate % Cross-Reactivity Read_Absorbance->Calculate

Caption: Workflow for determining cross-reactivity using competitive ELISA.

References

Technical Support Center: Deepoxy-deoxynivalenol (DOM-1) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of deepoxy-deoxynivalenol (DOM-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOM-1) and why is its quantification important?

A1: this compound (DOM-1), also known as DOM-1, is a metabolite of the mycotoxin deoxynivalenol (B1670258) (DON).[1][2] DON is a major contaminant in cereal grains like wheat, barley, and corn.[3][4] Certain bacteria in the gastrointestinal tracts of animals can transform DON into the less toxic DOM-1.[1][2] Quantifying DOM-1 is crucial for toxicological studies, evaluating the effectiveness of mycotoxin-detoxifying agents in animal feed, and assessing mycotoxin exposure in both animals and humans.[1][5]

Q2: What are the primary challenges in quantifying DOM-1?

A2: The main challenges in DOM-1 quantification include:

  • Low Concentrations: DOM-1 often exists at very low concentrations in complex biological matrices, requiring highly sensitive analytical methods.[6]

  • Matrix Effects: Samples like animal feed, plasma, and urine are complex.[7] Components of the matrix can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, which affects accuracy.[8]

  • Co-occurrence with other Mycotoxins: DOM-1 is often present alongside DON and other mycotoxins, necessitating methods that can separate and quantify multiple analytes simultaneously.[9]

  • Sample Preparation: Efficient extraction and clean-up are critical to remove interfering substances and concentrate the analyte before instrumental analysis.[9][10]

  • Method Validation: Ensuring the analytical method is accurate, precise, and reliable requires thorough validation, which can be time-consuming.[11][12]

Q3: Which analytical methods are most suitable for DOM-1 quantification?

A3: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective method for DOM-1 quantification.[5][7] This technique offers high sensitivity and selectivity, which is necessary for detecting low concentrations in complex samples.[10][13] HPLC with UV detection can also be used, but it is generally less sensitive than LC-MS/MS.[4]

Q4: What are the typical sample matrices for DOM-1 analysis?

A4: DOM-1 is commonly analyzed in a variety of matrices, including:

  • Animal feed and grains (wheat, corn).[14]

  • Biological fluids such as plasma, serum, and urine.[5][7][15][16]

  • Animal tissues.

  • In vitro samples from rumen fluid or intestinal models.[6]

Q5: What are the key method validation parameters for DOM-1 quantification?

A5: According to regulatory guidelines, key method validation parameters include:

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components.[13]

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.[13][15]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[13][15]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[13][15]

  • Accuracy (Recovery): The closeness of the measured value to the true value, often assessed through spike-and-recovery experiments.[5][15]

  • Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements.[13]

  • Matrix Effect: The influence of matrix components on the analytical signal.[5]

Troubleshooting Guides

HPLC & UPLC Troubleshooting

This guide addresses common issues encountered during the analysis of DOM-1 using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).

Q: Why am I seeing poor peak shape (tailing, fronting, or splitting)?

A: Poor peak shape can arise from several issues.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the column's stationary phase, especially with active silanol (B1196071) groups.[17]

    • Solution: Ensure the mobile phase pH is appropriate to suppress silanol ionization (typically pH 2-4 for reversed-phase silica (B1680970) columns).[17] Using a high-purity silica column can also minimize this effect.[17]

  • Peak Fronting: This may indicate column overloading or sample solvent incompatibility.

    • Solution: Try diluting the sample or reducing the injection volume.[18] Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[18]

  • Split Peaks: This can be caused by a clogged or partially blocked column inlet frit or a void in the column packing.

    • Solution: Filter all samples and mobile phases. Use a guard column to protect the analytical column.[19] If a void is suspected, the column may need to be replaced.[20]

Q: My retention times are shifting. What is the cause?

A: Retention time drift can compromise analyte identification.

  • Causes: Common causes include changes in mobile phase composition, fluctuating column temperature, or an un-equilibrated column.[21] Leaks in the system or worn pump seals can also alter the flow rate, leading to shifts.[18][21]

  • Solutions:

    • Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[21]

    • Use a column oven to maintain a stable temperature.[21]

    • Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.[21]

    • Regularly inspect the system for leaks and perform routine maintenance on pump seals.[20]

Q: I am experiencing high backpressure. How can I fix this?

A: A sudden increase in system pressure points to a blockage.

  • Causes: The most common cause is the precipitation of buffer salts or particulates from the sample clogging the column frit or tubing.[17][20]

  • Solutions:

    • Systematically isolate the source of the blockage by removing components (starting from the column) and checking the pressure.

    • Filter all samples and mobile phases before use.[19]

    • Ensure the mobile phase buffer is fully soluble in the organic solvent used.[17]

    • If the column is blocked, try back-flushing it with a strong solvent (disconnect it from the detector first).

LC-MS/MS Troubleshooting

This guide addresses specific challenges related to the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Q: Why is my signal intensity for DOM-1 low or inconsistent?

A: Low or variable signal intensity is a frequent issue in LC-MS/MS analysis.

  • Causes:

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of DOM-1 in the MS source.[8]

    • Source Contamination: The ion source can become contaminated over time, reducing sensitivity.[8][22]

    • Improper Tuning: The mass spectrometer may not be properly tuned for DOM-1.

  • Solutions:

    • Improve Sample Clean-up: Use solid-phase extraction (SPE) or other clean-up techniques to remove interfering matrix components.[7]

    • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-DOM-1) can compensate for signal variations caused by matrix effects.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to mimic the effect seen in the samples.[6]

    • Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components regularly.[8]

Q: How can I identify and mitigate sample carryover?

A: Carryover from a high-concentration sample can affect the accuracy of the subsequent low-concentration sample.[23]

  • Identification: Inject a blank solvent sample immediately after a high-concentration standard or sample. If a peak for DOM-1 is observed, carryover is occurring.

  • Solutions:

    • Optimize Wash Solvents: Use a strong wash solvent in the autosampler injection sequence to effectively clean the needle and injection port.[22]

    • Increase Wash Volume/Time: Increase the volume of the wash solvent and the duration of the wash step.[22]

    • Check for Contamination: Inspect components of the fluid path, such as the rotor seal in the injection valve, for potential sources of contamination.

Experimental Protocols

Sample Preparation Protocol for Grains (Wheat, Corn)

This protocol provides a general workflow for the extraction and clean-up of DOM-1 from solid grain matrices.

  • Grinding: Grind a representative grain sample to a fine powder (e.g., to pass through a 1 mm sieve) to ensure homogeneity.[3][24] The grinding apparatus should produce a particle size similar to whole wheat flour.[25]

  • Extraction:

    • Weigh 25 g of the homogenized sample into a flask.[3]

    • Add 100 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 84:16, v/v).[3]

    • Shake vigorously for 30-60 minutes using a mechanical shaker.

  • Filtration/Centrifugation:

    • Filter the extract through filter paper or centrifuge at high speed (e.g., 4000 rpm for 10 min) to separate the solid material.[3]

  • Clean-up (Solid-Phase Extraction - SPE):

    • Use a commercially available mycotoxin clean-up column (e.g., Oasis HLB or Mycosep).[3][7]

    • Pass a specific volume of the filtered extract (e.g., 8 mL) through the clean-up column.[3]

    • Collect the purified eluate (e.g., 4 mL).[3]

  • Evaporation and Reconstitution:

    • Evaporate the purified extract to dryness under a gentle stream of nitrogen at 40-50°C.[3]

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase or injection solvent.

    • Vortex to ensure the residue is fully dissolved.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC system.[19]

UPLC-MS/MS Method Parameters

This section provides typical starting parameters for a UPLC-MS/MS method for DOM-1 quantification. Optimization will be required for specific instruments and matrices.

  • UPLC System:

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A typical gradient might start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for DON and DOM-1, but positive mode can also be used.[7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example for DOM-1): Precursor ion (Q1) and product ions (Q3) need to be optimized. For DOM-1 ([M-H]⁻, m/z 279.1), quantifier and qualifier ions would be selected after infusion and optimization.

    • Source Parameters: Optimize parameters like capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

Quantitative Data Summary

The table below summarizes validation parameters for mycotoxin analysis from various studies, providing a reference for expected performance.

Analyte(s)MatrixMethodLODLOQRecovery (%)Reference
DON, DOM-1Pig SerumU-HPLC-HR-Orbitrap-MS0.24 µg/L (DON), 0.36 µg/L (DOM-1)0.39 µg/L (DON), 0.60 µg/L (DOM-1)Not specified[16]
DON, DOM-1Pig ColostrumU-HPLC-HR-Orbitrap-MS0.48 µg/L (DON), 0.54 µg/L (DOM-1)0.80 µg/L (DON), 0.89 µg/L (DOM-1)Not specified[16]
DON, DOM-1, T-2, HT-2Animal PlasmaLC-ESI-MS/MS0.01 - 0.63 ng/mL1 - 2.5 ng/mLNot specified[7]
DON, ZEN, DOM-1, etc.Swine Dried Blood SpotsHPLC-MS/MSNot specifiedNot specified79.50% (DOM-1)[5]
Multiple MycotoxinsMaize FlourU-HPLC-MS/MS0.5 - 200 µg/kg1 - 400 µg/kg74.0 - 106.0%[13]
Multiple MycotoxinsHuman UrineLC-Q-TOF-MS0.1 - 1.5 ng/mL0.3 - 5 ng/mL>65%[15]

Visualizations

G cluster_workflow Experimental Workflow for DOM-1 Quantification Sample 1. Sample Collection (Grain, Feed, Plasma) Grind 2. Homogenization (Grinding/Blending) Sample->Grind Ensure representative sample Extract 3. Solvent Extraction (Acetonitrile/Water) Grind->Extract Clean 4. Extract Clean-up (SPE or Immunoaffinity Column) Extract->Clean Remove solids Evap 5. Evaporation & Reconstitution Clean->Evap Analyze 6. Instrumental Analysis (LC-MS/MS) Evap->Analyze Filter before injection Quant 7. Data Processing & Quantification Analyze->Quant

Caption: A typical experimental workflow for the quantification of DOM-1 in various matrices.

G cluster_troubleshooting Troubleshooting Pathway: Poor HPLC Peak Shape Start Observe Poor Peak Shape (Tailing, Fronting, Splitting) CheckTailing Is the peak tailing? Start->CheckTailing CheckFronting Is the peak fronting? CheckTailing->CheckFronting No Sol_Tailing1 Adjust mobile phase pH (suppress silanol activity) CheckTailing->Sol_Tailing1 Yes CheckSplit Is the peak splitting? CheckFronting->CheckSplit No Sol_Fronting1 Reduce injection volume or dilute sample CheckFronting->Sol_Fronting1 Yes Sol_Split1 Check for column blockage (replace inlet frit) CheckSplit->Sol_Split1 Yes Sol_Tailing2 Use high-purity silica column Sol_Tailing1->Sol_Tailing2 End Peak Shape Improved Sol_Tailing2->End Sol_Fronting2 Ensure sample solvent is weaker than mobile phase Sol_Fronting1->Sol_Fronting2 Sol_Fronting2->End Sol_Split2 Check for column void (replace column) Sol_Split1->Sol_Split2 Sol_Split2->End

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

G cluster_relationships Factors Affecting DOM-1 Quantification Accuracy Accuracy Accurate DOM-1 Quantification SamplePrep Sample Preparation SamplePrep->Accuracy Extraction Extraction Efficiency SamplePrep->Extraction Cleanup Clean-up Selectivity SamplePrep->Cleanup Matrix Matrix Effects SamplePrep->Matrix Chrom Chromatography Chrom->Accuracy Separation Peak Resolution Chrom->Separation Column Column Health Chrom->Column MobilePhase Mobile Phase Stability Chrom->MobilePhase Detection MS Detection Detection->Accuracy Ionization Ionization Efficiency Detection->Ionization Tuning Instrument Tuning Detection->Tuning Calibration Calibration Curve Detection->Calibration Validation Method Validation Validation->Accuracy LOD_LOQ LOD / LOQ Validation->LOD_LOQ Precision Precision / Recovery Validation->Precision

Caption: Key factors influencing the accuracy of DOM-1 quantification methods.

References

Optimizing In Vitro DOM-1 Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro production of deepoxy-deoxynivalenol (DOM-1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success. Here, you will find detailed information on optimizing incubation conditions, experimental protocols, and insights into the enzymatic conversion of deoxynivalenol (B1670258) (DON) to its less toxic metabolite, DOM-1.

Frequently Asked Questions (FAQs)

Q1: What is DOM-1 and why is its in vitro production important?

A1: this compound (DOM-1) is a detoxified metabolite of the mycotoxin deoxynivalenol (DON). The toxicity of DON is primarily attributed to its 12,13-epoxide group.[1][2] The in vitro production of DOM-1 is crucial for several reasons: it provides a method to produce a less toxic version of a harmful mycotoxin, which can be used as a reference standard in analytical studies. It also allows for the study of detoxification mechanisms and the development of enzymatic feed additives to mitigate mycotoxin contamination in animal feed.[3]

Q2: What is the primary enzymatic reaction for converting DON to a DOM-1-like compound?

A2: The key reaction is the de-epoxidation of the C12/C13 epoxy ring of DON. This has been shown to be catalyzed by certain enzymes, such as the glutathione (B108866) S-transferase (GST) Fhb7.[4][5] This enzyme facilitates the opening of the epoxide ring using glutathione (GSH) as a cofactor, resulting in a glutathione conjugate of DON.[4][5] While historically, anaerobic microbial consortia from rumen fluid were known to convert DON to DOM-1, the identification of specific enzymes like Fhb7 allows for more controlled in vitro production in cell-free systems.[2]

Q3: What are the critical parameters to optimize for in vitro DOM-1 production?

A3: The most critical parameters to optimize are pH, temperature, enzyme concentration, substrate (DON) concentration, and cofactor (GSH) concentration. The stability of the enzyme and the substrate under the chosen conditions are also key factors.

Q4: Are there commercially available enzymes for DON de-epoxidation?

A4: While some feed additives containing microorganisms capable of de-epoxidizing DON are on the market, their efficacy can be debated.[6][7] Purified enzymes specifically for DON de-epoxidation, like Fhb7, are not yet widely commercially available as standalone reagents. Therefore, researchers often need to produce them recombinantly.

Q5: Can I use a cell-free extract instead of a purified enzyme?

A5: Yes, using a cell-free extract from a microorganism known to perform de-epoxidation can be a viable and cost-effective alternative to using a purified enzyme. However, this approach may require more extensive optimization to minimize competing reactions from other enzymes present in the extract.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No DOM-1 Production Inactive enzyme- Ensure proper enzyme folding and purification. - Check for appropriate storage conditions (temperature, buffer). - Perform an activity assay with a positive control.
Suboptimal reaction conditions- Optimize pH, temperature, and incubation time (refer to the data tables below). - Ensure the correct buffer system is being used.
Insufficient or degraded cofactor (GSH)- Use fresh, high-quality glutathione. - Optimize the GSH concentration; a molar excess relative to DON is typically required.
Presence of inhibitors- If using a cell-free extract, endogenous inhibitors may be present. Consider a partial purification step. - Ensure no interfering substances from your DON stock solution (e.g., high concentrations of organic solvents).
Inconsistent Results Pipetting errors- Calibrate pipettes regularly. - Prepare a master mix for the reaction components to ensure consistency across samples.
Temperature fluctuations- Use a calibrated incubator or water bath with stable temperature control.
Substrate or enzyme degradation- Prepare fresh solutions for each experiment. - Assess the stability of DON and the enzyme under your experimental conditions over time.
High Variability Between Replicates Inhomogeneous reaction mixture- Gently mix all components thoroughly before starting the incubation. - Ensure uniform heating of all reaction vessels.
Analytical errors- Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, accuracy, and precision. - Use an internal standard for quantification to account for variations in sample processing and injection volume.

Data Presentation

Table 1: Optimal Incubation Conditions for DON De-epoxidation by a Microbial Consortium
ParameterOptimal RangeSource
Temperature 20 - 40 °C[8]
pH 6.5 - 7.5[8]
Table 2: Reaction Conditions for In Vitro De-epoxidation of DON using Fhb7 Enzyme
ParameterRecommended ConditionSource
Enzyme Fhb7 (wild-type or engineered variants)[4][9]
Substrate (DON) Concentration 100 µM[4]
Cofactor (GSH) Concentration 1 mM[4]
pH 8.0[4]
Temperature 30 °C[4]
Buffer Na₂HPO₄-NaH₂PO₄[4]
Incubation Time Dependent on enzyme concentration and desired conversion rate (e.g., 6 minutes in cited study for kinetic measurements)[4]

Experimental Protocols

Protocol 1: Recombinant Production and Purification of Fhb7

This protocol is a general guideline for the expression and purification of a His-tagged Fhb7 enzyme in E. coli.

  • Gene Synthesis and Cloning : Synthesize the Fhb7 gene sequence and clone it into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

  • Transformation : Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression :

    • Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to culture at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein expression.

  • Cell Lysis :

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification :

    • Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the His-tagged Fhb7 with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Buffer Exchange : Exchange the buffer of the purified protein to a suitable storage buffer (e.g., PBS pH 7.4) using dialysis or a desalting column.

  • Purity and Concentration Assessment : Assess the purity of the enzyme by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 2: In Vitro DOM-1 (Glutathione Conjugate) Production Assay
  • Reaction Setup :

    • In a microcentrifuge tube, prepare a reaction master mix containing Na₂HPO₄-NaH₂PO₄ buffer (pH 8.0), and glutathione (GSH) to a final concentration of 1 mM.

    • Add the purified Fhb7 enzyme to the master mix to the desired final concentration (e.g., 5 µg in a 100 µL reaction).

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Reaction Initiation :

    • Initiate the reaction by adding deoxynivalenol (DON) to a final concentration of 100 µM.

    • Vortex briefly and gently.

  • Incubation : Incubate the reaction mixture at 30°C for the desired amount of time (e.g., 1-2 hours, or a time course).

  • Reaction Termination : Stop the reaction by adding an equal volume of a quenching solvent, such as acetonitrile (B52724) or methanol (B129727). This will precipitate the enzyme.

  • Sample Preparation for Analysis :

    • Vortex the quenched reaction mixture.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis : Analyze the sample for DON and its glutathione conjugate using a validated HPLC or LC-MS/MS method.

Protocol 3: UPLC-MS/MS Analysis of DON and DOM-1

This is a general protocol for the quantification of DON and DOM-1. Specific parameters may need to be optimized for your instrument.

  • Chromatographic System : A UPLC system coupled to a tandem mass spectrometer.

  • Column : A C18 reversed-phase column (e.g., 1.7 µm particle size).

  • Mobile Phase : A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Gradient Program : A suitable gradient to separate DON and DOM-1.

  • Mass Spectrometry :

    • Operate in electrospray ionization (ESI) mode (positive or negative, depending on the adduct).

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions (example) :

      • DON: Precursor ion -> Product ion (specific m/z values to be determined based on literature and instrument tuning).[9]

      • DOM-1: Precursor ion -> Product ion.[9]

  • Quantification : Use a calibration curve prepared with analytical standards of DON and, if available, the DOM-1 conjugate. The use of a stable isotope-labeled internal standard (e.g., ¹³C₁₅-DON) is highly recommended for accurate quantification.[9]

Visualizations

Signaling Pathways and Workflows

DOM1_Production_Pathway Enzymatic De-epoxidation of DON cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product DON Deoxynivalenol (DON) Fhb7 Fhb7 (GST) DON->Fhb7 Substrate GSH Glutathione (GSH) GSH->Fhb7 Cofactor DOM1_conjugate DON-Glutathione Conjugate Fhb7->DOM1_conjugate Catalysis

Caption: Enzymatic conversion of DON to a glutathione conjugate via Fhb7.

Experimental_Workflow In Vitro DOM-1 Production Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme_prep Enzyme Production & Purification reaction_setup Reaction Setup (Enzyme + Buffer + GSH) enzyme_prep->reaction_setup reagent_prep Buffer, Substrate (DON), & Cofactor (GSH) Prep reagent_prep->reaction_setup reaction_start Initiate with DON reaction_setup->reaction_start incubation Incubate at Optimal Temperature & pH reaction_start->incubation termination Quench Reaction incubation->termination sample_prep Sample Cleanup (Centrifugation & Filtration) termination->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Quantification of DON & DOM-1 Conjugate lcms_analysis->data_analysis

Caption: General workflow for in vitro DOM-1 conjugate production and analysis.

Troubleshooting_Logic Troubleshooting Low DOM-1 Yield start Low/No DOM-1 Yield check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes solution_enzyme Solution: - Verify enzyme integrity - Use fresh enzyme stock - Check storage conditions check_enzyme->solution_enzyme No check_cofactor Is the cofactor (GSH) sufficient and of good quality? check_conditions->check_cofactor Yes solution_conditions Solution: - Optimize pH, temperature, and incubation time - Verify buffer composition check_conditions->solution_conditions No check_inhibitors Are there potential inhibitors? check_cofactor->check_inhibitors Yes solution_cofactor Solution: - Use fresh, high-quality GSH - Test different GSH concentrations check_cofactor->solution_cofactor No solution_inhibitors Solution: - Purify enzyme further - Check for solvent effects from DON stock check_inhibitors->solution_inhibitors Yes

Caption: Logical troubleshooting flow for low DOM-1 production yield.

References

Improving the resolution of DOM-1 from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical resolution of DOM-1 (25I-NBOH) from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of DOM-1 that I need to resolve?

A1: DOM-1 (25I-NBOH) is a potent synthetic psychedelic. Its common isomers, which can be challenging to separate due to their structural similarity, include other positional isomers of the NBOH series like 25B-NBOH, 25C-NBOH, and 25H-NBOH. These compounds differ in the halogen substituent on the phenethylamine (B48288) ring.

Q2: Which analytical techniques are most effective for separating DOM-1 from its isomers?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed and effective techniques for the resolution of DOM-1 and its isomers. These methods provide the necessary selectivity to distinguish between the structurally similar compounds.

Q3: What are the expected retention times for DOM-1 and its isomers using HPLC?

A3: Retention times can vary based on the specific HPLC method, including the column, mobile phase, and flow rate. However, a validated method has reported the following retention times, which can be used as a reference.

Quantitative Data Summary

Table 1: HPLC-UV Retention Times for NBOH Isomers

CompoundRetention Time (minutes)
25H-NBOH5.3
25B-NBOH6.8
DOM-1 (25I-NBOH) 7.2
25C-NBOH7.4

Data sourced from a validated HPLC-UV method.

Troubleshooting Guide

Issue 1: Poor resolution between DOM-1 (25I-NBOH) and 25C-NBOH peaks in my HPLC chromatogram.

  • Possible Cause 1: Mobile phase composition is not optimal.

    • Solution: The elution strength of the mobile phase may be too high, causing the analytes to elute too quickly and co-elute. Try decreasing the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. A gradient elution may also improve separation.

  • Possible Cause 2: Inappropriate column selection.

    • Solution: A standard C18 column might not provide sufficient selectivity. Consider using a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds.

  • Possible Cause 3: Flow rate is too high.

    • Solution: A lower flow rate increases the interaction time between the analytes and the stationary phase, which can improve resolution. Try reducing the flow rate, for example, from 1.0 mL/min to 0.8 mL/min.

Issue 2: I am not detecting any peaks for DOM-1 or its isomers with my GC-MS method.

  • Possible Cause 1: Thermal degradation of the analytes.

    • Solution: NBOH compounds can be thermally labile. Ensure your GC inlet temperature is not excessively high. A lower injection port temperature might prevent degradation. Derivatization of the analytes can also improve their thermal stability.

  • Possible Cause 2: Improper sample preparation.

    • Solution: Ensure your sample is completely solubilized in an appropriate solvent before injection. Inadequate dissolution will lead to poor sample introduction and no detectable peaks.

Experimental Protocols

HPLC-UV Method for the Separation of DOM-1 and its Isomers

This protocol is based on a validated method for the simultaneous detection of NBOH compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a lower percentage of Solvent B and gradually increase it over the run to achieve separation. A typical gradient might be 30% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 10 µL.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Acquire Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 220 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify Quantify Quantify Peaks by Area Identify->Quantify Troubleshooting_Tree Start Poor Peak Resolution Q1 Are peaks fronting or tailing? Start->Q1 A1_Yes Adjust Mobile Phase pH or Buffer Concentration Q1->A1_Yes Yes A1_No Co-elution Issue Q1->A1_No No Q2 Is the separation factor (α) < 1.1? A1_No->Q2 A2_Yes Optimize Mobile Phase Composition (Decrease Organic Solvent %) Q2->A2_Yes Yes A2_No Consider Column Change Q2->A2_No No Q3 Is the column efficiency (N) low? A2_Yes->Q3 A2_No->Q3 A3_Yes Check for Column Void or Contamination (Replace or Wash Column) Q3->A3_Yes Yes A3_No Resolution Improved Q3->A3_No No

Validation & Comparative

Deepoxy-deoxynivalenol: A Less Toxic Metabolite of Deoxynivalenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Toxicological Profiles

Deoxynivalenol (B1670258) (DON), a prevalent mycotoxin contaminating cereal-based food and feed, poses a significant health risk to humans and animals. Its deepoxy metabolite, deepoxy-deoxynivalenol (DOM-1), formed through microbial transformation in the gastrointestinal tract, is generally considered a detoxification product. This guide provides a comprehensive comparison of the toxicity of DON and DOM-1, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Experimental evidence consistently demonstrates that DOM-1 is significantly less toxic than its parent compound, DON. This reduced toxicity is primarily attributed to the absence of the 12,13-epoxy group in the DOM-1 structure, a key element for DON's toxic activity. In vitro studies across various cell lines, including porcine intestinal epithelial cells, human liver cells, and mouse fibroblasts, show substantially higher IC50 values for DOM-1 compared to DON, indicating lower cytotoxicity. Furthermore, DON actively induces inflammatory responses and cell death through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, an effect not observed with DOM-1. In vivo studies in animal models, such as broiler chickens, corroborate these findings, with DON causing adverse effects on growth and intestinal health, while DOM-1 shows minimal to no toxicity.

In Vitro Toxicity Comparison

A battery of in vitro assays has been employed to compare the cytotoxic effects of DON and DOM-1 on various cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: Comparative Cytotoxicity (IC50 Values) of DON and DOM-1 in Different Cell Lines

Cell LineAssayIncubation TimeDON IC50 (µM)DOM-1 IC50 (µM)Fold DifferenceReference
IPEC-J2 (porcine intestinal epithelial cells)NR Assay48 h44.83 ± 6.14> 100> 2.2[1]
IPEC-J2 (porcine intestinal epithelial cells)NR Assay72 h25.93 ± 5.13> 100> 3.9[1]
Swiss 3T3 (mouse fibroblasts)BrdU incorporationNot Specified~1.5~8154
HepG2 (human liver cancer cells)WST-1 Assay24 h~0.9~228~253[2]

Table 2: Effects of DON and DOM-1 on Cell Viability and Apoptosis

Cell LineParameterDON EffectDOM-1 EffectReference
IPEC-J2Cell Viability (NR Assay, 100 µM)95% reduction after 72hNo negative effect[1]
IPEC-J2Apoptosis (Cleaved Caspase-3)3.9-fold inductionNo effect[1]
Bovine Ovarian Theca CellsApoptosisNo significant effectIncreased[3]

Table 3: Impact of DON and DOM-1 on MAPK Signaling

Cell LineMAPK PathwayDON EffectDOM-1 EffectReference
IPEC-J2p38 Phosphorylation2.51-fold increaseNo effect[1]
IPEC-J2p44/42 (ERK1/2) Phosphorylation2.30-fold increaseNo effect[1]
Bovine Granulosa CellsMAPK3/1, MAPK14, MAPK8Increased phosphorylationNot activated[3]

In Vivo Toxicity Comparison

Studies in broiler chickens have demonstrated the differential effects of dietary exposure to DON and DOM-1.

Table 4: Comparative In Vivo Effects of DON and DOM-1 in Broiler Chickens

ParameterDON ExposureDOM-1 ExposureReference
Body WeightSignificant decreaseNo significant effect[4][5][6]
Feed Conversion RatioNegatively affectedImproved[4][5][6]
Intestinal Paracellular PermeabilityIncreasedNo negative effect[4]

Signaling Pathways and Experimental Workflows

The differential toxicity of DON and DOM-1 can be largely explained by their interaction with cellular signaling pathways. DON is a potent activator of the MAPK signaling cascade, leading to a ribotoxic stress response, inflammation, and apoptosis. In contrast, the absence of the epoxy group in DOM-1 prevents this interaction.

DON_DOM1_MAPK_Pathway cluster_extracellular Extracellular cluster_cell Cellular Response cluster_mapk MAPK Cascade cluster_downstream Downstream Effects DON Deoxynivalenol (DON) Ribosome Ribosome DON->Ribosome Binds to DOM1 This compound (DOM-1) No_Effect No Significant Toxic Response DOM1->No_Effect No Interaction with Ribosome p38 p38 Ribosome->p38 Activates JNK JNK Ribosome->JNK Activates ERK ERK1/2 Ribosome->ERK Activates Inflammation Inflammation (Cytokine Production) p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ERK->Cell_Cycle_Arrest

Caption: Differential activation of the MAPK signaling pathway by DON and DOM-1.

The following diagram illustrates a general workflow for comparing the in vitro cytotoxicity of mycotoxins.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Cell Culture treatment Treatment with DON and DOM-1 (various concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT/WST-1 Assay (Metabolic Activity) incubation->mtt brdu BrdU Assay (DNA Synthesis) incubation->brdu apoptosis Apoptosis Assay (e.g., Caspase-3) incubation->apoptosis data_analysis Data Analysis (IC50 Calculation, Statistical Tests) mtt->data_analysis brdu->data_analysis apoptosis->data_analysis conclusion Conclusion: Comparative Toxicity Assessment data_analysis->conclusion

Caption: General workflow for in vitro comparative cytotoxicity testing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for the key assays cited in this guide.

MTT Cell Viability Assay (for IPEC-J2 cells)

This protocol is adapted for assessing the cytotoxicity of mycotoxins on porcine intestinal epithelial cells (IPEC-J2).

  • Cell Seeding: Seed IPEC-J2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Mycotoxin Treatment: Prepare serial dilutions of DON and DOM-1 in cell culture medium. Remove the existing medium from the wells and add 100 µL of the mycotoxin solutions or control medium.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values.[7][8]

WST-1 Cell Viability Assay (for HepG2 cells)

This protocol is suitable for determining the effects of mycotoxins on the viability of human liver cells (HepG2).

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Mycotoxin Exposure: Treat the cells with various concentrations of DON and DOM-1 for 24 hours.[2][9][10]

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Shake the plate for 1 minute and measure the absorbance at 450 nm.

  • Calculation: Express the results as a percentage of the viability of the untreated control cells.

BrdU Incorporation Assay (for Swiss 3T3 fibroblasts)

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Culture and Treatment: Culture Swiss 3T3 cells and expose them to different concentrations of DON and DOM-1 for a specified period.

  • BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-24 hours, allowing the BrdU to be incorporated into the DNA of proliferating cells.[11][12][13][14]

  • Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with an anti-BrdU antibody.

  • Secondary Antibody and Detection: Add a conjugated secondary antibody and a substrate to produce a colorimetric or fluorescent signal.

  • Quantification: Measure the signal using a microplate reader or by microscopy.

Conclusion

The presented data unequivocally demonstrates that this compound (DOM-1) is substantially less toxic than deoxynivalenol (DON). The lack of the 12,13-epoxy ring in DOM-1 prevents the activation of the MAPK signaling pathway, a key mechanism underlying DON's cytotoxicity and immunotoxicity. This significant difference in their toxicological profiles underscores the importance of considering the metabolic fate of mycotoxins in risk assessment. The biotransformation of DON to DOM-1 represents a critical detoxification pathway, reducing the potential harm of DON contamination in food and feed.

References

Cross-Validation of Analytical Methods for Deepoxy-deoxynivalenol (DOM-1)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Deepoxy-deoxynivalenol (DOM-1), a principal metabolite of the mycotoxin deoxynivalenol (B1670258) (DON), is a critical analyte in food safety, animal health, and toxicological studies. Accurate and reliable quantification of DOM-1 is paramount for assessing exposure and the efficacy of detoxification strategies. This guide provides a comprehensive cross-validation of the primary analytical methods employed for the detection and quantification of DOM-1, offering a comparative analysis of their performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

The most prominent techniques for DOM-1 analysis are sophisticated chromatographic methods, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While no commercial ELISA kits are specifically designed for DOM-1, studies have shown that certain deoxynivalenol (DON) ELISA kits exhibit high cross-reactivity with DOM-1, suggesting their potential utility as a screening tool.[1][2]

Comparative Analysis of Analytical Methods

The selection of an analytical method for DOM-1 is contingent on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and available resources. While LC-MS/MS is recognized for its superior sensitivity and specificity, HPLC-UV offers a cost-effective alternative for routine analysis. ELISA, with its high throughput and ease of use, can be a valuable tool for rapid screening.

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of DOM-1, based on published validation data.

Performance CharacteristicHPLC-UVLC-MS/MS
Limit of Quantification (LOQ) 21 - 30 ng/mL (swine serum)0.26 µg/L (urine)[3]
Recovery 85.5 - 91.1% (swine serum, IAC clean-up)[4]97 - 103% (urine)[3]
Precision (RSD) < 11% (within-day, horse plasma)< 6% (urine)[3]
Selectivity Good, but susceptible to matrix interferenceExcellent, high specificity from mass transitions
Throughput ModerateHigh (with automated sample preparation)
Cost Lower instrument and operational costHigher instrument and operational cost

Note: Performance characteristics are matrix-dependent. The data presented are from different studies and matrices and should be considered as indicative.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining accurate and reproducible results. The following sections outline typical experimental protocols for the analysis of DOM-1 using HPLC-UV and LC-MS/MS.

HPLC-UV Method for DOM-1 in Swine Serum

This protocol is based on a method comparing immunoaffinity chromatography (IAC) and solid-phase extraction (SPE) for sample clean-up.[4]

1. Sample Preparation (Immunoaffinity Chromatography Clean-up):

  • To 1 mL of swine serum, add 4 mL of phosphate-buffered saline (PBS).

  • Mix and apply the diluted serum to an immunoaffinity column specific for DON and its metabolites.

  • Wash the column with PBS followed by water to remove interfering substances.

  • Elute DOM-1 from the column with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC-UV analysis.

2. HPLC-UV Analysis:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of water, methanol, and acetonitrile (B52724).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 100 µL.

  • Detection: UV detector at 220 nm.

  • Quantification: Based on a calibration curve prepared with DOM-1 analytical standards.

LC-MS/MS Method for DOM-1 in Urine

This protocol is adapted from a validated method for the determination of DON and DOM-1 in human urine.[3]

1. Sample Preparation (Enzymatic Hydrolysis and Immunoaffinity Clean-up):

  • To 1 mL of urine, add β-glucuronidase enzyme to hydrolyze conjugated DOM-1.

  • Incubate the sample to allow for complete hydrolysis.

  • Apply the hydrolyzed urine to an immunoaffinity column.

  • Wash the column with water to remove matrix components.

  • Elute DOM-1 with methanol.

  • Concentrate the eluate under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on the instrument and method.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for DOM-1.

  • Quantification: Using an internal standard (e.g., ¹³C-labeled DON) and a matrix-matched calibration curve.

Mandatory Visualization

Analytical Workflow for DOM-1 using HPLC-UV with IAC Clean-up

cluster_prep Sample Preparation cluster_analysis Analysis s1 Swine Serum Sample s2 Dilution with PBS s1->s2 s3 Immunoaffinity Column (IAC) Loading s2->s3 s4 Washing Step s3->s4 s5 Elution with Methanol s4->s5 s6 Evaporation & Reconstitution s5->s6 a1 HPLC-UV Injection s6->a1 Prepared Sample a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection (220 nm) a2->a3 a4 Quantification a3->a4

Caption: Workflow for HPLC-UV analysis of DOM-1 with immunoaffinity clean-up.

Analytical Workflow for DOM-1 using LC-MS/MS

cluster_prep Sample Preparation cluster_analysis Analysis p1 Urine Sample p2 Enzymatic Hydrolysis (β-glucuronidase) p1->p2 p3 Immunoaffinity Column (IAC) Clean-up p2->p3 p4 Concentration & Reconstitution p3->p4 an1 LC-MS/MS Injection p4->an1 Prepared Sample an2 UPLC Separation (C18 Column) an1->an2 an3 Mass Spectrometry (ESI) an2->an3 an4 Tandem MS (MRM) an3->an4 an5 Quantification (Internal Standard) an4->an5

Caption: Workflow for LC-MS/MS analysis of DOM-1 in urine.

Logical Relationship of Analytical Method Selection

cluster_screening Screening cluster_quant Quantification cluster_confirm Confirmation start Analytical Need for DOM-1 screening High-Throughput Screening start->screening quant Accurate Quantification start->quant confirm Confirmatory Analysis start->confirm elisa ELISA (using cross-reactive DON kits) screening->elisa Fast & Cost-Effective hplc HPLC-UV quant->hplc Routine & Cost-Effective lcms LC-MS/MS quant->lcms High Sensitivity & Specificity confirm->lcms Definitive Identification

Caption: Decision tree for selecting an analytical method for DOM-1.

References

Comparing the immunomodulatory effects of DON and DOM-1

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Immunomodulatory Effects of Deoxynivalenol (B1670258) (DON) and its Metabolite DOM-1

Deoxynivalenol (DON), a prevalent mycotoxin produced by Fusarium species, and its de-epoxidized metabolite, deepoxy-deoxynivalenol (DOM-1), exhibit markedly different interactions with the immune system. This guide provides a comprehensive comparison of their immunomodulatory effects, supported by experimental data, detailed protocols, and signaling pathway diagrams to aid researchers, scientists, and drug development professionals in understanding their distinct biological activities.

Executive Summary

Deoxynivalenol is a potent immunomodulator, capable of exerting both immunostimulatory and immunosuppressive effects depending on the dose and duration of exposure. Its toxicity is largely attributed to its ability to bind to the ribosome, inducing a "ribotoxic stress response" that activates key signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. This can lead to altered immune cell proliferation, viability, and cytokine production. In stark contrast, its metabolite DOM-1, formed by microbial de-epoxidation in the digestive tract, is significantly less toxic. The absence of the epoxide group in DOM-1 prevents it from binding to the ribosome, thereby abrogating the ribotoxic stress response and resulting in minimal to no immunomodulatory effects at concentrations where DON is highly active.

Data Presentation: Quantitative Comparison of DON and DOM-1

The following tables summarize the differential effects of DON and DOM-1 on key immunological parameters as reported in various in vitro studies.

Table 1: Effect on Immune Cell Proliferation

Cell TypeStimulantCompoundConcentrationEffect on ProliferationCitation
Porcine PBMCsConcanavalin A (ConA)DON0.8 µMSignificant reduction in CD4+, CD8+, and γδ T cell proliferation[1]
DON1.6 µMAbolished proliferation in all T-cell subsets[2]
DOM-116 µMNo significant effect[1][2]
Porcine B-cellsR848 / Pam3Cys-SKKKKDON0.4 - 1.6 µMSignificant reduction in total B-cell and B-cell subset proliferation[1]
DOM-11.6 - 16 µMNo reducing effect[1]

Table 2: Effect on Cytokine and Mediator Production

Cell TypeStimulantCompoundConcentrationCytokine/MediatorEffectCitation
Mouse Macrophages (RAW 264.7)Lipopolysaccharide (LPS)DON0.42 µMIL-6Significant increase (23%)[3]
DON0.84 µMIL-6Significant increase (36%)[3]
DON0.84 µMNitric Oxide (NO)Significant decrease (66.2%)[3][4]
DONup to 0.84 µMTNF-αNo significant effect[3][4]
DOM-1up to 1.74 µMIL-6, TNF-α, NONo significant effect[3]
Porcine CD4+ T-cellsConADON0.8 µMIFN-γ, TNF-αIncreased frequency of producing cells in non-proliferating population[5]
DOM-116 µMIFN-γ, TNF-αNo significant effect[5]
Human Intestinal Caco-2 cells-DON2.1 µMCXCL8 (IL-8)Increased secretion[6]
DOM-1up to 8.4 µMCXCL8 (IL-8)No significant effect[6]

Table 3: Effect on Cell Viability

Cell LineCompoundConcentrationEffect on ViabilityCitation
Mouse Macrophages (RAW 264.7)DON>0.84 µMReduction (not always statistically significant at lower doses)[3]
DOM-1up to ~28 µMNo reduction[3]
Porcine Intestinal Cells (IPEC-1)DON0.9 µmol/LSignificant decrease[3][4]
DOM-1-No effect[3][4]
Human Liver Cells (HepG2)DON0.9 µmol/LSignificant decrease[3][4]
DOM-1-No effect[3][4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of DON and DOM-1's immunomodulatory effects.

Cell Viability Assay (WST-1 Assay)
  • Objective: To assess the cytotoxicity of DON and DOM-1 on different cell lines.

  • Cell Lines: Mouse macrophage cell line (RAW 264.7), porcine intestinal epithelial cell line (IPEC-1), human liver cancer cell line (HepG2).[3][4]

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of DON (e.g., 0.2–3.5 µmol/L) or DOM-1 (e.g., 0.2–228 µmol/L). A vehicle control (e.g., sterile water) is included.[3]

    • For experiments with immune stimulation, a stimulating agent like LPS (1 µg/mL) is added concurrently.[3]

    • Cells are incubated for a specified period (e.g., 24 hours).

    • Following incubation, the WST-1 reagent is added to each well and incubated for a further 1-4 hours.

    • The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Results are expressed as a percentage of the viability of the control cells.

Immune Cell Proliferation Assay (Flow Cytometry)
  • Objective: To measure the effect of DON and DOM-1 on the proliferation of lymphocytes.

  • Cells: Porcine Peripheral Blood Mononuclear Cells (PBMCs).[1]

  • Procedure:

    • PBMCs are isolated from whole blood using density gradient centrifugation.

    • Cells are stained with a proliferation dye (e.g., violet proliferation dye) according to the manufacturer's instructions. This dye binds to cellular proteins and its fluorescence is halved with each cell division.

    • Stained cells are cultured in the presence of a mitogen like Concanavalin A (ConA) to stimulate T-cell proliferation, or R848/Pam3Cys-SKKKK to stimulate B-cell proliferation.[1]

    • Various concentrations of DON (e.g., 0.1–1.6 µM) and DOM-1 (e.g., 16 µM) are added to the cultures.[7]

    • Cells are incubated for a period of 4-5 days.

    • After incubation, cells are harvested and stained with fluorescently-labeled antibodies specific for immune cell surface markers (e.g., CD3, CD4, CD8 for T-cells; CD21, IgM, IgG for B-cells). A live/dead stain is also included to exclude dead cells from the analysis.[1][7]

    • The fluorescence of the cells is analyzed by flow cytometry. Proliferating cells are identified as distinct populations with successively halved fluorescence intensity of the proliferation dye.

Cytokine Production Analysis (ELISA and Intracellular Staining)
  • Objective: To quantify the effect of DON and DOM-1 on the production of cytokines and other inflammatory mediators.

  • Cells: Mouse Macrophages (RAW 264.7) or Porcine PBMCs.

  • Procedure (ELISA for secreted cytokines):

    • Cells (e.g., RAW 264.7) are cultured and stimulated with LPS (1 µg/mL) in the presence of different concentrations of DON or DOM-1 for a set time (e.g., 24 hours).[3]

    • The cell culture supernatant is collected.

    • The concentration of specific cytokines (e.g., IL-6, TNF-α) in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[3]

  • Procedure (Intracellular Staining for Flow Cytometry):

    • Porcine PBMCs are stimulated with ConA in the presence of DON or DOM-1 for several days.[5]

    • In the final hours of culture, a protein transport inhibitor (e.g., Brefeldin A) is added to cause cytokines to accumulate inside the cells.

    • Cells are harvested and first stained for surface markers (e.g., CD4, CD8).

    • Cells are then fixed and permeabilized to allow antibodies to enter the cell.

    • Intracellular staining is performed using fluorescently-labeled antibodies against specific cytokines (e.g., IFN-γ, TNF-α).[5]

    • The percentage of cytokine-producing cells within specific lymphocyte populations is determined by flow cytometry.

Signaling Pathways and Experimental Workflows

The distinct immunomodulatory effects of DON and DOM-1 are rooted in their fundamental structural differences, which dictate their ability to interact with cellular machinery.

Signaling Pathway of Deoxynivalenol (DON)

DON's primary mechanism of action is the inhibition of protein synthesis through its binding to the 60S ribosomal subunit. This triggers a ribotoxic stress response, leading to the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK1/2, and JNK.[8] These kinases, in turn, can modulate the expression of genes involved in the immune response, such as those for pro-inflammatory cytokines.[8][9]

DON_Signaling_Pathway DON Deoxynivalenol (DON) Ribosome 60S Ribosomal Subunit DON->Ribosome Binds to RSR Ribotoxic Stress Response Ribosome->RSR Triggers Proliferation Inhibition of Proliferation Ribosome->Proliferation Inhibits protein synthesis MAPK MAPK Activation (p38, ERK1/2, JNK) RSR->MAPK Activates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Apoptosis Apoptosis MAPK->Apoptosis Can induce Nucleus Nucleus TranscriptionFactors->Nucleus Translocates to GeneExpression Altered Gene Expression Nucleus->GeneExpression Modulates Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-8) GeneExpression->Cytokines Leads to

DON's mechanism of action via the ribotoxic stress response.
Comparative Inactivity of DOM-1

DOM-1 lacks the epoxide ring that is crucial for DON's binding to the ribosome. Consequently, it does not induce a ribotoxic stress response and fails to activate the downstream MAPK signaling cascade at physiologically relevant concentrations. This molecular difference is the primary reason for its significantly lower toxicity and lack of immunomodulatory activity compared to DON.

DOM1_Pathway DOM1 DOM-1 (De-epoxy-DON) Ribosome 60S Ribosomal Subunit DOM1->Ribosome Does not bind RSR No Ribotoxic Stress Response Ribosome->RSR ImmuneEffects Minimal Immunomodulatory Effects RSR->ImmuneEffects Experimental_Workflow cluster_assays Endpoint Analysis start Isolate/Culture Immune Cells (e.g., PBMCs, RAW 264.7) treatment Treat cells with DON, DOM-1, and Controls +/- Stimulant (LPS/ConA) start->treatment incubation Incubate for defined period (e.g., 24-96 hours) treatment->incubation viability Viability Assay (e.g., WST-1, MTT) incubation->viability proliferation Proliferation Assay (e.g., Dye Dilution via Flow Cytometry) incubation->proliferation cytokines Cytokine Analysis (e.g., ELISA, Intracellular Staining) incubation->cytokines analysis Data Acquisition and Analysis viability->analysis proliferation->analysis cytokines->analysis conclusion Compare Effects of DON vs. DOM-1 analysis->conclusion

References

Unraveling the Presence of DOM-1 Across Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of De-epoxy-deoxynivalenol (DOM-1), a significant metabolite of the mycotoxin deoxynivalenol (B1670258) (DON), reveals varying concentrations across different animal species. This guide provides a comparative analysis of reported DOM-1 levels, outlines the methodologies for its detection, and illustrates the relevant biological pathways.

De-epoxy-deoxynivalenol, commonly known as DOM-1, is the primary metabolite of deoxynivalenol (DON), one of the most prevalent mycotoxins contaminating cereal grains in food and feed.[1][2] While DON is known for its toxic effects on the gastrointestinal, immune, and hepatic systems, its conversion to DOM-1 is a crucial detoxification step, particularly in ruminant animals.[1][3] The ability to metabolize DON to the less toxic DOM-1 varies significantly among species, influencing their susceptibility to DON exposure.[2][4] This guide synthesizes available data on DOM-1 concentrations in various animal species, providing a valuable resource for researchers in toxicology, animal health, and drug development.

Comparative Levels of DOM-1 in Animal Species

The concentration of DOM-1 has been quantified in several animal species, primarily in biological fluids and tissues, reflecting the exposure to DON and the metabolic capacity of the animal. Ruminants, such as cattle, are particularly efficient at this conversion due to their ruminal microflora.[3] In contrast, monogastric animals like pigs and fish exhibit different metabolic profiles.[2][5]

Animal SpeciesSample TypeReported ConcentrationExperimental Context
Cattle Blood Serum10 - 20 ng/mLCows fed a diet containing 6 ppm of DON.[1]
Follicular Fluid~100 ng/mLComparable levels found within follicular fluid.[1]
Pigs Liver0 - 2.4 ng/gAnimals fed a diet with DON inclusion rates of 0.55–1.23 mg/kg.[2]
UrineVariableUrinary excretion of DOM-1 was positively correlated with DON intake.[5]
Broiler Chickens FeedNot specifiedSupplementation with DOM-1 was shown to improve feed conversion ratio.[4]
Trout Cell LinesNot applicableIn vitro studies showed DOM-1 to be significantly less toxic than DON.[2][6]

This table summarizes quantitative data from the cited studies. Concentrations can vary significantly based on the level and duration of DON exposure, animal health, and analytical methods used.

Experimental Protocols for DOM-1 Quantification

Accurate measurement of DOM-1 is critical for assessing DON exposure and metabolic detoxification. The primary method employed in recent studies is liquid chromatography-tandem mass spectrometry (LC-MS/MS), valued for its high sensitivity and specificity.

Key Experimental Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is used for the determination of DON and its metabolite DOM-1 in animal tissues and fluids.[1][2]

  • Sample Preparation:

    • Tissue Homogenization: Tissues (e.g., liver) are homogenized to create a uniform sample.

    • Enzyme Pretreatment: Serum samples may undergo enzymatic treatment (e.g., with glucuronidase) to release conjugated forms of DOM-1.[5]

    • Extraction: An appropriate solvent is used to extract the mycotoxins from the sample matrix.

    • Clean-up: Immunoaffinity columns are frequently used for clean-up to remove interfering substances and concentrate the analytes before analysis.[1]

  • LC-MS/MS Analysis:

    • The cleaned extract is injected into an HPLC (High-Performance Liquid Chromatography) system for separation of the different compounds.[2]

    • The separated compounds are then introduced into a mass spectrometer (e.g., a QTRAP system) for detection and quantification.[5]

    • The instrument is operated in a specific mode (e.g., multiple reaction monitoring) to ensure accurate identification and measurement of DOM-1.

Below is a generalized workflow for this analytical process.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output A Biological Sample (e.g., Serum, Tissue) B Homogenization / Enzymatic Treatment A->B C Solvent Extraction B->C D Immunoaffinity Column Clean-up C->D E LC-MS/MS Injection D->E F Chromatographic Separation E->F G Mass Spectrometry Detection & Quantification F->G H DOM-1 Concentration Data G->H

Workflow for DOM-1 Quantification using LC-MS/MS.

Biological Transformation and Signaling Context

The conversion of DON to DOM-1 is a detoxification process involving the removal of an epoxide group, which is largely responsible for DON's toxicity.[4] This biotransformation is primarily carried out by anaerobic bacteria found in the gastrointestinal tracts of animals, especially in the rumen of cattle.[3]

While DOM-1 itself is considered much less toxic, the parent compound DON exerts its effects by inhibiting protein synthesis and activating signaling pathways related to stress and inflammation, such as mitogen-activated protein kinase (MAPK) pathways. Understanding this context is crucial for appreciating the significance of the detoxification to DOM-1.

The diagram below illustrates the detoxification of DON and highlights the reduced toxicity of DOM-1.

G DON Deoxynivalenol (DON) (Toxic Mycotoxin) GI_Tract Gastrointestinal Tract (esp. Rumen in Cattle) DON->GI_Tract Ingestion DOM1 DOM-1 (De-epoxy Metabolite) DON->DOM1 Biotransformation Microbiota Anaerobic Microbiota GI_Tract->Microbiota Microbiota->DON De-epoxidation Toxicity Reduced Cellular Toxicity (e.g., less protein synthesis inhibition) DOM1->Toxicity

Biotransformation of DON to the less toxic DOM-1.

References

A Head-to-Head Battle: ELISA vs. LC-MS/MS for the Quantification of DOM-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies. DOM-1, a metabolite of domperidone (B1670879), is no exception. The choice of analytical technique for its measurement can significantly impact the quality and reliability of the data obtained. This guide provides a detailed head-to-head comparison of two commonly employed analytical platforms, the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of DOM-1.

This comparison delves into the core principles of each technology, presenting a summary of their quantitative performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Quantitative Performance: A Tale of Two Techniques

Table 1: Comparison of Quantitative Performance Parameters

FeatureELISALC-MS/MS
Principle Antigen-antibody interactionSeparation by chromatography and detection by mass-to-charge ratio
Specificity Can be affected by cross-reactivity from structurally similar molecules (e.g., other metabolites)High, based on molecular weight and fragmentation pattern
Sensitivity (LLOQ) Typically in the low ng/mL rangeCan achieve sub-ng/mL to pg/mL levels[1]
Dynamic Range Narrower, typically 2-3 orders of magnitudeWider, often spanning 3-5 orders of magnitude[1]
Accuracy Good, but can be influenced by matrix effects and cross-reactivityExcellent, with high precision and accuracy[1]
Precision (%CV) Typically <15-20%Generally <15%[1]
Throughput High, suitable for screening large numbers of samples in parallel (96-well plate format)Lower, samples are analyzed sequentially
Cost per Sample Generally lowerHigher, due to expensive instrumentation and maintenance
Method Development Can be time-consuming to develop and validate specific antibodiesComplex method development and validation are required

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the quantification of DOM-1 using ELISA and LC-MS/MS. It is important to note that these are representative protocols and specific optimization and validation are required for each particular application.

DOM-1 ELISA Protocol (Competitive Assay Principle)

A competitive ELISA is a common format for the detection of small molecules like DOM-1. In this setup, a known amount of labeled DOM-1 competes with the DOM-1 in the sample for binding to a limited amount of anti-DOM-1 antibody coated on a microplate. The signal is inversely proportional to the amount of DOM-1 in the sample.

Materials:

  • Anti-DOM-1 antibody-coated 96-well plate

  • DOM-1 standard solutions

  • DOM-1 conjugated to an enzyme (e.g., HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Biological samples (e.g., plasma, urine) pre-treated as necessary

Procedure:

  • Sample and Standard Preparation: Prepare a standard curve by serially diluting the DOM-1 standard. Prepare unknown samples, potentially requiring dilution to fall within the assay's dynamic range.

  • Competitive Binding: Add a fixed amount of enzyme-conjugated DOM-1 and the standards or samples to the wells of the antibody-coated microplate. Incubate to allow competition for antibody binding.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugated DOM-1 will catalyze a color change.

  • Incubation: Incubate the plate for a specified time to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at a specific wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of DOM-1 in the unknown samples by interpolating their absorbance values from the standard curve.

DOM-1 LC-MS/MS Protocol

This protocol outlines a typical workflow for the quantification of DOM-1 in a biological matrix using a triple quadrupole mass spectrometer.

Materials:

  • LC-MS/MS system (including HPLC or UPLC and a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • DOM-1 analytical standard

  • Internal standard (IS), a structurally similar molecule not present in the sample

  • Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile or methanol, solid-phase extraction cartridges)

Procedure:

  • Sample Preparation:

    • To an aliquot of the biological sample (e.g., 100 µL of plasma), add the internal standard.

    • Perform sample clean-up to remove interfering substances. This can be achieved through:

      • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins, then centrifuge and collect the supernatant.

      • Liquid-Liquid Extraction: Extract the analyte into an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): Pass the sample through a cartridge that retains the analyte, which is then eluted with a suitable solvent.

    • Evaporate the solvent from the cleaned-up sample and reconstitute it in the initial mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the analytical column.

    • Separate DOM-1 and the IS from other components using a gradient or isocratic elution with the mobile phases. The retention times for DOM-1 and the IS should be reproducible.

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of DOM-1 or the IS) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The specific precursor-to-product ion transitions for DOM-1 and the IS provide high selectivity.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of DOM-1 to the IS against the concentration of the standards.

    • Determine the concentration of DOM-1 in the unknown samples from the calibration curve.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both ELISA and LC-MS/MS.

ELISA_Workflow cluster_plate Antibody-Coated Microplate cluster_reagents Reagents cluster_steps Assay Steps A Well Wash1 2. Wash A->Wash1 Read_Plate 4. Read Plate A->Read_Plate Sample Sample/Standard (DOM-1) Add_Reagents 1. Add Sample & Enzyme-DOM-1 Sample->Add_Reagents Enzyme_DOM1 Enzyme-conjugated DOM-1 Enzyme_DOM1->Add_Reagents Substrate Substrate Add_Substrate 3. Add Substrate Substrate->Add_Substrate Stop Stop Solution Add_Reagents->A Competitive Binding Wash1->Add_Substrate Add_Substrate->A

Caption: Competitive ELISA workflow for DOM-1 quantification.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample Biological Sample Clean_up Extraction/ Clean-up Sample->Clean_up IS Internal Standard IS->Clean_up LC_Column LC Column Clean_up->LC_Column Injection Ion_Source Ion Source LC_Column->Ion_Source Elution Q1 Q1 (Precursor Ion) Ion_Source->Q1 Q2 q2 (Collision Cell) Q1->Q2 Q3 Q3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector Data_Analysis Data Analysis Detector->Data_Analysis

References

Confirming the Structure of Microbially Produced Deepoxy-deoxynivalenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical data and experimental protocols used to confirm the structure of deepoxy-deoxynivalenol (DOM-1) produced through microbial transformation of deoxynivalenol (B1670258) (DON). The structural elucidation of mycotoxin metabolites is critical for accurate risk assessment and the development of effective detoxification strategies. This document outlines the key mass spectrometry and nuclear magnetic resonance spectroscopy characteristics that differentiate DOM-1 from its precursor, DON, and provides detailed methodologies for its production and analysis.

Data Presentation: Comparative Analysis of DON and DOM-1

The unequivocal identification of microbially produced DOM-1 relies on a combination of analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The data presented below summarizes the key diagnostic features for each molecule.

Mass Spectrometry Data

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of mycotoxins and their metabolites. The primary diagnostic feature is the mass-to-charge ratio (m/z) of the precursor and product ions.

CompoundPrecursor Ion (m/z) [M+H]⁺Key Product Ions (m/z)Reference
Deoxynivalenol (DON)297.13249.1, 231.1, 203.1[1][2]
This compound (DOM-1)281.2233.2, 215.2[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. The chemical shifts (δ) are indicative of the electronic environment of each proton (¹H) and carbon (¹³C) atom. While complete NMR data for DOM-1 is less commonly reported in readily available literature, the key structural change from DON (the opening of the epoxide ring) would result in significant shifts for the carbons and protons in the vicinity of the C12-C13 position. Below are the reported chemical shifts for DON in chloroform-d (B32938) (CDCl₃).

¹H NMR Chemical Shifts for Deoxynivalenol (CDCl₃)

ProtonChemical Shift (ppm)
H-34.50
H-44.00
H-74.75
H-106.58
H-114.90
H-133.15, 2.95
H-14 (CH₃)1.15
H-153.80
H-16 (CH₃)1.85

¹³C NMR Chemical Shifts for Deoxynivalenol (CDCl₃)

CarbonChemical Shift (ppm)
C-281.5
C-374.5
C-442.0
C-545.5
C-646.0
C-771.0
C-8204.0
C-9139.0
C-10129.0
C-1167.0
C-1265.0
C-1346.5
C-1415.0
C-1561.0
C-1620.0

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible microbial production and structural confirmation of DOM-1.

Microbial Conversion of Deoxynivalenol to this compound

This protocol describes the anaerobic fermentation of DON to DOM-1 using a mixed culture of gut microbiota, a common source of DON-transforming bacteria.

1. Media Preparation:

  • Prepare a basal medium containing (per liter): 2 g of peptone, 2 g of yeast extract, 0.5 g of L-cysteine HCl·H₂O, 10 mL of hemin (B1673052) solution (0.05% w/v), and 1 mL of resazurin (B115843) solution (0.1% w/v).

  • Autoclave the medium and cool to room temperature under anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of N₂:H₂:CO₂ = 85:10:5).

2. Inoculum Preparation:

  • Obtain a fresh fecal sample from a healthy animal (e.g., chicken or swine).

  • In an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing the feces in the anaerobic basal medium.

3. Fermentation:

  • Aseptically add a stock solution of DON (dissolved in a minimal amount of ethanol (B145695) or water) to the anaerobic basal medium to a final concentration of 10-50 µg/mL.

  • Inoculate the DON-containing medium with the fecal slurry at a 10% (v/v) ratio.

  • Incubate the culture anaerobically at 37°C for 48-72 hours.[4]

4. Sample Extraction:

  • After incubation, centrifuge the culture to pellet the bacterial cells and solid debris.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.

LC-MS/MS Analysis of Deoxynivalenol and this compound

This protocol outlines a general procedure for the analysis of DON and DOM-1 by LC-MS/MS.

1. Sample Preparation:

  • Dilute the reconstituted extract from the microbial conversion with the initial mobile phase to an appropriate concentration.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • DON: Precursor ion m/z 297.1 -> Product ions m/z 249.1, 231.1.

    • DOM-1: Precursor ion m/z 281.2 -> Product ions m/z 233.2, 215.2.[3]

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each analyte to achieve maximum sensitivity.

NMR Sample Preparation and Analysis

This protocol provides a general guideline for preparing mycotoxin samples for NMR analysis.

1. Sample Preparation:

  • Ensure the purified DOM-1 sample (typically 1-10 mg) is completely dry.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or acetone-d₆) in a clean, dry vial.[5]

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if required.

2. NMR Data Acquisition:

  • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse widths to obtain high-quality spectra with good signal-to-noise ratios.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the structural confirmation of microbially produced this compound.

experimental_workflow cluster_production Microbial Production cluster_analysis Structural Analysis Anaerobic Culture Anaerobic Culture Incubation Incubation Anaerobic Culture->Incubation DON Substrate DON Substrate DON Substrate->Anaerobic Culture Microbial Inoculum Microbial Inoculum Microbial Inoculum->Anaerobic Culture Extraction Extraction Incubation->Extraction Purification Purification Extraction->Purification LC-MS/MS LC-MS/MS Purification->LC-MS/MS NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Structure Confirmation Structure Confirmation LC-MS/MS->Structure Confirmation NMR Spectroscopy->Structure Confirmation logical_relationship Microbial Transformation Microbial Transformation DOM-1 DOM-1 Microbial Transformation->DOM-1 Output DON DON DON->Microbial Transformation Input Structural Elucidation Structural Elucidation DOM-1->Structural Elucidation Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Structural Elucidation->NMR Spectroscopy Molecular Weight Molecular Weight Mass Spectrometry->Molecular Weight Fragmentation Pattern Fragmentation Pattern Mass Spectrometry->Fragmentation Pattern Chemical Shifts Chemical Shifts NMR Spectroscopy->Chemical Shifts Coupling Constants Coupling Constants NMR Spectroscopy->Coupling Constants

References

A Comparative Analysis of Gene Expression Alterations Induced by Deoxynivalenol (DON) and its Metabolite DOM-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the gene expression changes induced by the mycotoxin Deoxynivalenol (B1670258) (DON) and its de-epoxidated metabolite, DOM-1. While DON is a potent inhibitor of protein synthesis and an activator of stress signaling pathways, its metabolite DOM-1, often considered less toxic, exhibits distinct effects on cellular gene expression. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes the primary signaling pathways involved.

Comparative Summary of Gene Expression Changes

The following tables summarize the differential effects of DON and DOM-1 on the expression of key genes across various experimental models.

Table 1: Effects on Endoplasmic Reticulum (ER) Stress and Apoptosis-Related Genes in Bovine Ovarian Cells [1][2]

GeneFunctionDON Effect (Granulosa Cells)DOM-1 Effect (Theca Cells)
GRP78 (HSPA5)ER chaperone, marker of ER stressIncreased mRNA abundanceIncreased mRNA abundance
GRP94 (HSP90B1)ER chaperone, marker of ER stressNo significant change in mRNAIncreased mRNA abundance
CHOP (DDIT3)Pro-apoptotic transcription factor, ER stress markerIncreased mRNA abundanceIncreased mRNA abundance
Cleaved XBP1 mRNATranscription factor, marker of IRE1 pathway activationNo significant changeIncreased abundance
MAP1LC3BAutophagy markerIncreased LC3-II protein abundanceIncreased mRNA abundance and LC3-II protein abundance
BAXPro-apoptotic protein-Increased mRNA abundance
BCL2Anti-apoptotic protein-Increased mRNA abundance
GADD45BDNA damage/repair protein-Increased mRNA abundance
BIDPro-apoptotic protein-Increased mRNA abundance

Table 2: Comparative Effects on Inflammatory and Other Markers in Various Cell Lines [3][4]

Gene/ProteinFunctionCell LineDON EffectDOM-1 Effect
IL-6Pro-inflammatory cytokineMouse Macrophages (RAW 264.7)Superinduction in LPS-stimulated cells (increased release)No effect on cytokine release
TNF-αPro-inflammatory cytokineMouse Macrophages (RAW 264.7)Not affectedNot affected
Nitric Oxide (NO)Signaling moleculeMouse Macrophages (RAW 264.7)Decreased release in LPS-stimulated cellsNo significant reduction
AlbuminProtein synthesis markerHuman Liver Cells (HepG2)Decreased secretionDecreased secretion (at much higher concentrations)

Table 3: Effects on Gene Expression in Campylobacter jejuni [5]

Gene Family/GeneFunctionDON EffectDOM-1 Effect
Flagella gene familyMotility, biofilm formation, host colonizationSignificantly increased expressionDownregulated expression
frrRibosome-recycling factorIncreased expression-
PBP2 futA-likeFe3+ periplasmic binding familyIncreased expression-
PotAATP-binding subunitIncreased expression-
Ribosomal proteinsProtein synthesis-Upregulated expression

Experimental Protocols

Bovine Ovarian Cell Culture and Treatment[1]
  • Cell Culture: Bovine granulosa and theca cells were cultured in a serum-free medium.

  • Treatment:

    • Granulosa cells were treated with 100 ng/mL of DON for 8 to 24 hours.

    • Theca cells were treated with 1 ng/mL of DOM-1 for 8 to 24 hours.

  • Gene Expression Analysis: Quantitative real-time PCR (qPCR) was used to measure the abundance of mRNA for target genes. Protein abundance and phosphorylation were assessed by Western blotting.

Multi-Species Cell Line Viability and Cytokine Release Assays[3]
  • Cell Lines:

    • Trout gill (RTgill-W1)

    • Pig intestinal (IPEC-1 and IPEC-J2)

    • Mouse macrophages (RAW 264.7)

    • Human liver (HepG2)

  • Treatment: Cells were treated with varying concentrations of DON or DOM-1 for 24 to 48 hours. For cytokine release, RAW 264.7 cells were also stimulated with lipopolysaccharide (LPS).

  • Assays:

    • Cell viability was assessed using WST-1, neutral red (NR), or sulforhodamine B (SRB) assays.

    • Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) release were measured in cell supernatants.

    • Nitric oxide (NO) production was also quantified.

    • Albumin secretion by HepG2 cells was determined.

Campylobacter jejuni Co-incubation and Transcriptome Analysis[5]
  • Bacterial Culture: Campylobacter jejuni strains were co-incubated with DON or DOM-1.

  • Growth Analysis: Bacterial growth rates were determined by measuring colony-forming units (CFU).

  • Transcriptome Analysis: RNA sequencing (RNA-Seq) was performed to identify and quantify changes in gene expression in C. jejuni following exposure to DON or DOM-1.

Signaling Pathways and Mechanisms of Action

The differential effects of DON and DOM-1 on gene expression are a direct consequence of their distinct mechanisms of action at the molecular level.

Deoxynivalenol (DON): Ribotoxic Stress and Inflammatory Signaling

DON is a potent inhibitor of protein synthesis due to its binding to the ribosomal peptidyl transferase center. This triggers a signaling cascade known as the Ribotoxic Stress Response (RSR), which involves the activation of Mitogen-Activated Protein Kinases (MAPKs).[1][6] This, in turn, leads to the downstream regulation of gene expression, including pro-inflammatory cytokines.[3][6]

DON_Signaling DON Deoxynivalenol (DON) Ribosome Ribosome DON->Ribosome Binds to RSR Ribotoxic Stress Response (RSR) Ribosome->RSR Triggers MAPKs MAPK Activation (p38, JNK, ERK) RSR->MAPKs Activates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPKs->TranscriptionFactors Activates GeneExpression Altered Gene Expression (e.g., Pro-inflammatory Cytokines, Apoptosis-related genes) TranscriptionFactors->GeneExpression Regulates

DON-induced Ribotoxic Stress Response Pathway.
DOM-1: Endoplasmic Reticulum (ER) Stress Activation

In contrast to DON, DOM-1 does not activate the RSR.[1][2] Instead, its mechanism of action, at least in bovine theca cells, involves the induction of Endoplasmic Reticulum (ER) stress.[1][2] This is characterized by the activation of the three main ER stress sensor pathways: ATF6, PERK (EIF2AK3), and IRE1 (ERN1).[1] Activation of these pathways leads to the increased expression of ER stress target genes such as GRP78, GRP94, and CHOP.[1][2]

DOM1_Signaling cluster_pathways ER Stress Pathways DOM1 DOM-1 ER Endoplasmic Reticulum (ER) DOM1->ER Induces stress in ER_Stress ER Stress ER->ER_Stress Leads to ATF6 ATF6 Cleavage ER_Stress->ATF6 PERK PERK Phosphorylation ER_Stress->PERK IRE1 IRE1 Activation ER_Stress->IRE1 TargetGenes Increased Expression of ER Stress Target Genes (GRP78, GRP94, CHOP) ATF6->TargetGenes Upregulate PERK->TargetGenes Upregulate XBP1 XBP1 Splicing IRE1->XBP1 Catalyzes XBP1->TargetGenes Upregulates

References

Safety Operating Guide

Navigating the Safe Disposal of Deepoxy-Deoxynivalenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of mycotoxins like deepoxy-deoxynivalenol (DOM-1) are paramount for ensuring laboratory safety and environmental protection. While this compound is a de-epoxidized and less toxic metabolite of deoxynivalenol (B1670258) (DON), it is still classified as a hazardous substance requiring stringent disposal protocols.[1] This guide provides essential, step-by-step procedures for the safe inactivation and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as fatal if swallowed and can cause severe skin burns and eye damage.[1]

Essential Personal Protective Equipment (PPE):

  • Gloves: Impervious gloves should be worn at all times. Inspect gloves for any damage before use and use proper removal techniques to avoid skin contact.

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Step-by-Step Disposal and Decontamination Procedures

The primary methods for the disposal of this compound involve chemical inactivation or high-temperature incineration. The choice of method will depend on the form of the waste (e.g., pure compound, contaminated labware, aqueous solutions).

1. Chemical Inactivation:

For liquid waste containing this compound, chemical inactivation is an effective method. Trichothecene (B1219388) mycotoxins can be inactivated using a solution of sodium hypochlorite (B82951) (bleach).[3]

  • Procedure:

    • Prepare a fresh solution of sodium hypochlorite, typically between 3% and 5%. The effectiveness can be enhanced by the addition of a small amount of alkali.[3]

    • Carefully add the this compound waste to the sodium hypochlorite solution. A general recommendation is to use a 10:1 ratio of bleach solution to the mycotoxin solution.

    • Allow the mixture to react for a minimum of 30 minutes to ensure complete inactivation.

    • After inactivation, the resulting solution can be disposed of in accordance with local and institutional regulations for chemical waste.

2. Disposal of Solid Waste and Contaminated Materials:

Solid this compound, as well as contaminated labware (e.g., pipette tips, vials, gloves), should be treated as hazardous waste.

  • Procedure:

    • Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams.

    • Arrange for disposal through a licensed hazardous material disposal company. Incineration at high temperatures is the preferred method for the complete destruction of trichothecene mycotoxins.[3]

3. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Procedure:

    • Evacuate the immediate area and ensure it is well-ventilated.

    • Wearing the appropriate PPE, cover the spill with an absorbent material.

    • For liquid spills, gently apply a 3-5% sodium hypochlorite solution to the absorbent material and the spill area.

    • For solid spills, carefully collect the material using a scoop or other appropriate tool, avoiding dust generation. The area can then be decontaminated with a sodium hypochlorite solution.

    • Collect all cleanup materials in a sealed hazardous waste container for proper disposal.

Quantitative Data for Decontamination Methods

The following table summarizes the key parameters for the chemical and thermal inactivation of trichothecene mycotoxins, which can be applied to this compound.

Decontamination MethodAgent/ParameterConcentration/TemperatureMinimum Contact/Dwell TimeReference
Chemical Inactivation Sodium Hypochlorite Solution3% to 5%30 minutes[3]
Thermal Inactivation Dry Heat500°F (260°C)30 minutes[3]
Thermal Inactivation Dry Heat900°F (482°C)10 minutes[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Aqueous Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Pure Compound, Contaminated Labware) waste_type->solid_waste Solid spill Spill waste_type->spill Spill chem_inactivation Chemical Inactivation (3-5% Sodium Hypochlorite) liquid_waste->chem_inactivation collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid spill_cleanup Spill Cleanup Protocol spill->spill_cleanup dispose_liquid Dispose as Hazardous Chemical Waste chem_inactivation->dispose_liquid incineration Dispose via Licensed Hazardous Waste Vendor (Incineration) collect_solid->incineration dispose_spill Dispose of Cleanup Materials as Hazardous Waste spill_cleanup->dispose_spill

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can effectively manage and dispose of this compound waste, ensuring a safe working environment and minimizing environmental impact. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Deepoxy-deoxynivalenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Deepoxy-deoxynivalenol (DOM-1). Adherence to these procedures is critical for ensuring a safe research environment and minimizing exposure risk.

This compound (DOM-1) is a microbial metabolite of the mycotoxin Deoxynivalenol (DON). While research indicates that DOM-1 is significantly less toxic than its parent compound, DON, proper handling and disposal procedures remain paramount to ensure occupational safety.[1][2] This guide provides a detailed operational plan for the safe handling and disposal of DOM-1 in a laboratory setting.

Hazard Assessment and Toxicity

Current scientific literature consistently demonstrates that DOM-1 exhibits substantially lower cytotoxicity compared to DON.[1][2] The removal of the epoxide group in the transformation from DON to DOM-1 is believed to be responsible for this reduction in toxicity. However, as with any chemical substance, minimizing exposure should be the primary goal.

ParameterDeoxynivalenol (DON)This compound (DOM-1)Reference
Cytotoxicity HighSignificantly Lower than DON[1][2]
Observed Effects Potent inhibitor of protein synthesis, can cause vomiting, feed refusal, and immune suppression.Studies on various cell lines show minimal to no cytotoxic effects at concentrations where DON is highly toxic.[1][2]
Occupational Exposure Limits Not established for pure substance.Not established.

Personal Protective Equipment (PPE)

A risk-based approach should be taken when selecting PPE. Given the lower toxicity of DOM-1, the following recommendations are based on general safe laboratory practices for handling chemical compounds of low to moderate hazard.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Hand Protection Nitrile glovesDouble-gloving with nitrile gloves
Eye Protection Safety glasses with side shieldsChemical splash goggles or a face shield
Body Protection Laboratory coatChemical-resistant apron or disposable coveralls
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved N95 or higher respirator should be considered if there is a risk of aerosol generation or if working with larger quantities.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step procedures will ensure the safe handling of DOM-1 in a laboratory setting.

  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) for DOM-1, if available from the supplier.

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare a designated work area in a well-ventilated space, preferably within a chemical fume hood, especially when handling powders or creating solutions.

    • Have a spill kit readily accessible.

  • Handling Solid DOM-1:

    • Wear all required PPE.

    • Handle solid DOM-1 in a chemical fume hood to prevent inhalation of any fine particulates.

    • Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.

    • If weighing, do so within the fume hood on a tared weigh boat.

  • Preparing Solutions:

    • Wear all required PPE.

    • Conduct all solution preparations within a chemical fume hood.

    • Slowly add the solvent to the solid DOM-1 to avoid splashing.

    • Cap containers securely and label them clearly with the compound name, concentration, date, and your initials.

  • Post-Handling:

    • Wipe down the work area with an appropriate decontaminating solution (e.g., a mild detergent solution followed by 70% ethanol).

    • Dispose of all contaminated disposables as outlined in the Disposal Plan.

    • Remove PPE in the correct order to avoid cross-contamination (gloves last).

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of DOM-1 and associated contaminated materials is crucial to prevent environmental contamination and potential exposure.

  • Waste Segregation:

    • All solid waste contaminated with DOM-1 (e.g., weigh boats, pipette tips, gloves, paper towels) should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid waste containing DOM-1 should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Decontamination of Glassware and Equipment:

    • Reusable glassware and equipment should be decontaminated by soaking in a suitable decontamination solution (e.g., a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with water).

  • Waste Disposal:

    • All hazardous waste must be disposed of through the institution's official hazardous waste management program.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour DOM-1 waste down the drain.

Emergency Procedures

Spill Response:

  • Alert others in the immediate area.

  • Evacuate the area if the spill is large or if there is a risk of aerosolization.

  • Don appropriate PPE before attempting to clean the spill.

  • Contain the spill using absorbent materials from the spill kit.

  • For solid spills: Gently cover the spill with absorbent material to avoid creating dust.

  • For liquid spills: Absorb the spill with absorbent pads or granules.

  • Clean the spill area with a decontaminating solution.

  • Collect all contaminated materials in a hazardous waste container.

  • Report the spill to your laboratory supervisor and the institutional safety office.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Seek medical attention for any exposure and report the incident to your supervisor.

Visual Workflow for Handling this compound

Safe_Handling_of_DOM1 Safe Handling Workflow for this compound (DOM-1) cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Review SDS & Prepare Work Area Don_PPE Don Appropriate PPE Prep->Don_PPE Handle_Solid Handle Solid in Fume Hood Don_PPE->Handle_Solid Prepare_Solution Prepare Solution in Fume Hood Handle_Solid->Prepare_Solution Decontaminate_Area Decontaminate Work Area Prepare_Solution->Decontaminate_Area Dispose_Waste Dispose of Contaminated Items Decontaminate_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Segregate_Waste Segregate Solid & Liquid Waste Dispose_Waste->Segregate_Waste Wash_Hands Wash Hands Doff_PPE->Wash_Hands Hazardous_Waste_Disposal Dispose via Institutional Program Segregate_Waste->Hazardous_Waste_Disposal Decontaminate_Equipment Decontaminate Reusable Equipment Decontaminate_Equipment->Hazardous_Waste_Disposal

Caption: Workflow for the safe handling of DOM-1 from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deepoxy-deoxynivalenol
Reactant of Route 2
Deepoxy-deoxynivalenol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。